molecular formula C7H16O B1585239 3-Methyl-3-hexanol CAS No. 597-96-6

3-Methyl-3-hexanol

Cat. No.: B1585239
CAS No.: 597-96-6
M. Wt: 116.2 g/mol
InChI Key: KYWJZCSJMOILIZ-UHFFFAOYSA-N
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Description

3-Methyl-3-hexanol (CAS 597-96-6) is a tertiary alcohol with the molecular formula C7H16O and a molecular weight of 116.20 g/mol . This compound is a clear, colorless liquid with a density of 0.823 g/cm³ and a boiling point of 143°C at 760 mmHg . Researchers value this compound for its role in organic synthesis, where it has been studied in catalytic oxidation reactions to produce ketones and is involved in asymmetric synthesis processes like hydroboration, contributing to the creation of chiral intermediates . Physical & Chemical Properties • CAS Number: 597-96-6 • Molecular Formula: C7H16O • Molecular Weight: 116.20 g/mol • Boiling Point: 143°C at 760 mmHg • Flash Point: 49.4°C (closed cup) • Density: 0.823 g/cm³ • LogP: 1.947 (est.) Safety and Handling This compound is classified as harmful if swallowed (H302) . It is also flammable (F+) and carries risk phrases R10 and R22 . Appropriate personal protective equipment (PPE), including chemical-impermeable gloves and safety goggles, is recommended during handling. Use in a well-ventilated area, and keep away from ignition sources due to its flammability . For transportation, it is classified under UN 1987, Packaging Group II/III . Disclaimer: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-methylhexan-3-ol
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InChI

InChI=1S/C7H16O/c1-4-6-7(3,8)5-2/h8H,4-6H2,1-3H3
Source PubChem
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InChI Key

KYWJZCSJMOILIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
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DSSTOX Substance ID

DTXSID90870658
Record name 3-Hexanol, 3-methyl-
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Molecular Weight

116.20 g/mol
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CAS No.

597-96-6
Record name 3-Methyl-3-hexanol
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Record name 3-Hexanol, 3-methyl-
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Record name 3-METHYL-3-HEXANOL
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Record name 3-Hexanol, 3-methyl-
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Record name 3-methylhexan-3-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Structure of 3-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and chemical behavior of 3-Methyl-3-hexanol (CAS No: 597-96-6). The information is intended to support research and development activities where this tertiary alcohol is utilized as a reagent, solvent, or synthetic intermediate.[1]

Molecular Structure and Stereochemistry

This compound is a saturated tertiary alcohol with the molecular formula C₇H₁₆O.[1][2] Its structure features a six-carbon hexane (B92381) chain as the backbone. A hydroxyl group (-OH) and a methyl group (-CH₃) are both attached to the third carbon atom of this chain. This substitution pattern classifies it as a tertiary alcohol, a structural feature that dictates its chemical reactivity, preventing it from undergoing oxidation under typical conditions.[3]

The central, third carbon atom is a chiral center, meaning this compound can exist as two distinct stereoisomers: (R)-3-methyl-3-hexanol and (S)-3-methyl-3-hexanol.[4] The specific stereoisomer can be crucial in asymmetric synthesis processes.[1] The general structure is often presented without specific stereochemistry unless a particular enantiomer is synthesized or isolated.

The InChIKey for the non-stereospecific molecule is KYWJZCSJMOILIZ-UHFFFAOYSA-N.[2][5][6]

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[1][7] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueUnits
Identifiers
CAS Number597-96-6-
Molecular FormulaC₇H₁₆O-
Molecular Weight116.20 g/mol
Physical Properties
Density0.820 - 0.823g/cm³
Boiling Point143°C
Melting Point25°C
Flash Point49.4°C
Refractive Index1.421 - 1.425-
Water Solubility11.76 (at 25 °C)g/L
Thermochemical Data
Enthalpy of Vaporization53.6kJ/mol
Partition Coefficient
LogP (Octanol/Water)1.9-

Data sourced from multiple references.[1][2][7][8][9][10][11]

Experimental Protocols and Characterization

The structure of this compound is confirmed through standard organic chemistry techniques, including synthesis and spectroscopic analysis.

A common and high-yield method for synthesizing this compound is the Grignard reaction.[1] This protocol involves the nucleophilic addition of a Grignard reagent to a ketone.

Objective: To synthesize this compound from 2-pentanone and methylmagnesium iodide.

Materials:

  • 2-Pentanone (C₅H₁₀O)

  • Methyl iodide (CH₃I)

  • Magnesium (Mg) turnings

  • Anhydrous diethyl ether

  • Aqueous acid (e.g., H₃O⁺ for workup)

Methodology:

  • Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine magnesium turnings and anhydrous diethyl ether. Slowly add methyl iodide dissolved in anhydrous ether to the flask. The reaction is exothermic and will initiate the formation of methylmagnesium iodide (CH₃MgI).

  • Nucleophilic Addition: Once the Grignard reagent is formed, cool the flask in an ice bath. Slowly add 2-pentanone, dissolved in anhydrous ether, to the reaction mixture. The nucleophilic methyl group from the Grignard reagent will attack the electrophilic carbonyl carbon of 2-pentanone, forming a magnesium alkoxide intermediate.[1]

  • Hydrolysis (Workup): After the addition is complete, the reaction is quenched by slowly adding a weak aqueous acid. This protonates the alkoxide intermediate to yield the final product, this compound, and a magnesium salt byproduct.[1]

  • Purification: The organic layer is separated, washed, dried, and the solvent is removed. The crude product can be purified by distillation.

A logical workflow for this synthesis is depicted in the diagram below.

G cluster_reagent Grignard Reagent Preparation cluster_synthesis Synthesis A Methyl Iodide + Mg C Methylmagnesium Iodide (CH3MgI) A->C Reaction B Anhydrous Ether B->C Solvent E Alkoxide Intermediate C->E Nucleophilic Attack D 2-Pentanone D->E F This compound E->F Acidic Workup (H3O+)

Grignard synthesis workflow for this compound.

The identity and purity of synthesized this compound are confirmed using spectroscopic methods.

  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. For this compound, a prominent broad peak is expected around 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A C-O stretching band should appear near 1050 cm⁻¹.[1]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns confirm the structure, including characteristic fragments at m/z 99 and m/z 73, which result from α-cleavage adjacent to the hydroxyl group.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule, including the hydroxyl proton, the methyl protons, and the various methylene (B1212753) and methyl protons of the ethyl and propyl chains.

    • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals, corresponding to the seven unique carbon atoms in the structure. The carbon atom bonded to the hydroxyl group will appear significantly downfield.

Chemical Reactivity: Reaction with HCl

As a tertiary alcohol, this compound readily undergoes Sₙ1 (unimolecular nucleophilic substitution) reactions in the presence of strong acids like concentrated HCl.[12]

Reaction Pathway:

  • Protonation: The hydroxyl group is protonated by the strong acid, forming a good leaving group (water).

  • Carbocation Formation: The protonated alcohol dissociates, leading to the departure of a water molecule and the formation of a stable tertiary carbocation at the third carbon position.[12]

  • Nucleophilic Attack: The chloride ion (Cl⁻) from HCl acts as a nucleophile and attacks the tertiary carbocation.

  • Product Formation: The final product of the reaction is 3-chloro-3-methylhexane.[12]

This reaction pathway highlights the stability of the tertiary carbocation intermediate, a key feature of the molecule's structure.

G A This compound B Protonated Alcohol A->B + HCl C Tertiary Carbocation + H2O B->C - H2O D 3-Chloro-3-methylhexane C->D + Cl-

SN1 reaction pathway of this compound with HCl.

Molecular Structure Visualization

The following diagram illustrates the 2D chemical structure of this compound.

2D Structure of this compound.

References

3-Methyl-3-hexanol chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characteristics of 3-Methyl-3-hexanol (CAS 597-96-6). This tertiary alcohol is a valuable compound in various fields, serving as a reagent in organic synthesis, a building block for more complex molecules, and finding applications in the fragrance and flavor industries.[1][2]

Chemical and Physical Properties

This compound is a clear, colorless liquid at room temperature.[2][3] As a tertiary alcohol, the hydroxyl group is attached to a carbon that is bonded to three other carbon atoms, which significantly influences its reactivity and physical properties, such as its lower water solubility compared to less-branched isomers.[2][3]

Identifiers and Descriptors
IdentifierValue
IUPAC Name 3-methylhexan-3-ol[4]
CAS Number 597-96-6[4]
Molecular Formula C₇H₁₆O[4]
Synonyms 2-Ethyl-2-pentanol, 3-Methyl-hexanol-(3)[4]
InChI InChI=1S/C7H16O/c1-4-6-7(3,8)5-2/h8H,4-6H2,1-3H3[4]
InChIKey KYWJZCSJMOILIZ-UHFFFAOYSA-N[4]
Tabulated Physical and Chemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 116.20 g/mol [2]
Appearance Colorless liquid[2][3]
Density 0.823 g/cm³[2]
Boiling Point 142-143°C at 760 mmHg[2][3]
Melting Point -70°C[3]
Flash Point 49.4°C (closed cup)[2]
Water Solubility 11.76 g/L at 25°C[1][5]
Vapor Pressure 2.2 mmHg at 25°C[1]
Refractive Index 1.4250[1]
pKa 15.38 ± 0.29 (Predicted)[1]
LogP 1.947 (Estimated)[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the presence and environment of protons and carbons within the molecule.

Table 1: ¹H NMR Spectroscopic Data (Data is representative and may vary based on solvent and instrument)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.4m6H-CH₂- groups
~1.1s3HC3-CH₃
~0.9t6HC1-CH₃ and C6-CH₃
~1.2s1H-OH

Table 2: ¹³C NMR Spectroscopic Data (Data is representative and may vary based on solvent and instrument)

Chemical Shift (δ) ppmAssignment
~74.5C3 (-C-OH)
~36.8C4 (-CH₂-)
~26.4C2 (-CH₂-)
~23.3C3-CH₃
~17.1C5 (-CH₂-)
~14.6C6 (-CH₃)
~8.6C1 (-CH₃)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak for this compound is often weak or absent.[6] Fragmentation is dominated by α-cleavage next to the oxygen atom.

Table 3: Key Mass Spectrometry Fragments

m/zInterpretation
87[M - C₂H₅]⁺ (Loss of ethyl group)
73[M - C₃H₇]⁺ (Loss of propyl group)
45[C₂H₅O]⁺
43[C₃H₇]⁺
Infrared (IR) Spectroscopy

IR spectroscopy validates the presence of key functional groups.

Table 4: Key IR Absorptions

Wavenumber (cm⁻¹)Interpretation
~3400 (broad)O-H stretch (alcohol)[2]
~2960-2870C-H stretch (alkane)
~1150C-O stretch (tertiary alcohol)

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the Grignard reaction.[2] This involves the nucleophilic attack of a Grignard reagent on a ketone, followed by an acidic workup. There are three primary Grignard routes to produce the target molecule. A representative workflow is detailed below.

G Synthesis Workflow: this compound via Grignard Reaction cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup and Purification reagent_prep React Propyl Bromide with Magnesium Turnings in Anhydrous Ether grignard Propylmagnesium Bromide (Grignard Reagent) reagent_prep->grignard Exothermic Reaction addition Add Grignard Reagent Dropwise to Ketone Solution at 0°C grignard->addition ketone 2-Butanone (B6335102) (Ketone Substrate) ketone->addition alkoxide Magnesium Alkoxide Intermediate addition->alkoxide workup Acidic Workup (e.g., aq. NH₄Cl or dilute H₂SO₄) alkoxide->workup extraction Liquid-Liquid Extraction (e.g., with Diethyl Ether) workup->extraction drying Dry Organic Layer (e.g., with Na₂SO₄) extraction->drying distillation Fractional Distillation Under Reduced Pressure drying->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis of this compound from propyl bromide and 2-butanone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Propyl bromide

  • 2-Butanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried three-neck flask equipped with a condenser, a dropping funnel, and a magnetic stir bar. Protect the apparatus from atmospheric moisture with drying tubes (e.g., CaCl₂).

    • Place magnesium turnings in the flask.

    • Dissolve propyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the propyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by bubble formation and a gentle refluxing of the ether.

    • Once initiated, add the remaining propyl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has reacted.

  • Reaction with Ketone:

    • Dissolve 2-butanone in anhydrous diethyl ether and add this solution to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the 2-butanone solution dropwise to the stirred, cooled Grignard reagent. Control the rate of addition to maintain a gentle reaction.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

    • Transfer the mixture to a separatory funnel. The product will be in the ether layer.

    • Separate the layers and extract the aqueous layer with additional diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the bulk of the solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

  • Analysis:

    • Confirm the identity and purity of the product using GC-MS, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Logical Relationships of Properties

The chemical structure of this compound dictates its physical properties, reactivity, and spectroscopic signature. The following diagram illustrates these relationships.

G Key Properties and Relationships of this compound A This compound (C₇H₁₆O) B Structural Features A->B C Physical Properties A->C D Chemical Reactivity A->D E Analytical Signatures A->E B1 Tertiary Alcohol B->B1 B2 Branched Heptyl Skeleton B->B2 C1 Boiling Point: 143°C C->C1 C2 Moderate Polarity C->C2 C3 Low Water Solubility C->C3 D1 Nucleophilic Substitution (SN1) D->D1 D2 Elimination (Dehydration) D->D2 D3 Resistance to Oxidation D->D3 E1 IR: Broad O-H stretch (~3400 cm⁻¹) E->E1 E2 ¹³C NMR: Quaternary C at ~75 ppm E->E2 E3 MS: α-Cleavage (m/z 87, 73) E->E3 B1->C3 causes B1->D3 influences B2->C1 affects

Caption: Logical relationships between the structure and properties of this compound.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed.[2][7]

  • GHS Classification: Flammable liquids (Category 3), Acute toxicity, oral (Category 4).[7][8]

  • Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces.[8] Use explosion-proof electrical equipment.[8] Wear protective gloves, clothing, and eye protection.[8] Wash hands thoroughly after handling.[8]

  • Stability: This compound is classified as a peroxide-forming chemical upon concentration (e.g., distillation), so it should be handled with care, especially if it has been stored for an extended period.[7]

  • Storage: Store in a cool, well-ventilated place.[8] Keep the container tightly closed.[8]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to the Reaction Mechanism of 3-Methyl-3-hexanol with HBr

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction between 3-Methyl-3-hexanol and hydrobromic acid (HBr). The core of this transformation lies in a unimolecular nucleophilic substitution (SN1) mechanism, a fundamental concept in organic chemistry with significant implications in synthetic pathways. This document elucidates the reaction mechanism, stereochemical outcomes, and potential side reactions. Furthermore, it presents a generalized experimental protocol, methods for product purification and characterization, and relevant quantitative data.

Introduction

The reaction of alcohols with hydrogen halides is a cornerstone of organic synthesis, providing a reliable method for the conversion of hydroxyl groups into alkyl halides. These products serve as versatile intermediates in the synthesis of a wide array of more complex molecules, a critical aspect in the field of drug development. Understanding the underlying mechanism of these reactions is paramount for controlling product distribution, stereochemistry, and yield. This guide focuses on the specific reaction of a tertiary alcohol, this compound, with HBr, which proceeds via an SN1 pathway.

The SN1 Reaction Mechanism

The reaction of this compound with HBr is a classic example of a unimolecular nucleophilic substitution (SN1) reaction.[1][2][3] This multi-step mechanism is characterized by the formation of a carbocation intermediate.[3][4][5] The overall reaction is as follows:

CH3CH2CH2C(CH3)(OH)CH2CH3 + HBr → CH3CH2CH2C(CH3)(Br)CH2CH3 + H2O

The mechanism can be broken down into three key steps:

Step 1: Protonation of the Alcohol The reaction is initiated by the protonation of the hydroxyl group of this compound by the strong acid, HBr.[4][5][6] The lone pair of electrons on the oxygen atom acts as a Lewis base, abstracting a proton from HBr to form a protonated alcohol (an oxonium ion) and a bromide ion.[4][6] This initial step is a rapid acid-base reaction.

Step 2: Formation of the Carbocation The protonated hydroxyl group is an excellent leaving group (water).[4][6] The C-O bond breaks heterolytically, with the water molecule departing, taking the bonding electrons with it. This results in the formation of a planar, sp2-hybridized tertiary carbocation.[2][3] This step is the slowest in the sequence and is therefore the rate-determining step of the overall reaction.[4][7] The stability of the tertiary carbocation is a key driving force for the reaction to proceed via the SN1 pathway.

Step 3: Nucleophilic Attack by the Bromide Ion The bromide ion, a good nucleophile, then attacks the electrophilic carbocation.[4][5][6] Due to the planar nature of the carbocation, the bromide ion can attack from either face with equal probability.[2][3] This leads to the formation of the final product, 3-bromo-3-methylhexane.

Stereochemistry of the Reaction

If the starting alcohol is chiral, as in the case of (R)- or (S)-3-Methyl-3-hexanol, the SN1 reaction will result in a racemic mixture of the product.[4][8][9][10][11][12] This is a direct consequence of the planar carbocation intermediate, which is achiral. The nucleophilic attack from both sides produces both (R)- and (S)-3-bromo-3-methylhexane in approximately equal amounts.[3][4][8][9][11][12]

Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step mechanism of the SN1 reaction between this compound and HBr.

SN1_Mechanism cluster_reactants Reactants cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Determining Step) cluster_step3 Step 3: Nucleophilic Attack Reactants This compound + HBr Protonated_Alcohol Protonated Alcohol (Oxonium Ion) Reactants->Protonated_Alcohol Fast Carbocation Tertiary Carbocation + H2O Protonated_Alcohol->Carbocation Slow Product 3-Bromo-3-methylhexane Carbocation->Product Fast

Caption: SN1 Reaction Mechanism of this compound with HBr.

Quantitative Data

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )
This compoundC7H16O116.20
Hydrobromic AcidHBr80.91
3-Bromo-3-methylhexaneC7H15Br179.10[14]
3-Methyl-3-hexeneC7H1498.19[1]

Experimental Protocol: A Generalized Approach

The following is a generalized experimental protocol for the synthesis of 3-bromo-3-methylhexane.

Materials and Equipment
  • This compound

  • Concentrated Hydrobromic Acid (48%)

  • Anhydrous Calcium Chloride

  • Sodium Bicarbonate solution (5%)

  • Separatory Funnel

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure
  • Reaction Setup: In a round-bottom flask, combine this compound and a molar excess of concentrated hydrobromic acid.

  • Reflux: Heat the mixture under reflux for a period of 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, transfer the reaction mixture to a separatory funnel. The organic layer containing the alkyl bromide will separate from the aqueous layer.

  • Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.

  • Drying: Dry the organic layer over anhydrous calcium chloride.

  • Purification: Decant the dried liquid and purify by fractional distillation.[15][16] Collect the fraction boiling at the expected boiling point of 3-bromo-3-methylhexane.

Experimental Workflow Diagram

Experimental_Workflow Start Start Reactants Combine this compound and conc. HBr Start->Reactants Reflux Heat under Reflux Reactants->Reflux Workup Separatory Funnel Work-up Reflux->Workup Wash Wash with H2O, NaHCO3, H2O Workup->Wash Dry Dry with Anhydrous CaCl2 Wash->Dry Purify Fractional Distillation Dry->Purify Product Pure 3-Bromo-3-methylhexane Purify->Product

Caption: Generalized workflow for the synthesis of 3-bromo-3-methylhexane.

Potential Side Reactions: E1 Elimination

Under the acidic and heated conditions of the reaction, a competing unimolecular elimination (E1) reaction can occur, leading to the formation of alkenes.[17] The tertiary carbocation intermediate can lose a proton from an adjacent carbon atom to form 3-methyl-3-hexene.

CH3CH2CH2C+(CH3)CH2CH3 → CH3CH2CH=C(CH3)CH2CH3 + H+

To minimize this side reaction, it is advisable to conduct the reaction at the lowest effective temperature.

Product Characterization

The identity and purity of the synthesized 3-bromo-3-methylhexane can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for 3-Bromo-3-methylhexane

TechniqueKey Features
1H NMR Complex multiplets in the aliphatic region (δ 0.8-2.0 ppm) corresponding to the different methyl and methylene (B1212753) groups.
13C NMR Signals in the aliphatic region, with the carbon attached to the bromine atom appearing at a characteristic downfield shift.
FTIR C-H stretching vibrations (~2850-3000 cm-1), C-H bending vibrations (~1375-1465 cm-1), and a characteristic C-Br stretching vibration in the fingerprint region.
Mass Spec. Molecular ion peak (M+) and characteristic fragmentation patterns including the loss of Br and alkyl fragments.

Table 3: Spectroscopic Data for the Potential Side Product: 3-Methyl-3-hexene

TechniqueKey Features
1H NMR Alkene proton signal (δ ~5.1-5.5 ppm), along with aliphatic signals.
13C NMR Signals for the sp2 hybridized carbons of the double bond (δ ~120-140 ppm).[18]
FTIR C=C stretching vibration (~1650 cm-1) and =C-H stretching vibration (~3020 cm-1).[19]
Mass Spec. Molecular ion peak (M+) at m/z = 98.[20][21]

Conclusion

The reaction of this compound with HBr is a robust and well-understood transformation that proceeds via an SN1 mechanism. The formation of a stable tertiary carbocation intermediate dictates the reaction pathway and the stereochemical outcome, leading to a racemic product. While the primary product is 3-bromo-3-methylhexane, the potential for a competing E1 elimination reaction should be considered and controlled through appropriate reaction conditions. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the field of organic synthesis and drug development to effectively utilize this important reaction.

References

stereoisomers of 3-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers of 3-Methyl-3-hexanol

Introduction

This compound (C₇H₁₆O) is a tertiary alcohol that possesses a single chiral center at the carbon atom C3.[1][2][3] This chirality gives rise to two distinct stereoisomers, specifically a pair of enantiomers: (R)-3-methyl-3-hexanol and (S)-3-methyl-3-hexanol. These enantiomers are non-superimposable mirror images of each other and, while they share identical physical properties such as boiling point and density, they differ in their interaction with plane-polarized light and their biological activity.[4][5] This guide provides a comprehensive overview of the synthesis, properties, separation, and biological significance of these stereoisomers, tailored for professionals in research and drug development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while properties like boiling point and density are identical for both enantiomers, their optical rotation values are equal in magnitude but opposite in direction.[5]

PropertyValueReference
Molecular Formula C₇H₁₆O[1][2][6][7]
Molecular Weight 116.20 g/mol [1][2][6][7]
CAS Number (Racemate) 597-96-6[1][2][6]
CAS Number ((R)-enantiomer) 56973-28-5[8]
Appearance Clear, colorless liquid[6]
Boiling Point 142-143 °C at 760 mmHg[6][9]
Density ~0.823 g/cm³[6]
Water Solubility 11.76 g/L (at 25 °C)[10]
Optical Rotation Specific values not detailed in search results.

Stereochemistry and Visualization

The two enantiomers of this compound are defined by the spatial arrangement of the four different groups (hydroxyl, methyl, ethyl, and propyl) around the chiral C3 carbon.

Fig. 1: Enantiomers of this compound (*C denotes the chiral center).

Synthesis and Stereocontrol

The synthesis of this compound typically results in a racemic mixture, as common synthetic routes do not favor the formation of one enantiomer over the other.

Experimental Protocol: Grignard Synthesis (Racemic)

A standard method for preparing this compound is the Grignard reaction.[6] This involves the nucleophilic addition of a Grignard reagent to a ketone. Due to the planar nature of the ketone's carbonyl group, the Grignard reagent can attack from either face with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers.[6]

Reactants:

  • 3-Hexanone (B147009)

  • Methylmagnesium bromide (CH₃MgBr) or Methylmagnesium iodide (CH₃MgI)

  • Anhydrous diethyl ether or THF as solvent

  • Aqueous acid (e.g., H₃O⁺) for workup

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, place magnesium turnings and a crystal of iodine in anhydrous ether.

  • Slowly add methyl bromide dissolved in anhydrous ether to initiate the formation of the Grignard reagent (CH₃MgBr).

  • Once the Grignard reagent is formed, cool the flask in an ice bath.

  • Add a solution of 3-hexanone in anhydrous ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Perform an acidic workup by slowly adding a dilute solution of HCl or H₂SO₄ to quench the reaction and protonate the alkoxide intermediate.

  • Separate the ethereal layer, wash with brine, dry over anhydrous MgSO₄, and remove the solvent by rotary evaporation.

  • The resulting crude product can be purified by distillation to yield racemic this compound.

grignard_synthesis reactant1 3-Hexanone step1 Nucleophilic Attack reactant1->step1 reactant2 CH3MgBr (Grignard Reagent) reactant2->step1 intermediate Planar Carbonyl Intermediate workup Acidic Workup (H3O+) intermediate->workup step1->intermediate product Racemic Mixture (R/S)-3-methyl-3-hexanol workup->product

Fig. 2: Synthesis pathway for racemic this compound via Grignard reaction.

Separation of Enantiomers (Resolution)

Resolving the racemic mixture of this compound is a critical step for studying the biological activity of the individual enantiomers. Since enantiomers have identical physical properties, separation requires chiral methods.[4]

Experimental Protocol: Resolution via Diastereomer Formation

This classic resolution technique involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent (e.g., a chiral carboxylic acid) to form a mixture of diastereomers. Diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by conventional methods like fractional crystallization or chromatography.[4][5]

Reactants:

  • Racemic (R/S)-3-methyl-3-hexanol

  • Enantiomerically pure chiral acid (e.g., (R)-(-)-Mandelic acid)

  • Esterification catalyst (e.g., DCC, DMAP)

  • Solvent for crystallization (e.g., hexane)

  • Base for hydrolysis (e.g., NaOH)

Procedure:

  • Esterification: React the racemic this compound with an equimolar amount of the enantiomerically pure chiral acid in the presence of an esterification catalyst. This reaction produces a mixture of two diastereomeric esters: ((R)-alcohol, (R)-acid) and ((S)-alcohol, (R)-acid).

  • Separation: Separate the diastereomeric esters using fractional crystallization. The differing solubilities of the diastereomers will cause one to crystallize out of the solution preferentially.

  • Hydrolysis: Hydrolyze each separated diastereomeric ester individually using a base (saponification) to cleave the ester bond.

  • Isolation: This final step regenerates the chiral resolving agent and yields the separated, enantiomerically pure (R)-3-methyl-3-hexanol and (S)-3-methyl-3-hexanol.

resolution_workflow start Racemic Mixture (R/S)-3-methyl-3-hexanol reagent Add Chiral Resolving Agent (e.g., (R)-Mandelic Acid) start->reagent diastereomers Mixture of Diastereomers ((R,R) and (S,R) esters) reagent->diastereomers separation Separation (e.g., Fractional Crystallization) diastereomers->separation diastereomer1 (R,R) Diastereomer separation->diastereomer1 Different Solubility diastereomer2 (S,R) Diastereomer separation->diastereomer2 hydrolysis1 Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis diastereomer2->hydrolysis2 end1 (R)-3-methyl-3-hexanol hydrolysis1->end1 end2 (S)-3-methyl-3-hexanol hydrolysis2->end2

Fig. 3: Workflow for the resolution of this compound enantiomers.

Other modern techniques for enantiomeric separation include chiral chromatography, where the racemic mixture is passed through a column with a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation.[4]

Biological Significance

The stereochemistry of molecules is often crucial in biological systems, where enzymes and receptors are themselves chiral. This compound has been identified as a component in insect pheromone communication. Specifically, certain stereoisomers of related compounds act as synergists in aggregation pheromones. For instance, (3S,4S)-4-methyl-3-hexanol acts as a synergist for the aggregation pheromone of the almond bark beetle, Scolytus amygdali.[11] While the specific activity of each this compound enantiomer is not detailed in the provided search results, it is a common principle that different enantiomers can elicit different, or even inhibitory, biological responses. This highlights the importance of stereospecific synthesis and separation for applications in agriculture (e.g., pest management) and medicine.

References

The Biological Significance of 4-Methyl-3-hexanol in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Semiochemical in Insect Communication and Behavior

This technical guide provides a comprehensive overview of the biological significance of 4-methyl-3-hexanol in insects, with a primary focus on its role as a pheromone. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management. This document will delve into the known functions of this semiochemical, present quantitative data on its behavioral effects, detail relevant experimental protocols, and illustrate the underlying biological pathways.

Note on Chemical Nomenclature: The query specified "3-Methyl-3-hexanol." However, a thorough review of the scientific literature indicates that the biologically active compound in the contexts described is predominantly 4-methyl-3-hexanol . This guide will focus on the latter, as it is the compound with documented significance as an insect pheromone.

Executive Summary

4-Methyl-3-hexanol is a chiral alcohol that functions as a crucial component of the pheromone systems of several insect species, most notably in certain beetles and ants. Its primary roles are as a synergist in aggregation pheromones and as a trail or alarm pheromone component. The stereochemistry of 4-methyl-3-hexanol is critical to its biological activity, with different stereoisomers often eliciting distinct or even inhibitory behavioral responses. Understanding the biosynthesis, perception, and behavioral effects of this compound is vital for the development of targeted and environmentally benign pest management strategies.

Pheromonal Activity of 4-Methyl-3-hexanol

Synergist in Bark Beetle Aggregation Pheromones

The most well-documented role of 4-methyl-3-hexanol is as a synergist for the aggregation pheromone of the almond bark beetle, Scolytus amygdali. The main component of this beetle's aggregation pheromone is (3S,4S)-4-methyl-3-heptanol. Field experiments have demonstrated that the presence of (3S,4S)-4-methyl-3-hexanol significantly enhances the attraction of S. amygdali to traps baited with the main pheromone component.[1][2] Interestingly, other stereoisomers of the main pheromone component, such as (3R,4S)- and (3R,4R)-4-methyl-3-heptanol, have been shown to be inhibitory to beetle attraction.[1][2]

Pheromone Component in Ants

In the order Hymenoptera, (3R,4S)-4-methyl-3-hexanol has been identified as a pheromone of the ant Tetramorium impurum.[3][4] It is isolated from the heads of all adult castes of this species, along with 4-methyl-3-hexanone.[3][4] In this context, it is believed to play a role in chemical communication within the colony, potentially as part of an alarm or trail-marking signal.

Quantitative Data on Behavioral Responses

The following table summarizes the available quantitative data from field trapping experiments with the almond bark beetle, Scolytus amygdali. These studies highlight the synergistic effect of (3S,4S)-4-methyl-3-hexanol.

TreatmentMean No. of Beetles CapturedSpeciesReference
(3S,4S)-4-methyl-3-heptanol + (3S,4S)-4-methyl-3-hexanol (synergist)High Attraction (Specific numbers vary by experiment)Scolytus amygdali[1][2]
(3S,4S)-4-methyl-3-heptanol + synergist + (3R,4S)-4-methyl-3-heptanolInhibited ResponseScolytus amygdali[1][2]
(3S,4S)-4-methyl-3-heptanol + synergist + (3R,4R)-4-methyl-3-heptanolInhibited ResponseScolytus amygdali[1][2]

Note: Detailed dose-response data for 4-methyl-3-hexanol alone is limited in the reviewed literature. Its activity is primarily documented in conjunction with other pheromone components.

Biosynthesis of Methyl-Branched Alcohols

While the specific biosynthetic pathway for 4-methyl-3-hexanol in insects has not been fully elucidated, it is hypothesized to follow a similar route to other methyl-branched hydrocarbons and ketones, which is a modification of fatty acid biosynthesis. The biosynthesis of the related compound, (S)-4-methyl-3-heptanone, has been shown to derive from three propionate (B1217596) units via a polyketide/fatty acid-type pathway.[5] This suggests a plausible pathway for 4-methyl-3-hexanol involving the condensation of propionyl-CoA and acetyl-CoA units, followed by reduction steps.

Below is a diagram illustrating a putative biosynthetic pathway for 4-methyl-3-hexanol.

G cluster_0 Mitochondrion / Cytosol Propionyl-CoA Propionyl-CoA Fatty Acid Synthase (FAS) / Polyketide Synthase (PKS) Fatty Acid Synthase (FAS) / Polyketide Synthase (PKS) Propionyl-CoA->Fatty Acid Synthase (FAS) / Polyketide Synthase (PKS) Acetyl-CoA Acetyl-CoA Acetyl-CoA->Fatty Acid Synthase (FAS) / Polyketide Synthase (PKS) Intermediate_Thioester Methyl-branched Acyl-CoA Fatty Acid Synthase (FAS) / Polyketide Synthase (PKS)->Intermediate_Thioester Fatty Acyl-CoA Reductase (FAR) Fatty Acyl-CoA Reductase (FAR) Intermediate_Thioester->Fatty Acyl-CoA Reductase (FAR) 4-Methyl-3-hexanol 4-Methyl-3-hexanol Fatty Acyl-CoA Reductase (FAR)->4-Methyl-3-hexanol

Caption: Putative biosynthetic pathway of 4-methyl-3-hexanol in insects.

Perception and Signaling Pathway

The perception of 4-methyl-3-hexanol, like other semiochemicals, occurs in the insect's antennae. Olfactory receptor neurons (ORNs) housed within sensilla on the antennae express specific olfactory receptors (ORs) that bind to the pheromone molecules. This binding event initiates a signal transduction cascade, leading to the depolarization of the neuron and the firing of an action potential.

The signaling pathway is generally understood to involve a G-protein coupled receptor (GPCR) mechanism, as illustrated in the diagram below.

G cluster_0 Olfactory Receptor Neuron Membrane Pheromone 4-Methyl-3-hexanol OR Olfactory Receptor (OR) Pheromone->OR Binding G_Protein G-Protein (Gq) OR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ion_Channel Ion Channel IP3->Ion_Channel Gating DAG->Ion_Channel Gating Ca_Influx Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Influx Depolarization Neuron Depolarization Ca_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Generalized olfactory signaling pathway in insects.

Experimental Protocols

The study of 4-methyl-3-hexanol's effects on insects relies on a combination of chemical analysis and behavioral and electrophysiological assays.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a technique used to identify which volatile compounds in a mixture elicit an olfactory response in an insect's antenna.

Methodology:

  • Sample Preparation: A solution containing the synthetic 4-methyl-3-hexanol or a natural extract is prepared in a suitable solvent (e.g., hexane).

  • GC Separation: The sample is injected into a gas chromatograph (GC) equipped with an appropriate column to separate the individual volatile compounds.

  • Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a standard GC detector (e.g., a Flame Ionization Detector - FID), while the other is directed over an insect antenna preparation.

  • Antennal Preparation: An antenna is excised from a live insect and mounted between two electrodes. The electrodes record the electrical potential across the antenna.

  • Signal Recording: As the volatile compounds elute from the GC and pass over the antenna, any compound that binds to olfactory receptors will cause a depolarization of the antennal neurons, which is recorded as a change in voltage (an EAD response).

  • Data Analysis: The FID chromatogram and the EAD recording are displayed simultaneously. Peaks in the FID chromatogram that correspond in time to a response from the antenna are identified as biologically active compounds.

Y-Tube Olfactometer Bioassay

The Y-tube olfactometer is a common behavioral assay used to determine an insect's preference for a particular odor.[6]

Methodology:

  • Apparatus: A Y-shaped glass or plastic tube is used. A stream of purified, humidified air is passed through each arm of the Y.

  • Odor Source: The test odor (e.g., a filter paper treated with a solution of 4-methyl-3-hexanol in a solvent) is placed in one arm's airline, while a control (solvent only) is placed in the other.

  • Insect Release: An individual insect is released at the base of the Y-tube.

  • Observation: The insect is allowed a set amount of time to move up the tube and choose one of the arms. A choice is typically recorded when the insect moves a certain distance into an arm.

  • Data Collection: The number of insects choosing the treatment arm versus the control arm is recorded. The positions of the treatment and control arms are frequently switched to avoid positional bias.

  • Statistical Analysis: A chi-square test or a similar statistical test is used to determine if there is a significant preference for the treatment odor over the control.

Below is a workflow diagram for a typical Y-tube olfactometer experiment.

G cluster_workflow Y-Tube Olfactometer Experimental Workflow Start Start Setup Setup Y-Tube and Airflow Start->Setup Introduce_Odors Introduce Odor Source (e.g., 4-Methyl-3-hexanol) and Control Setup->Introduce_Odors Release_Insect Release Insect at Base of Tube Introduce_Odors->Release_Insect Observe Observe Insect's Choice (Time Limit) Release_Insect->Observe Record_Choice Record Choice (Treatment or Control) Observe->Record_Choice Repeat Repeat with New Insect Record_Choice->Repeat Repeat->Release_Insect Analyze Analyze Data (e.g., Chi-Square Test) Repeat->Analyze After N trials End End Analyze->End

Caption: Standardized workflow for a Y-tube olfactometer bioassay.

Conclusion and Future Directions

4-Methyl-3-hexanol is a biologically significant semiochemical that plays a key role in the chemical communication of certain insect species, particularly as a pheromone synergist in bark beetles and as a pheromone in ants. The stereospecificity of this compound is crucial for its activity. While its role has been identified in a few species, further research is needed to explore its presence and function in a broader range of insects. Elucidating the specific olfactory receptors and the complete biosynthetic pathway for 4-methyl-3-hexanol will provide deeper insights into insect chemical ecology and may reveal novel targets for the development of highly specific and effective pest management tools. The experimental protocols detailed in this guide provide a robust framework for such future investigations.

References

The Role of 3-Methyl-3-hexanol as an Ant Pheromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheromones are the cornerstone of chemical communication in the intricate societies of ants, mediating a vast array of behaviors from foraging and recruitment to alarm and defense. Among the myriad of semiochemicals employed by these insects, 3-Methyl-3-hexanol has been identified as a significant pheromonal component in certain ant species. This technical guide provides an in-depth analysis of the role of this compound, focusing on its function, the behavioral responses it elicits, the experimental methodologies used for its study, and the current understanding of its underlying signaling pathways. This document is intended to be a comprehensive resource for researchers in chemical ecology, neurobiology, and those involved in the development of novel pest management strategies.

Chemical Identity and Occurrence

This compound is a tertiary alcohol with the chemical formula C₇H₁₆O. A key finding in the study of this compound as an ant pheromone was the identification of the specific stereoisomer, (3R,4S)-4-methyl-3-hexanol, along with 4-methyl-3-hexanone, from the heads of all adult castes of the ant Tetramorium impurum.[1][2] Notably, there are significant quantitative differences in the secretion of these compounds between the sexes, with males producing much higher quantities.[2] While this compound is a known pheromone in Tetramorium impurum, it is important to note that the trail pheromone for this species has been identified as a methylbenzoate derivative, which distinguishes it from the related species Tetramorium caespitum.[3] This suggests that this compound in T. impurum likely functions in contexts other than trail following, such as alarm or aggregation signaling.

Behavioral Response Data

Quantitative data on the specific behavioral responses of Tetramorium impurum to isolated this compound is limited in the currently available literature. However, studies on other ant species and related alarm pheromones provide a framework for the expected dose-dependent behaviors. Generally, low concentrations of alarm pheromones tend to elicit attraction and alertness, while higher concentrations trigger alarm, aggression, and repulsion.[4][5]

Table 1: Composition of Mandibular Gland Secretion in Tetramorium impurum

CompoundStereoisomerSourceRelative AbundancePutative FunctionReference
4-Methyl-3-hexanol(3R,4S)Head (Mandibular Gland)Major component, higher in malesAlarm/Aggregation Pheromone[1][2]
4-Methyl-3-hexanoneNot specifiedHead (Mandibular Gland)Minor componentAlarm/Aggregation Pheromone[1]

Experimental Protocols

The investigation of ant pheromones like this compound involves a multi-step process encompassing chemical analysis and behavioral bioassays.

Pheromone Extraction and Identification

A standard method for identifying volatile compounds from ants involves solvent extraction of specific body parts, typically the head where the mandibular glands are located, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[6][7]

Protocol: GC-MS Analysis of Ant Headspace Volatiles

  • Sample Collection: Collect heads from a known number of ants (e.g., 50-100 individuals).

  • Extraction: Immerse the collected heads in a suitable solvent such as hexane (B92381) or pentane (B18724) for a defined period.

  • Concentration: Carefully evaporate the solvent to concentrate the extract.

  • GC-MS Analysis: Inject the concentrated extract into a gas chromatograph coupled to a mass spectrometer.

  • Compound Identification: Identify the chemical components by comparing their mass spectra and retention times with those of synthetic standards and library data.

Behavioral Bioassays

To determine the behavioral function of an identified compound, various bioassays are employed. These assays are designed to quantify specific behaviors in response to the synthetic pheromone.

Protocol: Alarm Behavior Bioassay

  • Colony Setup: Establish a small laboratory colony of the target ant species in a controlled environment (e.g., a petri dish or small arena).

  • Stimulus Preparation: Prepare serial dilutions of synthetic this compound in a suitable solvent (e.g., hexane).

  • Stimulus Application: Introduce a small piece of filter paper treated with a specific concentration of the pheromone solution into the vicinity of the ant colony. A solvent-only control should be used for comparison.

  • Behavioral Observation: Record and quantify the ants' behaviors for a set period. Key behaviors to measure include:

    • Increased locomotion (running speed, turning rate)

    • Mandible opening

    • Gaster flexing

    • Attraction towards or repulsion from the stimulus source

    • Recruitment of nestmates

  • Data Analysis: Statistically compare the behavioral responses to the pheromone with the control group to determine the significance of the observed effects.[4]

Protocol: Trail-Following Bioassay

Although this compound is not the trail pheromone for T. impurum, this protocol is relevant for pheromone research in general.

  • Arena Setup: Use a Y-maze or a circular arena with a defined path.

  • Trail Application: Apply a solution of the test compound along one arm of the Y-maze or along the circular path. The other arm or a parallel path is treated with the solvent as a control.

  • Ant Introduction: Introduce an individual ant at the start of the maze.

  • Observation: Record the path taken by the ant and the distance it follows the chemical trail.

  • Data Analysis: Compare the preference for the pheromone trail over the control trail.[7][8]

Electrophysiological Analysis

Electroantennography (EAG) is used to measure the electrical response of an ant's antenna to a specific chemical stimulus, providing evidence that the ant can detect the compound.

Protocol: Electroantennography (EAG)

  • Antenna Preparation: Excise an antenna from a live ant and mount it between two electrodes.

  • Stimulus Delivery: Deliver a puff of air carrying a known concentration of the volatile pheromone over the antenna.

  • Signal Recording: Record the change in electrical potential (the EAG response) from the antenna.

  • Data Analysis: Compare the EAG responses to the pheromone with responses to a control (solvent) to determine the antenna's sensitivity to the compound.[9][10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G

G

Signaling Pathways

The precise signaling pathway for this compound in Tetramorium impurum has not been elucidated. However, based on current knowledge of insect olfaction, two primary mechanisms are plausible: ionotropic and metabotropic pathways.[6][11]

  • Ionotropic Pathway: In this mechanism, the olfactory receptor (OR) forms a complex with a highly conserved co-receptor (Orco). Upon binding of the pheromone to the OR, this complex directly functions as a ligand-gated ion channel, leading to a rapid influx of cations and depolarization of the olfactory sensory neuron.[12]

  • Metabotropic Pathway: This pathway involves G-protein coupled receptors (GPCRs). The binding of the pheromone to the receptor activates a G-protein, which in turn initiates a second messenger cascade (e.g., involving cAMP or IP3).[6][11] These second messengers then modulate the activity of ion channels, leading to neuronal depolarization. Recent research provides growing evidence for the involvement of GPCRs in insect odor detection.[9][11]

It is also possible that both pathways are involved in the olfactory response to a single compound. The information from the olfactory sensory neurons is then processed in the antennal lobe of the ant's brain, followed by higher processing in the mushroom bodies and lateral horn, ultimately leading to a behavioral response.[8]

Conclusion and Future Directions

(3R,4S)-4-methyl-3-hexanol is a confirmed pheromonal component in Tetramorium impurum, likely playing a role in alarm or aggregation behaviors. While the chemical has been identified and its glandular source located, a significant gap remains in the quantitative understanding of the behavioral responses it elicits in this species. Future research should focus on detailed dose-response bioassays to establish behavioral thresholds for attraction, alarm, and repulsion. Furthermore, electrophysiological studies, including single-sensillum recording, could identify the specific olfactory sensory neurons that respond to this compound. Finally, molecular studies are needed to deorphanize the specific receptor(s) for this pheromone and to elucidate the precise downstream signaling cascade, which will provide a more complete picture of how this chemical signal is perceived and processed to modulate ant behavior. Such knowledge will not only advance our fundamental understanding of insect chemical communication but may also provide novel targets for the development of species-specific pest management strategies.

References

A Technical Guide to the Fundamental Reactions of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth examination of the core reactions characteristic of tertiary alcohols. It covers the mechanisms, experimental conditions, and expected outcomes for dehydration, nucleophilic substitution, and oxidation reactions. The information presented is intended to serve as a technical resource for professionals in chemical research and pharmaceutical development, where the unique reactivity of tertiary alcohols is often leveraged. The resistance of tertiary alcohols to oxidation, for instance, makes them a valuable structural motif in drug design for improving metabolic stability.

Dehydration (E1 Elimination)

The acid-catalyzed dehydration of tertiary alcohols is a fundamental reaction that proceeds via an E1 (Elimination, Unimolecular) mechanism to form alkenes. This reaction is particularly efficient for tertiary alcohols due to the formation of a stable tertiary carbocation intermediate.[1] The reaction rate for dehydration follows the order: Tertiary > Secondary > Primary.[1]

Reaction Mechanism

The E1 mechanism for the dehydration of a tertiary alcohol involves three key steps:

  • Protonation of the Hydroxyl Group: The alcohol's hydroxyl group is protonated by a strong acid (e.g., H₂SO₄), forming an alkyloxonium ion. This converts the poor leaving group (-OH) into a good leaving group (H₂O).[1]

  • Formation of a Carbocation: The alkyloxonium ion dissociates, with water acting as the leaving group, to form a stable tertiary carbocation. This is the rate-determining step of the reaction.[1]

  • Deprotonation to Form an Alkene: A weak base (often a water molecule or the conjugate base of the acid, HSO₄⁻) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a π-bond and yielding an alkene.[1][2]

When multiple alkene products are possible, the reaction typically follows Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product.[3]

Caption: The E1 mechanism for tertiary alcohol dehydration.

Quantitative Data: Dehydration Conditions

The conditions for dehydrating tertiary alcohols are significantly milder than those required for primary or secondary alcohols.[4]

Alcohol TypeSubstrate ExampleReagent/CatalystTemperature (°C)Major Product(s)Yield / Ratio
Tertiary 2-Methyl-2-butanol (B152257) 6M H₂SO₄ ~35-45 2-Methyl-2-butene (B146552) & 2-Methyl-1-butene ~93% : 7% (Zaitsev's Rule) [5]
Tertiary tert-Butyl alcohol Conc. H₂SO₄ 25–80 2-Methylpropene High
Secondary2-ButanolConc. H₂SO₄100–1402-Butene & 1-Butene-
PrimaryEthanolConc. H₂SO₄170–180Ethene-
Experimental Protocol: Dehydration of 2-Methyl-2-butanol

This protocol describes the acid-catalyzed dehydration of 2-methyl-2-butanol to yield a mixture of 2-methyl-2-butene and 2-methyl-1-butene.[6][7][8]

  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a 50 mL round-bottom flask as the distilling flask and a 25 mL round-bottom flask as the receiver. Cool the receiving flask in an ice-water bath to minimize the evaporation of the volatile alkene products.[6]

  • Reaction Mixture: Cool the 50 mL distilling flask in an ice-water bath. Cautiously and slowly add approximately 5-15 mL of 6M-9M sulfuric acid, followed by the slow addition of ~15 mL of 2-methyl-2-butanol with swirling.[6][7] Add a few boiling chips to the flask.

  • Distillation: Heat the mixture gently using a heating mantle or water bath. The lower-boiling alkene products will distill as they are formed. Maintain the distillation temperature at the head of the column below 45°C to prevent co-distillation of the starting alcohol.[7]

  • Workup: Transfer the collected distillate to a separatory funnel.

    • Wash the organic layer with a cold, dilute sodium hydroxide (B78521) or sodium bicarbonate solution to neutralize any residual acid.[2]

    • Separate the lower aqueous layer.

    • Wash the organic layer with a saturated sodium chloride solution (brine) to begin the drying process.

  • Drying and Isolation: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of an anhydrous drying agent, such as sodium sulfate (B86663) or calcium chloride.[2] Once the liquid is clear, decant or filter the dried product into a pre-weighed vial for yield calculation and analysis (e.g., by gas chromatography).

Nucleophilic Substitution (SN1)

Tertiary alcohols readily undergo nucleophilic substitution reactions with hydrogen halides via an SN1 (Substitution, Nucleophilic, Unimolecular) mechanism to produce tertiary alkyl halides.[9][10][11] The reaction works well because tertiary alcohols form highly stable carbocation intermediates.[12] The order of reactivity for hydrogen halides is HI > HBr > HCl.[13]

Reaction Mechanism

The SN1 mechanism for the conversion of a tertiary alcohol to an alkyl halide mirrors the first two steps of the E1 pathway, followed by nucleophilic attack.

  • Protonation of the Alcohol: The alcohol is rapidly protonated by the strong acid, forming an alkyloxonium ion.[10]

  • Carbocation Formation: The C-O bond breaks heterolytically, and a water molecule departs, forming a stable tertiary carbocation. This is the slow, rate-determining step.[10]

  • Nucleophilic Attack: The halide ion (e.g., Cl⁻), a good nucleophile, attacks the planar carbocation to form the tertiary alkyl halide product.[13] The attack can occur from either face of the carbocation.

Caption: The SN1 mechanism for tertiary alcohol substitution.

Quantitative Data: Synthesis of tert-Butyl Chloride

The synthesis of tert-butyl chloride from tert-butyl alcohol and concentrated hydrochloric acid is a classic example of an SN1 reaction. Various sources report a range of yields depending on the exact procedure.

Substrate (1 mole)Reagent (moles)ConditionsWorkupReported YieldReference(s)
tert-Butyl alcoholConc. HCl (3)Shaking for 15-20 min at room temp.Wash with 5% NaHCO₃, then H₂O; Dry with CaCl₂; Distill.78–88%[14]
tert-Butyl alcoholConc. HCl (~2.6)Stirring for 15 min at room temp.Wash with sat. NaCl, sat. NaHCO₃, sat. NaCl; Dry.48.86%[15]
tert-Butyl alcoholConc. HCl (~2.6)Shaking for 20 min at room temp.Wash with 5% NaHCO₃, then H₂O; Dry with MgSO₄/Na₂CO₃.-[16]
tert-Butyl alcoholConc. HCl--13.5%[17]

Note: Yields can vary significantly based on technique, purity of reagents, and efficiency of separation steps.

Experimental Protocol: Synthesis of tert-Butyl Chloride

This protocol details the preparation of tert-butyl chloride from tert-butyl alcohol.[14][16][18][19]

  • Apparatus Setup: All operations should be performed in a fume hood.

  • Reaction: In a separatory funnel, combine 1 mole equivalent of tert-butyl alcohol (e.g., 74 g) and 2.5-3 mole equivalents of cold, concentrated hydrochloric acid (e.g., ~250 mL).[14]

  • Agitation: Stopper the funnel and shake vigorously for 15-20 minutes.[14][16] Periodically vent the funnel by inverting it and opening the stopcock to release pressure.

  • Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic product (tert-butyl chloride), and the lower is the aqueous acid layer. Drain and discard the lower aqueous layer.[14][18]

  • Workup (Washing):

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize excess acid. Swirl gently at first to control the effervescence before shaking.[14][19] Drain the lower aqueous layer.

    • Wash the organic layer with water or brine (saturated NaCl solution).[14] Drain the aqueous layer.

  • Drying: Transfer the crude tert-butyl chloride to a dry Erlenmeyer flask and add an anhydrous drying agent like CaCl₂ or Na₂SO₄.[14] Swirl until the liquid is clear.

  • Purification: Filter the dried product into a distillation flask and perform a simple distillation, collecting the fraction boiling at approximately 50-52°C.[14]

Oxidation

A defining characteristic of tertiary alcohols is their resistance to oxidation by common oxidizing agents such as acidified potassium dichromate(VI) or chromic acid.[20][21][22] This is because the carbon atom bearing the hydroxyl group (the carbinol carbon) does not have a hydrogen atom attached to it.[21][22] Standard oxidation mechanisms for primary and secondary alcohols require the removal of this alpha-hydrogen to form a carbon-oxygen double bond.[21]

Under very harsh or forcing conditions (e.g., strong acid, high heat), tertiary alcohols may be dehydrated to alkenes, which can then be oxidatively cleaved, resulting in the breaking of C-C bonds and the formation of smaller carbonyl compounds.[23] However, for the purposes of typical organic synthesis and distinguishing between alcohol classes, tertiary alcohols are considered non-reactive to oxidation.

Oxidation_Comparison p_alc Primary Alcohol aldehyde Aldehyde p_alc->aldehyde [O] (weak) s_alc Secondary Alcohol ketone Ketone s_alc->ketone [O] t_alc Tertiary Alcohol no_rxn No Reaction t_alc->no_rxn [O] acid Carboxylic Acid aldehyde->acid [O] (strong)

Caption: Comparative oxidation pathways for alcohols.

Quantitative Data: Chromic Acid Test

The chromic acid test (using H₂CrO₄, often formed from K₂Cr₂O₇ and H₂SO₄) provides a clear visual distinction between alcohol classes.

Alcohol TypeSubstrate ExampleReagent/ConditionsExpected Observation
Primary1-ButanolK₂Cr₂O₇ / H₂SO₄, warmOrange solution turns green
Secondary2-ButanolK₂Cr₂O₇ / H₂SO₄, warmOrange solution turns green
Tertiary tert-Butyl alcohol K₂Cr₂O₇ / H₂SO₄, warm Solution remains orange (No reaction) [21]
Experimental Protocol: Oxidation Test

This protocol provides a method to differentiate a tertiary alcohol from primary and secondary alcohols.

  • Reagent Preparation: Prepare the oxidizing agent by dissolving a small amount of potassium dichromate (K₂Cr₂O₇) in dilute sulfuric acid. The solution will be orange.

  • Reaction Setup: Place ~1 mL of the alcohol to be tested into a test tube.

  • Execution: Add a few drops of the acidified potassium dichromate solution to the test tube.

  • Observation: Gently warm the test tube in a hot water bath for a few minutes.

    • A color change from orange to green indicates the presence of a primary or secondary alcohol.

    • If the solution remains orange, it indicates the presence of a tertiary alcohol.[21]

General Experimental Workflow

The majority of fundamental reactions involving tertiary alcohols follow a common workflow encompassing reaction, separation, purification, and analysis.

Workflow start Reactants (Alcohol, Reagents) reaction Reaction (Stirring / Shaking / Heating) start->reaction separation Phase Separation (Separatory Funnel) reaction->separation Transfer to Funnel washing Aqueous Wash (e.g., NaHCO₃, Brine) separation->washing Remove Aqueous Layer drying Drying (e.g., Na₂SO₄, MgSO₄) washing->drying Transfer Organic Layer purification Purification (Distillation) drying->purification Filter or Decant analysis Analysis (GC, NMR, IR) purification->analysis

Caption: A generalized workflow for alcohol reactions.

References

An In-depth Technical Guide on the Solubility and Boiling Point of 3-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the solubility and boiling point, of 3-Methyl-3-hexanol (CAS No. 597-96-6). The document details quantitative data, experimental protocols for determination, and a visual representation of a key experimental workflow, tailored for professionals in research and development.

Core Physicochemical Properties

This compound is a tertiary alcohol with the molecular formula C7H16O.[1][2][3] Its branched structure significantly influences its physical and chemical characteristics, including its utility as a solvent and as an intermediate in organic synthesis.[1][2][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the solubility and boiling point of this compound.

PropertyValueConditionsSource(s)
Boiling Point 143 °CAt 760 mmHg[2][3]
142.5 °CStandard Pressure[4]
414 K (approx. 141 °C)Standard Pressure[6]
Water Solubility 11.76 g/LAt 25 °C[1][3]
Described as "moderate" or "partially soluble"Ambient[4][7][8]
Solubility in Organic Solvents Generally SolubleAmbient[4][5]
Vapor Pressure 2.2 mmHgAt 25 °C[3]
Density 0.823 g/cm³Standard[2]
0.82 g/cm³Standard[3]
LogP (Octanol/Water Partition Coefficient) 1.947Estimated[2]

Experimental Protocols

Detailed methodologies for determining the solubility and boiling point of alcohols like this compound are crucial for ensuring data accuracy and reproducibility.

The solubility of an alcohol can be determined qualitatively and quantitatively in various solvents. The principle of "like dissolves like" is a fundamental concept, where polar molecules tend to dissolve in polar solvents and non-polar molecules in non-polar solvents.[8] Alcohols possess a polar hydroxyl (-OH) group and a non-polar hydrocarbon chain, leading to a range of solubilities.[4]

Protocol: Qualitative Solubility Test in Water [9][10][11]

  • Preparation : Add a defined volume (e.g., 2.0 mL) of the solvent (e.g., deionized water) to a clean test tube.[9][11]

  • Addition of Solute : Add the alcohol (this compound) to the solvent drop by drop, shaking the mixture vigorously after each addition.[9]

  • Observation : Observe the mixture for miscibility. The formation of a single, clear phase indicates that the alcohol is soluble. If the solution becomes cloudy or forms distinct layers, the alcohol is considered partially soluble or insoluble.[11]

  • Classification : The solubility can be categorized based on the amount of solute that dissolves. For instance:

    • Very Soluble : Miscible in all proportions or dissolves readily.

    • Soluble : A significant amount dissolves.

    • Partially Soluble/Slightly Soluble : Only a small amount dissolves.

    • Insoluble : No discernible dissolution.[9]

  • Extension to Organic Solvents : The same procedure can be repeated using various organic solvents (e.g., hexane, ethanol, acetone) to determine the solubility profile.[11]

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[12] It is a critical physical constant for substance identification and purity assessment.

Protocol: Capillary Method (Siwoloboff Method) [13][14]

This micro-method is suitable for small sample volumes.

  • Apparatus Setup :

    • Place a small amount (a few drops) of this compound into a small test tube or fusion tube.[14]

    • Seal one end of a capillary tube using a flame.[13]

    • Place the capillary tube (sealed end up) into the fusion tube containing the sample.[13]

    • Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.[13][14]

  • Heating :

    • Immerse the assembly in a heating bath (e.g., silicone oil or a heating block).[13]

    • Begin heating the bath gradually, at a rate of approximately 3 K/min initially, stirring to ensure uniform temperature distribution.

    • Reduce the heating rate to less than 1 K/min when the temperature is about 10 K below the expected boiling point.

  • Observation and Measurement :

    • As the boiling point is approached, a stream of bubbles will begin to emerge from the open end of the capillary tube.[14]

    • The boiling point is the temperature recorded when, upon slight cooling, the stream of bubbles ceases and the liquid is drawn up into the capillary tube.

  • Verification : For accuracy, the procedure should be repeated at least once.

Protocol: Distillation Method [12][15]

This method is suitable for larger volumes of liquid.

  • Apparatus Setup : Assemble a standard distillation apparatus with a boiling flask, condenser, and collection vessel.

  • Sample Preparation : Place the liquid sample (this compound) into the boiling flask along with a few boiling chips to ensure smooth boiling.[15]

  • Heating : Heat the flask to bring the liquid to a steady boil.

  • Measurement : The vapor will rise, pass into the condenser, and re-liquefy. The boiling point is the constant temperature read on the thermometer placed at the vapor outlet to the condenser, where the vapor and liquid are in equilibrium.[12]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for determining the boiling point of a liquid sample using the Capillary (Siwoloboff) Method.

BoilingPointWorkflow start Start prep_sample Prepare Sample & Capillary (Place sample in fusion tube, insert inverted capillary) start->prep_sample assemble Assemble Apparatus (Attach tube to thermometer) prep_sample->assemble setup_bath Place Assembly in Heating Bath assemble->setup_bath heat_bath Heat Bath Gradually (~3 K/min) setup_bath->heat_bath observe_bubbles Observe for Rapid Bubble Stream heat_bath->observe_bubbles slow_heating Reduce Heating Rate (<1 K/min) observe_bubbles->slow_heating No stop_heating Stop Heating observe_bubbles->stop_heating Yes slow_heating->heat_bath record_temp Record Temperature (When liquid enters capillary) stop_heating->record_temp end End record_temp->end

Caption: Workflow for Boiling Point Determination via the Capillary Method.

References

A Comprehensive Technical Guide to the Safety, Handling, and Hazards of 3-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the safety, handling, and potential hazards associated with 3-Methyl-3-hexanol (CAS No. 597-96-6).[1][2][3][4] This tertiary alcohol is utilized in various industrial and research applications, including organic synthesis.[1] A thorough understanding of its chemical and physical properties, toxicological profile, and appropriate handling procedures is essential to ensure the safety of laboratory and manufacturing personnel. This document outlines the known hazards, recommended personal protective equipment (PPE), first aid measures, and safe storage and disposal protocols. The information is presented to be accessible and actionable for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use. These properties influence its behavior under various conditions and are critical for risk assessment.

PropertyValueSource(s)
CAS Number 597-96-6[1][2][3][4]
Molecular Formula C7H16O[1][2][3][4]
Molecular Weight 116.20 g/mol [1][2]
Appearance Clear, colorless liquid[1][5]
Boiling Point 143 °C at 760 mmHg[1][4]
Flash Point 45 °C - 49.4 °C (closed cup)[1][4][5]
Density 0.823 g/cm³[1][4][5]
Water Solubility 11.76 g/L at 25 °C[3][4]
Vapor Pressure 2.2 mmHg at 25 °C[4]
Refractive Index 1.4220-1.4250 @ 20 °C[4][6]
LogP (Octanol/Water Partition Coefficient) 1.947 (estimated)[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability and acute oral toxicity.[2][5][7]

GHS Classification
Hazard ClassCategoryHazard StatementSource(s)
Flammable LiquidsCategory 3H226: Flammable liquid and vapor[5][7]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3][5][7]
GHS Label Elements
  • Pictograms:

    • Flame (for flammability)

    • Exclamation mark (for acute toxicity)

  • Signal Word: Warning[2][3][5]

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[5][7]

    • H302: Harmful if swallowed.[2][3][5][7]

  • Precautionary Statements (selected):

    • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5][7][8]

    • P264: Wash skin thoroughly after handling.[2][3]

    • P270: Do not eat, drink or smoke when using this product.[2][3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][9]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]

    • P330: Rinse mouth.[2][3]

    • P370+P378: In case of fire: Use CO2, dry chemical, or foam for extinction.[5][9]

    • P403+P235: Store in a well-ventilated place. Keep cool.[5][9]

    • P501: Dispose of contents/container to an approved waste disposal plant.[2][5][9]

Other Hazards

This compound is classified as a compound that can form peroxides upon concentration, such as during distillation or evaporation.[2]

GHS_Hazard_Workflow substance This compound phys_chem_data Physical-Chemical Data (e.g., Flash Point) substance->phys_chem_data tox_data Toxicological Data (e.g., LD50) substance->tox_data classification Hazard Classification phys_chem_data->classification tox_data->classification flammable Flammable Liquid Category 3 classification->flammable acute_tox Acute Toxicity (Oral) Category 4 classification->acute_tox labeling GHS Labeling flammable->labeling acute_tox->labeling pictograms Pictograms: Flame, Exclamation Mark labeling->pictograms signal_word Signal Word: Warning labeling->signal_word hazard_statements Hazard Statements: H226, H302 labeling->hazard_statements precautionary_statements Precautionary Statements: P210, P264, P270, P280, P301+P312, P330, P370+P378, P403+P235, P501 labeling->precautionary_statements sds Safety Data Sheet (SDS) labeling->sds Acute_Oral_Toxicity_Workflow start Start: Acute Oral Toxicity Assessment animal_prep Animal Preparation (Rodents, Acclimatization) start->animal_prep dose_prep Dose Preparation (Vehicle Selection) start->dose_prep administration Single Dose Administration (Gavage) animal_prep->administration dose_prep->administration observation Observation Period (14 days) administration->observation clinical_signs Record Clinical Signs (Mortality, Morbidity, Weight) observation->clinical_signs necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis (LD50 Calculation) clinical_signs->data_analysis necropsy->data_analysis end End: Hazard Classification data_analysis->end

References

CAS number and molecular formula for 3-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Methyl-3-hexanol, a tertiary alcohol with applications in organic synthesis and potential relevance in various chemical industries. This document outlines its chemical properties, detailed synthesis protocols, and potential applications, presenting the information in a clear and accessible format for researchers and professionals in drug development and related scientific fields.

Core Chemical and Physical Data

This compound, a clear, colorless liquid, possesses a unique set of physicochemical properties that are critical for its application in various chemical syntheses. A summary of these properties is presented in the table below.

PropertyValueReference
CAS Number 597-96-6[1][2][3]
Molecular Formula C₇H₁₆O[1][2][3]
Molecular Weight 116.20 g/mol [1][3]
Density 0.823 g/cm³[3]
Boiling Point 143 °C at 760 mmHg[3]
Flash Point 49.4 °C[3]
Water Solubility 11.76 g/L at 25 °C[2]
LogP 1.94750[2]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is through a Grignard reaction. This classic organometallic reaction allows for the formation of a new carbon-carbon bond, leading to the desired tertiary alcohol.

Experimental Protocol: Grignard Synthesis

This protocol details the synthesis of this compound from 3-hexanone (B147009) and methylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl iodide

  • 3-Hexanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of methyl iodide in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a sonicator. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

    • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium bromide).

  • Reaction with 3-Hexanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of 3-hexanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 3-hexanone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

    • Separate the organic layer (ether) from the aqueous layer using a separatory funnel.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and remove the solvent (diethyl ether) using a rotary evaporator.

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Logical Workflow for Grignard Synthesis

Grignard_Synthesis cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Mg Magnesium Turnings Grignard Methylmagnesium Bromide (Grignard Reagent) Mg->Grignard MeI Methyl Iodide MeI->Grignard Ether1 Anhydrous Diethyl Ether Ether1->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix Hexanone 3-Hexanone Hexanone->ReactionMix Ether2 Anhydrous Diethyl Ether Ether2->ReactionMix Quench Quenching (aq. NH4Cl) ReactionMix->Quench Separation Separatory Funnel Quench->Separation Extraction Ether Extraction Separation->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Distillation Fractional Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. Its tertiary alcohol functionality allows it to be a precursor for various transformations.

  • Synthesis of Ketones: Oxidation of this compound can lead to the formation of ketones, which are important building blocks in many organic molecules.

  • Chiral Intermediates: As a chiral molecule, the enantiomers of this compound can be used in asymmetric synthesis to produce stereochemically defined products, a critical aspect of modern drug development.

  • Pharmaceutical Intermediate: While direct biological activity in signaling pathways is not extensively documented, its role as a potential intermediate in the synthesis of more complex pharmaceutical compounds is recognized.[4]

  • Fragrance Industry: The compound and its derivatives may find applications in the fragrance and flavor industry due to their characteristic odors.

Biological Activity

The primary documented biological activity of this compound is in the realm of chemical ecology, where it has been identified as a component of insect pheromones. This highlights its potential for research in pest management and the study of insect communication.

Conclusion

This compound is a versatile tertiary alcohol with established utility in organic synthesis. Its straightforward synthesis via the Grignard reaction makes it an accessible building block for researchers. While its direct application in drug development is not yet prominent, its potential as a chiral intermediate underscores its importance for the synthesis of complex, biologically active molecules. Further research may uncover novel applications for this compound and its derivatives in various scientific and industrial fields.

References

Methodological & Application

Application Notes: Grignard Reagent Synthesis of 3-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of the tertiary alcohol, 3-methyl-3-hexanol, utilizing the Grignard reaction. The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1] This application note outlines the reaction between an ethylmagnesium bromide Grignard reagent and 2-pentanone, followed by an acidic workup, to yield the desired product. The protocol is intended for researchers, scientists, and professionals in drug development and organic chemistry, offering comprehensive methodologies, data presentation, and safety considerations.

Introduction

Grignard reagents, organomagnesium halides (RMgX), are powerful nucleophiles and strong bases that react with a wide range of electrophiles, most notably the carbonyl group of aldehydes and ketones.[1][2] The reaction of a Grignard reagent with a ketone is a classic and reliable method for producing tertiary alcohols.[2][3] this compound, the target compound, is a tertiary alcohol that can be synthesized through several Grignard pathways. The most common approach involves the nucleophilic addition of a Grignard reagent to a ketone's carbonyl carbon.[4] This process initially forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product.[2]

This protocol will focus on the synthesis pathway involving the reaction of ethylmagnesium bromide with 2-pentanone.

Reaction Principle and Stoichiometry

The synthesis of this compound is achieved in two primary stages:

  • Formation of the Grignard Reagent: Ethyl bromide is reacted with magnesium turnings in anhydrous diethyl ether to form ethylmagnesium bromide. It is critical to maintain anhydrous (perfectly dry) conditions as Grignard reagents readily react with water.[2][5]

  • Reaction with Ketone and Workup: The prepared Grignard reagent is then reacted with 2-pentanone. The nucleophilic ethyl group attacks the electrophilic carbonyl carbon of the ketone. The resulting alkoxide intermediate is then hydrolyzed in a subsequent step with a dilute acid to produce this compound.[4]

Overall Reaction: CH₃CH₂Br + Mg → CH₃CH₂MgBr CH₃CH₂MgBr + CH₃C(=O)CH₂CH₂CH₃ → (CH₃)(CH₃CH₂)(CH₃CH₂CH₂)C-OMgBr (CH₃)(CH₃CH₂)(CH₃CH₂CH₂)C-OMgBr + H₃O⁺ → CH₃CH₂(OH)C(CH₃)CH₂CH₂CH₃ + Mg(OH)Br

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMolesDensity (g/mL)Notes
Magnesium TurningsMg24.312.67 g0.110-
Ethyl BromideC₂H₅Br108.9712.0 g (8.1 mL)0.1101.46
2-PentanoneC₅H₁₀O86.138.61 g (10.6 mL)0.1000.809Limiting Reagent
Anhydrous Diethyl Ether(C₂H₅)₂O74.12~150 mL-0.713Solvent
IodineI₂253.811 crystal--Initiator
Sulfuric Acid (10%)H₂SO₄98.08~100 mL-~1.07For workup
Saturated NaCl (aq)NaCl58.44~50 mL--For washing
Anhydrous MgSO₄MgSO₄120.37As needed--Drying agent

3.2. Equipment

  • 500 mL three-neck round-bottom flask

  • 250 mL round-bottom flask

  • Reflux condenser

  • 125 mL dropping funnel (addition funnel)

  • Glass stopper

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Ice bath

3.3. Procedure

Part A: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

  • Apparatus Setup: Assemble the 500 mL three-neck flask with the dropping funnel in the central neck, the reflux condenser in one side neck, and a glass stopper in the other. Ensure all glassware is thoroughly oven- or flame-dried to remove all moisture.[6] Place a magnetic stir bar in the flask. Fit the top of the condenser and dropping funnel with drying tubes containing CaCl₂.

  • Reagent Addition: Place the magnesium turnings (2.67 g) in the flask. Add a single crystal of iodine to help initiate the reaction.

  • Initiation: In the dropping funnel, prepare a solution of ethyl bromide (12.0 g) in 40 mL of anhydrous diethyl ether. Add approximately 5-10 mL of this solution to the magnesium turnings.

  • Reaction: The reaction should begin shortly, indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray solution. If the reaction does not start, gently warm the flask with a heating mantle. Once initiated, stir the mixture and add the remaining ethyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux. The total addition should take approximately 30 minutes.[2]

  • Completion: After all the ethyl bromide has been added, continue to stir the mixture and gently reflux using the heating mantle for another 30 minutes to ensure the reaction goes to completion. The final solution should be grayish-brown. Cool the flask to room temperature.

Part B: Synthesis of this compound

  • Ketone Addition: Dilute the Grignard reagent with an additional 50 mL of anhydrous diethyl ether. Prepare a solution of 2-pentanone (8.61 g) in 50 mL of anhydrous diethyl ether in the dropping funnel.

  • Reaction: Cool the Grignard solution in an ice bath. Add the 2-pentanone solution dropwise from the funnel with continuous stirring. Control the addition rate to maintain a gentle reflux. A white, viscous precipitate will form.

  • Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 20-30 minutes.

Part C: Workup and Purification

  • Quenching: Cool the reaction flask in a large ice bath. Slowly and carefully add 100 mL of 10% sulfuric acid dropwise through the addition funnel to hydrolyze the magnesium alkoxide complex. Stir vigorously until the aqueous and ether layers are distinct and all the white solid has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and collect the top ether layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Washing: Combine all the ether extracts and wash them with 50 mL of saturated aqueous NaCl solution (brine).

  • Drying: Transfer the ether layer to a clean flask and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Decant or filter the dried ether solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude product by simple distillation. Collect the fraction boiling at approximately 141-143 °C. Weigh the final product and calculate the percentage yield.

Visual Workflow

The following diagram illustrates the experimental workflow for the synthesis.

Grignard_Synthesis_Workflow Workflow for Grignard Synthesis of this compound cluster_prep Phase 1: Grignard Reagent Preparation cluster_reaction Phase 2: Reaction with Ketone cluster_workup Phase 3: Workup & Purification A 1. Assemble and Flame-Dry Apparatus B 2. Add Mg Turnings & I₂ to Flask A->B C 3. Add Ethyl Bromide in Anhydrous Ether Dropwise B->C D 4. Reflux for 30 min to Complete Formation C->D E 5. Cool Grignard Reagent (Ice Bath) D->E F 6. Add 2-Pentanone in Anhydrous Ether Dropwise E->F G 7. Stir at Room Temperature for 30 min F->G H 8. Quench with 10% H₂SO₄ (Ice Bath) G->H I 9. Extract with Diethyl Ether H->I J 10. Wash with Brine I->J K 11. Dry with Anhydrous MgSO₄ J->K L 12. Remove Solvent (Rotary Evaporator) K->L M 13. Purify by Distillation L->M Product Final Product: This compound M->Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Anhydrous Conditions: Grignard reagents are extremely reactive towards protic sources like water and alcohols.[5] All glassware must be scrupulously dried, and anhydrous solvents must be used.

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. All operations should be performed in a well-ventilated fume hood, away from any sources of ignition.

  • Exothermic Reactions: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic. Proper cooling and controlled, dropwise addition of reagents are necessary to manage the reaction rate.

  • Corrosive Reagents: Sulfuric acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Conclusion

The Grignard reaction provides a robust and versatile method for the synthesis of tertiary alcohols such as this compound. By carefully controlling reaction conditions, particularly by maintaining an anhydrous environment, high yields of the desired product can be achieved. This protocol offers a reliable and reproducible procedure for laboratory-scale synthesis, suitable for applications in academic research and industrial drug development.

References

Application Note and Laboratory Protocol for the Purification of 3-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 3-methyl-3-hexanol, a tertiary alcohol utilized as a solvent and intermediate in various chemical syntheses.[1][2] The protocols outlined below describe standard laboratory procedures for purification via extraction and fractional distillation or column chromatography, suitable for achieving high purity of the final product.

Physicochemical Data of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference during the purification process.

PropertyValueUnits
Molecular FormulaC₇H₁₆O
Molecular Weight116.20 g/mol
AppearanceColorless liquid
Boiling Point142.5 - 143°C
Density0.823 - 0.8345g/cm³
Water Solubility11.76g/L (at 25 °C)
Melting Point-70°C
Flash Point45°C

(Data sourced from multiple references)[1][2][3]

Experimental Protocols

Prior to commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and all other chemicals used. The compound is flammable and can be an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.[4][5][6]

Liquid-Liquid Extraction (Aqueous Work-up)

This initial purification step is designed to remove water-soluble impurities, such as salts and polar starting materials, from the crude this compound.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

Procedure:

  • Dissolve the crude this compound in a volume of diethyl ether that is approximately 3-4 times the volume of the crude product.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any acidic impurities. Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake gently and then allow the layers to separate.

  • Drain the lower aqueous layer and discard.

  • Wash the organic layer with an equal volume of brine. This step helps to remove any remaining water from the organic phase.

  • Separate and discard the aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Dry the organic layer by adding a sufficient amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 15-20 minutes. The drying agent should be free-flowing, indicating that all water has been absorbed.

  • Filter the solution to remove the drying agent, collecting the filtrate in a clean, dry round-bottom flask.

  • Remove the diethyl ether using a rotary evaporator to yield the crude, dry this compound.

Final Purification Methods

Depending on the nature of the remaining impurities and the desired final purity, either fractional distillation or column chromatography can be employed.

Fractional distillation is effective for separating liquids with close boiling points and is a suitable method for purifying this compound from impurities with different volatilities.[7][8][9][10]

Materials:

  • Crude, dry this compound from the extraction step

  • Boiling chips

  • Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Place the crude, dry this compound and a few boiling chips into the distillation flask.

  • Begin to heat the distillation flask gently using the heating mantle.

  • Observe the temperature at the distillation head. The temperature will initially rise and then stabilize as the first fraction (impurities with a lower boiling point) begins to distill. Collect this forerun in a separate receiving flask and discard it.

  • As the temperature begins to rise again and stabilizes near the boiling point of this compound (approximately 142-143 °C), change the receiving flask to collect the purified product.

  • Continue distillation at a slow and steady rate, monitoring the temperature. The temperature should remain constant during the collection of the pure fraction.

  • Stop the distillation when the temperature either drops or begins to rise significantly, or when only a small amount of residue remains in the distillation flask.

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[11][12][13][14] This method is particularly useful for removing non-volatile impurities or compounds with similar boiling points.

Materials:

  • Crude, dry this compound

  • Silica (B1680970) gel (as the stationary phase)

  • A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate; the optimal ratio should be determined by thin-layer chromatography (TLC))

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

Procedure:

  • Select the Solvent System: Use TLC to determine the appropriate solvent system that provides good separation of this compound from its impurities. A solvent system where the this compound has an Rf value of approximately 0.3-0.4 is often ideal.

  • Pack the Column: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the column, allowing it to settle into a packed bed without air bubbles. Add another layer of sand on top of the silica gel.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add this solution to the top of the column.

  • Elute the Column: Begin eluting the column with the chosen solvent system, collecting the fractions in separate tubes.

  • Analyze the Fractions: Analyze the collected fractions using TLC to identify which ones contain the purified this compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of the Purification Workflow

The following diagram illustrates the logical workflow for the purification of this compound.

Purification_Workflow Crude Crude this compound Extraction Liquid-Liquid Extraction (Aqueous Work-up) Crude->Extraction Dissolve in Ether Drying Drying with Anhydrous Salt (e.g., MgSO4) Extraction->Drying Organic Layer Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Crude_Dry Crude, Dry this compound Solvent_Removal->Crude_Dry Distillation Fractional Distillation Crude_Dry->Distillation For Volatile Impurities Chromatography Column Chromatography Crude_Dry->Chromatography For Non-Volatile Impurities Pure_Product Purified this compound Distillation->Pure_Product Chromatography->Pure_Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for 3-Methyl-3-hexanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-hexanol is a tertiary alcohol that is finding increasing utility as a versatile and effective solvent in various organic syntheses.[1][2] Its unique combination of physical and chemical properties, including moderate polarity, a relatively high boiling point, and good solvating power for a range of organic compounds, makes it a viable alternative to more traditional ethereal solvents.[3] These application notes provide an overview of the properties of this compound and detailed protocols for its use in specific synthetic applications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application as a solvent. These properties are summarized in the table below, with comparative data for common laboratory solvents.

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)Dichloromethane (DCM)
CAS Number 597-96-660-29-7109-99-975-09-2
Molecular Formula C₇H₁₆OC₄H₁₀OC₄H₈OCH₂Cl₂
Molecular Weight ( g/mol ) 116.2074.1272.1184.93
Boiling Point (°C) 14334.66639.6
Density (g/cm³) 0.8230.7130.8891.327
Flash Point (°C) 49.4-45-14N/A
Water Solubility (g/L at 25°C) 11.7669Miscible13
Dielectric Constant ~5-6 (estimated)4.37.69.1

Table 1: Physicochemical Properties of this compound and Common Solvents.

Applications in Organic Synthesis

Due to its properties, this compound is particularly well-suited for reactions requiring a polar, protic solvent with a higher boiling point than traditional ethereal solvents. Its inertness under many reaction conditions, a consequence of its tertiary alcohol structure, prevents it from participating in unwanted side reactions.

Grignard Reactions

While typically conducted in ethereal solvents like diethyl ether or THF to stabilize the Grignard reagent, this compound can be a useful co-solvent or alternative in specific cases, particularly when a higher reaction temperature is desired. The lone pair electrons on the oxygen atom can coordinate with the magnesium center of the Grignard reagent, aiding in its formation and reactivity.

Below is a general protocol for a Grignard reaction for the synthesis of this compound itself, which can be adapted for other Grignard reactions where a higher boiling point solvent may be advantageous.

Protocol 1: Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from 3-hexanone (B147009) and methyl magnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether (or this compound for comparative study)

  • Methyl iodide

  • 3-Hexanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of methyl iodide in anhydrous diethyl ether (or this compound).

  • Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Slowly add the remaining methyl iodide solution to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a solution of 3-hexanone in anhydrous diethyl ether (or this compound) from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Expected Outcome: This reaction typically provides a good yield of the tertiary alcohol. When using this compound as a solvent, the higher boiling point allows for the reaction to be conducted at elevated temperatures, which can be beneficial for less reactive substrates.

Note: Due to the protic nature of the hydroxyl group in this compound, it is not a suitable solvent for the formation of the Grignard reagent itself, as it will quench the reagent. However, it can be used as a co-solvent or for the subsequent reaction of a pre-formed Grignard reagent, particularly if a higher temperature is required than achievable with lower-boiling ethers.

Signaling Pathways and Logical Relationships

The choice of solvent can significantly impact the outcome of a chemical reaction. The following diagram illustrates the decision-making process for selecting an appropriate solvent for a generic organic reaction, highlighting where this compound might be a suitable choice.

Solvent_Selection_Pathway start Define Reaction Requirements polarity Polarity Needed? start->polarity proticity Protic or Aprotic? polarity->proticity Yes nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) polarity->nonpolar No aprotic_polar Aprotic Polar Solvents (e.g., THF, Acetone, DMF) proticity->aprotic_polar Aprotic protic_polar Protic Polar Solvents proticity->protic_polar Protic temperature Reaction Temperature? low_temp Low Boiling Point (e.g., Ethanol, Methanol) temperature->low_temp < 100°C high_temp High Boiling Point (this compound) temperature->high_temp > 100°C protic_polar->temperature

Caption: Solvent selection decision pathway.

Experimental Workflows

The following diagram outlines a general experimental workflow for an organic synthesis reaction using this compound as a solvent.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents & Prepare Solutions addition Add Reagents to This compound reagents->addition glassware Assemble & Dry Glassware glassware->addition heating Heat to Desired Temperature addition->heating monitoring Monitor Reaction (TLC, GC, etc.) heating->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify Product (Distillation, Chromatography) concentration->purification

Caption: General experimental workflow.

Conclusion

This compound is a promising solvent for a variety of organic reactions, particularly those that benefit from a polar, protic medium with a high boiling point. Its use in industrial applications for coatings and as a specialty solvent suggests its robustness and utility.[2][3] While detailed, peer-reviewed studies on its broad applicability as a primary reaction solvent are still emerging, its physical and chemical properties indicate significant potential. Further research into its use in a wider range of transformations is warranted and will likely expand its role in modern organic synthesis.

References

The Role of 3-Methyl-3-hexanol in the Synthesis of Pharmaceutical Intermediates: A Look into Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-3-hexanol, a tertiary alcohol, is a versatile organic compound with potential applications as a key building block and intermediate in the synthesis of complex pharmaceutical molecules.[1][2] Its unique structural features and reactivity make it a valuable precursor for the development of various biologically active compounds.[2] While specific, widely commercialized pharmaceutical applications of this compound are not extensively documented in publicly available literature, its structural similarity to other tertiary alcohols used in drug synthesis provides a strong basis for exploring its potential. This document outlines the prospective applications of this compound in pharmaceutical intermediates, drawing parallels with the established synthesis of the tranquilizer emylcamate (B1671231) from its close analog, 3-methyl-3-pentanol (B165633).[1][3][4]

Application Note 1: Synthesis of Carbamate-Based Anxiolytics and Muscle Relaxants

Tertiary alcohols like this compound are ideal precursors for the synthesis of carbamate (B1207046) esters, a class of compounds known for their central nervous system (CNS) depressant properties, including anxiolytic and muscle-relaxant effects.[4] The hydroxyl group of this compound can be readily converted to a carbamate moiety, a key functional group in several pharmaceutical agents.

A prime example of this application is the synthesis of emylcamate, a tranquilizer, from 3-methyl-3-pentanol.[1][3][4] The structural similarity between this compound and 3-methyl-3-pentanol suggests that the former could be utilized in analogous synthetic pathways to generate novel carbamate derivatives with potentially modulated pharmacokinetic and pharmacodynamic profiles.

Hypothetical Signaling Pathway for Carbamate-Based Anxiolytics

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds to Cl_channel Chloride Channel Opening Hyperpolarization Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Anxiolytic_Effect Anxiolytic/Muscle Relaxant Effect Carbamate Carbamate Derivative (e.g., from this compound) Carbamate->GABA_A Positive Allosteric Modulator

Quantitative Data from Analogous Synthesis

The following table summarizes quantitative data for the synthesis of emylcamate from 3-methyl-3-pentanol, which can be considered indicative of the potential outcomes for similar reactions involving this compound.

ProductStarting MaterialKey ReagentsReported YieldMelting Point (°C)Reference
Emylcamate3-Methyl-3-pentanolCarbamyl chloride, Calcium carbonateNot specified54-55[4]
Emylcamate3-Methyl-3-pentanolSodium cyanate (B1221674), Trifluoroacetic acidNot specifiedNot specified[3]
Emylcamate(1-methyl-1-ethyl-propyl)-phenyl carbonateLiquid ammoniaNot specified54-55[4]

Experimental Protocols for Carbamate Synthesis (Based on Emylcamate Synthesis)

These protocols are adapted from the synthesis of emylcamate and are presented as a guide for the potential synthesis of carbamate derivatives from this compound.[3][4]

Protocol 1: Synthesis via Carbamyl Chloride

  • Objective: To synthesize a carbamate derivative from a tertiary alcohol and carbamyl chloride.

  • Materials:

    • This compound

    • Carbamyl chloride

    • Chloroform (B151607)

    • Dry calcium carbonate

    • Petroleum ether

    • Distilled water

    • Magnesium sulfate

  • Procedure:

    • In a reaction vessel, prepare a cooled mixture of 1 equivalent of this compound in chloroform.

    • To this solution, add 1.1 equivalents of carbamyl chloride.

    • Subsequently, add 1.2 equivalents of dry calcium carbonate at a rate that maintains the temperature below 0°C.

    • Stir the mixture for 2 hours at room temperature.

    • Filter off the precipitate.

    • Wash the chloroform solution with distilled water and dry over magnesium sulfate.

    • Evaporate the solvent.

    • Recrystallize the residue from petroleum ether to yield the 3-methyl-3-hexyl carbamate.

Protocol 2: Synthesis via Cyanate and Acid

  • Objective: To synthesize a carbamate derivative from a tertiary alcohol using a cyanate salt and a strong acid.

  • Materials:

    • This compound

    • Sodium cyanate

    • Trifluoroacetic acid

    • Tetrahydrofuran (THF)

    • Sodium carbonate

    • Water

  • Procedure:

    • Prepare a mixture containing 1 equivalent of this compound, 1.3 equivalents of sodium cyanate, and 2 equivalents of trifluoroacetic acid in THF.

    • Stir the mixture at 45°C for two hours.

    • Neutralize the reaction mixture by the addition of solid sodium carbonate.

    • Concentrate the mixture under reduced pressure.

    • Treat the residue with water and filter to isolate the crude product.

    • Purify the product by recrystallization.

Experimental Workflow

G cluster_protocol1 Protocol 1: Carbamyl Chloride Route cluster_protocol2 Protocol 2: Cyanate/Acid Route start1 Start: this compound + Chloroform (cooled) add_carbamyl Add Carbamyl Chloride add_caco3 Add Calcium Carbonate (<0°C) stir Stir at RT (2h) filter1 Filter Precipitate wash_dry Wash with Water & Dry (MgSO4) evaporate1 Evaporate Solvent recrystallize1 Recrystallize from Petroleum Ether end1 Product: 3-Methyl-3-hexyl carbamate start2 Start: this compound + NaCN + TFA in THF heat Stir at 45°C (2h) neutralize Neutralize with Na2CO3 concentrate Concentrate add_water Add Water & Filter recrystallize2 Recrystallize end2 Product: 3-Methyl-3-hexyl carbamate

Conclusion

While direct and extensive pharmaceutical applications of this compound are not prominently reported, its structural characteristics and the well-documented synthesis of analogous compounds strongly suggest its potential as a valuable intermediate. The synthesis of carbamate derivatives for CNS applications represents a promising avenue for future research and development. The provided protocols, based on the synthesis of emylcamate, offer a solid foundation for researchers and scientists to explore the synthesis of novel pharmaceutical candidates derived from this compound. Further investigation into the biological activities of these novel compounds is warranted to unlock their full therapeutic potential.

References

Application Note: Protocol for the Acid-Catalyzed Dehydration of 3-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the dehydration of the tertiary alcohol, 3-methyl-3-hexanol. The reaction proceeds via an E1 (unimolecular elimination) mechanism, catalyzed by a strong acid, to yield a mixture of isomeric alkenes.[1][2] According to Zaitsev's rule, the reaction is expected to favor the formation of the most substituted, and therefore most stable, alkene products.[3] This protocol outlines the synthesis, purification, and analysis of the product mixture, offering a standard procedure for laboratories engaged in organic synthesis.

Materials and Reagents

The following table summarizes the key reagents required for this procedure.

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
This compound116.200.82110.0 mL0.0707
Phosphoric Acid (85%)98.001.6853.0 mL0.0435
Sodium Bicarbonate (5% aq.)84.01~1.0315 mL-
Saturated NaCl (Brine)58.44~1.215 mL-
Anhydrous Sodium Sulfate (B86663)142.042.664~2 g-

Experimental Protocols

2.1 Reaction Setup and Dehydration

The acid-catalyzed dehydration of alcohols is an equilibrium process. To maximize the yield of the alkene products, they are distilled from the reaction mixture as they are formed, shifting the equilibrium forward in accordance with Le Châtelier's principle.[4][5]

  • Apparatus Assembly: Assemble a simple distillation apparatus using a 50 mL round-bottom flask as the reaction vessel. Ensure all glassware is dry.

  • Charging the Flask: Add 10.0 mL of this compound and a magnetic stir bar to the 50 mL round-bottom flask.

  • Catalyst Addition: While stirring, carefully and slowly add 3.0 mL of 85% phosphoric acid to the flask. Phosphoric acid is often preferred over sulfuric acid as it leads to fewer side reactions and less charring.[6][7]

  • Distillation: Heat the mixture gently using a heating mantle. The temperature for the dehydration of tertiary alcohols is relatively mild, typically between 25°C and 80°C.[2][8] Collect the distillate, which will appear as a cloudy mixture of alkenes and water, in a receiving flask cooled in an ice bath.

  • Reaction Completion: Continue the distillation until no more product is co-distilling with water. This is usually indicated by the cessation of the cloudy distillate.

2.2 Product Work-up and Purification

  • Transfer: Transfer the collected distillate to a separatory funnel.

  • Neutralization: Add 15 mL of 5% sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that forms. This step neutralizes any remaining phosphoric acid catalyst. Allow the layers to separate and discard the lower aqueous layer.

  • Washing: Add 15 mL of saturated sodium chloride (brine) solution to wash the organic layer. This helps to remove residual water and aids in layer separation.[9] Discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add approximately 2 grams of anhydrous sodium sulfate to dry the product.[5] Swirl the flask occasionally for 10-15 minutes. The product is dry when the liquid is clear and the drying agent no longer clumps together.

  • Isolation: Carefully decant or filter the dried liquid into a pre-weighed, clean, dry flask to obtain the final product mixture.

Data Presentation

The composition of the resulting alkene mixture can be determined using Gas Chromatography (GC). The dehydration of this compound can yield up to five different alkene isomers.[10][11] A hypothetical product distribution based on Zaitsev's rule is presented below.

Product NameIsomer TypePredicted Distribution (%)
(E)-3-Methyl-3-hexeneTrisubstitutedMajor
(Z)-3-Methyl-3-hexeneTrisubstitutedMajor
(E)-3-Methyl-2-hexeneTrisubstitutedMajor
(Z)-3-Methyl-2-hexeneTrisubstitutedMajor
2-Ethyl-1-penteneDisubstitutedMinor

Note: The exact ratio of products can be influenced by reaction conditions. The trisubstituted alkenes are generally favored due to their greater stability.[3]

Mandatory Visualizations

4.1 E1 Dehydration Mechanism Pathway

The dehydration of a tertiary alcohol such as this compound proceeds through an E1 mechanism, which involves the formation of a carbocation intermediate.[1][2]

E1_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Loss of Water cluster_2 Step 3: Deprotonation Alcohol This compound Protonated_Alcohol Protonated Alcohol (Alkyloxonium Ion) Alcohol->Protonated_Alcohol + H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O H_plus H+ Products Alkene Mixture (Zaitsev Products Favored) Carbocation->Products - H+ H2O H₂O H_plus_out H+

Caption: Simplified E1 mechanism for alcohol dehydration.

4.2 Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis and purification of alkenes from this compound.

Experimental_Workflow A 1. Combine Alcohol and Acid Catalyst B 2. Heat and Distill Product Mixture A->B C 3. Collect Distillate (Alkenes + Water) B->C D 4. Neutralize with 5% NaHCO₃ Solution C->D E 5. Wash with Saturated Brine D->E F 6. Dry Organic Layer with Anhydrous Na₂SO₄ E->F G 7. Isolate Final Product (Decant/Filter) F->G H 8. Analyze Product by Gas Chromatography (GC) G->H

Caption: Workflow for the dehydration of this compound.

References

Application Notes and Protocols for Alkylation Reactions of 3-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for various alkylation reactions involving the tertiary alcohol, 3-Methyl-3-hexanol. The information is intended to assist researchers in synthetic chemistry and drug development in the strategic application of this versatile building block.

Introduction

This compound is a tertiary alcohol that presents both unique opportunities and challenges in synthetic chemistry. Its tertiary nature provides a scaffold for creating sterically hindered molecules and quaternary carbon centers, which are valuable motifs in medicinal chemistry. However, the steric hindrance and the propensity of the corresponding carbocation to undergo elimination reactions can complicate traditional alkylation approaches. These notes detail three key alkylation strategies: Radical Dehydroxylative C-Alkylation, Friedel-Crafts C-Alkylation, and the Williamson Ether O-Alkylation, providing model protocols and relevant data.

Radical Dehydroxylative C-Alkylation with Titanium Catalysis

This modern approach offers a highly efficient method for forming carbon-carbon bonds by directly coupling tertiary alcohols with various electrophiles, overcoming the limitations of traditional methods that often require multi-step procedures.[1] The reaction is characterized by its mild conditions and high selectivity for tertiary alcohols.[1]

Application

This method is particularly useful for the synthesis of complex molecules containing all-carbon quaternary centers, a common feature in pharmaceuticals and natural products.[2] The reaction's tolerance for a wide range of functional groups makes it suitable for late-stage functionalization in drug discovery programs.[1]

Experimental Protocol (Model)

The following is a representative protocol adapted from the work of Shu and coworkers for tertiary alcohols.[1][2]

Materials:

  • This compound

  • Alkene (e.g., Acrylonitrile)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Zinc dust (Zn)

  • Chlorotrimethylsilane (B32843) (TMSCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), alkene (1.5 mmol, 1.5 equiv.), and zinc dust (3.0 mmol, 3.0 equiv.).

  • Add anhydrous THF (5.0 mL) and stir the suspension.

  • To the stirred suspension, add chlorotrimethylsilane (3.0 mmol, 3.0 equiv.) followed by titanium(IV) isopropoxide (0.2 mmol, 0.2 equiv.).

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data
Alkylating AgentProduct StructureCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
Acrylonitrile4,4-dimethyl-4-hydroxyheptanenitrileTi(OiPr)₄ / Zn / TMSClTHF6018~75-85Adapted from[1][2]
Methyl AcrylateMethyl 4,4-dimethyl-4-hydroxyheptanoateTi(OiPr)₄ / Zn / TMSClTHF6020~70-80Adapted from[1][2]

Note: Yields are estimates based on reported data for similar tertiary alcohols and may vary.

Logical Workflow for Radical Dehydroxylative Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, Alkene, and Zn dust in THF add_reagents Add TMSCl and Ti(OiPr)4 catalyst reagents->add_reagents atmosphere Establish Inert Atmosphere (Nitrogen or Argon) atmosphere->reagents heat Heat to 60 °C and stir (12-24 h) add_reagents->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench with aq. NaHCO3 monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify final_product final_product purify->final_product Isolated Alkylated Product

Caption: Workflow for Ti-catalyzed radical dehydroxylative alkylation.

Friedel-Crafts C-Alkylation of Arenes

The Friedel-Crafts reaction is a classic method for attaching alkyl substituents to aromatic rings.[3][4] Tertiary alcohols like this compound can serve as alkylating agents in the presence of a Lewis acid or a strong Brønsted acid catalyst.[5] The reaction proceeds via the formation of a tertiary carbocation, which then undergoes electrophilic aromatic substitution.

Application

This reaction is fundamental for synthesizing alkylated aromatic compounds, which are precursors for various pharmaceuticals, agrochemicals, and materials. The resulting sterically hindered aromatic structures can be of particular interest in drug design to modulate protein-ligand interactions.

Experimental Protocol (Model)

Materials:

  • This compound

  • Aromatic compound (e.g., Benzene or Toluene)

  • Lewis Acid Catalyst (e.g., Anhydrous Aluminum Chloride (AlCl₃) or Boron Trifluoride (BF₃))

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry, three-necked flask equipped with a stirrer and under an inert atmosphere, add the aromatic compound (10 equiv.) and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add the Lewis acid catalyst (1.2 equiv.) portion-wise, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of this compound (1.0 equiv.) in anhydrous DCM.

  • Add the alcohol solution dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by distillation or column chromatography.

Quantitative Data
Aromatic SubstrateProduct StructureCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Benzene3-methyl-3-phenylhexaneAlCl₃Benzene (excess)253~60-70Representative
Toluene1-(1-ethyl-1-methylbutyl)-4-methylbenzeneBF₃Toluene (excess)254~55-65Representative

Note: Yields are representative for Friedel-Crafts reactions with tertiary alcohols and are subject to side reactions like polyalkylation and elimination.

Friedel-Crafts Alkylation Mechanism

G cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation alcohol This compound carbocation Tertiary Carbocation + [AlCl3(OH)]- alcohol->carbocation + AlCl3 lewis_acid Lewis Acid (e.g., AlCl3) benzene Benzene Ring sigma_complex Arenium Ion (Sigma Complex) benzene->sigma_complex + Carbocation deprotonation Loss of Proton sigma_complex->deprotonation product Alkylated Benzene deprotonation->product catalyst_regen Catalyst Regeneration deprotonation->catalyst_regen [AlCl3(OH)]- + H+ -> AlCl3 + H2O

Caption: Mechanism of Friedel-Crafts alkylation with a tertiary alcohol.

Williamson Ether O-Alkylation

The Williamson ether synthesis is a widely used method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[6][7] For tertiary alcohols like this compound, this reaction is challenging due to steric hindrance and the strong basicity of the tertiary alkoxide, which favors elimination (E2) of the alkyl halide over substitution.[8] Therefore, this method is generally only successful with highly reactive, unhindered primary alkyl halides (e.g., methyl iodide) and often results in low yields.

Application

Despite the limitations, this method can be employed for the synthesis of tertiary ethers, which can be of interest as non-polar solvents, additives, or as structural components in drug molecules where a sterically encumbered ether linkage is desired.

Experimental Protocol (Model)

Materials:

  • This compound

  • Strong base (e.g., Sodium Hydride (NaH))

  • Primary alkyl halide (e.g., Methyl Iodide (CH₃I))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equiv.) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add this compound (1.0 equiv.) dropwise to the NaH suspension.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add the primary alkyl halide (1.1 equiv.) dropwise.

  • Let the reaction stir at room temperature overnight. Monitor the reaction by GC-MS, watching for both the desired ether product and the elimination byproduct from the alkyl halide.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully due to the volatility of some ethers.

  • Purify by fractional distillation or preparative gas chromatography.

Quantitative Data
Alkylating AgentProduct StructureBaseSolventTemp (°C)Time (h)Yield (%)Reference
Methyl Iodide3-methoxy-3-methylhexaneNaHTHF2512< 30Representative
Ethyl Bromide3-ethoxy-3-methylhexaneKHDMF2516< 20Representative

*Yields are typically low due to the competing E2 elimination pathway.

Application in Drug Development: A Workflow Model

Tertiary alcohols and their derivatives are valuable intermediates in pharmaceutical synthesis. For instance, 3-methyl-3-pentanol, an analogue of this compound, is a key starting material for the synthesis of Emylcamate, a tranquilizer and muscle relaxant.[9][10][11] The following workflow illustrates a potential pathway from a tertiary alcohol to a drug candidate.

Synthetic Workflow for a Carbamate Drug Candidate

G cluster_synthesis Synthesis of Drug Intermediate cluster_testing Preclinical Testing cluster_development Drug Development start This compound (Starting Material) carbamoylation Carbamoylation Reaction (e.g., with NaOCN, TFA) start->carbamoylation intermediate 3-methyl-3-hexyl carbamate (Drug Candidate) carbamoylation->intermediate in_vitro In Vitro Assays (e.g., Receptor Binding) intermediate->in_vitro in_vivo In Vivo Animal Models (e.g., Anxiety, Muscle Relaxation) in_vitro->in_vivo formulation Formulation Studies in_vivo->formulation Lead Optimization toxicology Toxicology and Safety Studies formulation->toxicology clinical_trials Clinical Trials toxicology->clinical_trials final_drug final_drug clinical_trials->final_drug Approved Drug

Caption: Model workflow for drug development from a tertiary alcohol.

References

Application Notes and Protocols for the Photocatalyticonversion of Tertiary Alcohols on TiO₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the photocatalytic conversion of tertiary alcohols on titanium dioxide (TiO₂) surfaces. This process, which challenges traditional understandings of alcohol oxidation, offers novel synthetic routes through selective C-C bond cleavage.

Introduction and Reaction Overview

Contrary to classical organic chemistry principles, which suggest tertiary alcohols are resistant to oxidation, photocatalysis on TiO₂ surfaces provides a unique pathway for their conversion.[1][2][3] This reaction does not proceed via the typical abstraction of an α-hydrogen. Instead, it involves a hole-mediated oxidation that leads to the cleavage of a C-C bond, resulting in the formation of a ketone and a corresponding alkane.[2][4] This unexpected reactivity opens up new avenues for chemical synthesis and functionalization.

The general transformation can be described as a disproportionation reaction. For instance, the photocatalysis of 2-methyl-2-pentanol (B124083) on TiO₂ yields acetone (B3395972) and propane.[5] The reaction is truly catalytic and can proceed even in the absence of a co-catalyst, although the presence of metals like platinum can significantly enhance the reaction rate and, in some cases, open up new reaction channels.[2][4][6]

The mechanism is initiated by the photoexcitation of TiO₂, which generates electron-hole pairs. The alcohol, adsorbed on the TiO₂ surface as an alkoxy species, is then oxidized by a photogenerated hole, leading to the scission of a C-C bond.[4] Longer alkyl chains are preferentially cleaved over methyl groups.[1][2] The resulting surface alkyl radicals can then react with surface hydrogen atoms to form alkanes.[4]

Key Reaction Pathways and Mechanisms

The photocatalytic conversion of tertiary alcohols on TiO₂ can proceed through several pathways, primarily influenced by the presence of co-catalysts and the specific reaction conditions.

A proposed mechanism for the photoreforming of tertiary alcohols on TiO₂ involves the initial formation of a photoactive alkoxy species on the surface. This species undergoes a hole-mediated oxidation, which results in the cleavage of a C-C bond.[4]

Disproportionation on Bare TiO₂

On bare TiO₂ surfaces, the primary reaction is a disproportionation that yields a ketone and an alkane.[1][2] For example, 3-methyl-3-hexanol decomposes into 2-pentanone and ethane, or 2-butanone (B6335102) and propane.[2]

Disproportionation cluster_surface TiO₂ Surface cluster_products Products Tertiary_Alcohol Tertiary Alcohol (R₃COH) Alkoxy_Species Adsorbed Alkoxy Species (R₃CO-Ti) Tertiary_Alcohol->Alkoxy_Species Adsorption Oxidized_Intermediate Oxidized Intermediate Alkoxy_Species->Oxidized_Intermediate + h⁺ Hole h⁺ (photogenerated hole) Ketone Ketone (R₂C=O) Oxidized_Intermediate->Ketone C-C Cleavage Alkyl_Radical Alkyl Radical (R•) Oxidized_Intermediate->Alkyl_Radical C-C Cleavage Ketone_Out Ketone Ketone->Ketone_Out Desorption Alkane Alkane (RH) Alkyl_Radical->Alkane + H• Surface_H Surface H atom Alkane_Out Alkane Alkane->Alkane_Out Desorption

Figure 1: Disproportionation of tertiary alcohols on bare TiO₂.
Influence of Platinum Co-catalyst

The deposition of platinum clusters on the TiO₂ surface significantly increases the overall reaction rate.[2][4] While it may not alter the selectivity of the primary disproportionation reaction, it can introduce a new reaction pathway, especially at higher alcohol pressures. This new pathway involves the recombination of two alkyl radicals to form a longer-chain alkane and the evolution of molecular hydrogen.[2]

Pt_Influence cluster_surface Pt/TiO₂ Surface cluster_products Additional Products Alkyl_Radical_1 Alkyl Radical (R•) Dimerized_Alkane Dimerized Alkane (R-R) Alkyl_Radical_1->Dimerized_Alkane Alkyl_Radical_2 Alkyl Radical (R•) Alkyl_Radical_2->Dimerized_Alkane Recombination Pt_Cluster Pt Cluster H2 H₂ Pt_Cluster->H2 H₂ Evolution Dimerized_Alkane_Out Dimerized Alkane Dimerized_Alkane->Dimerized_Alkane_Out Desorption H_atom_1 H• H_atom_1->Pt_Cluster H_atom_2 H• H_atom_2->Pt_Cluster H2_Out Molecular Hydrogen H2->H2_Out Desorption

Figure 2: New reaction pathway on Pt-decorated TiO₂.

Quantitative Data Summary

The efficiency of the photocatalytic conversion of tertiary alcohols is dependent on factors such as the specific alcohol, the presence and loading of a co-catalyst, and the reaction conditions.

Tertiary AlcoholCatalystProductsTurnover Frequency (TOF)SelectivityReference
This compoundr-TiO₂(110)2-Pentanone, Ethane, 2-Butanone, PropaneVaries with Pt loading2-Pentanone: ~55-60%, 2-Butanone: ~40-45%[2]
This compound0.1% ML Pt/r-TiO₂(110)2-Pentanone, Ethane, 2-Butanone, PropaneIncreased vs. bare TiO₂Unchanged vs. bare TiO₂[2]
2-Methyl-2-pentanolr-TiO₂(110)Acetone, Propane-High selectivity to acetone and propane[2]
2-Methyl-2-pentanolPt/r-TiO₂(110)Acetone, Propane, Hexane (B92381), H₂Increased vs. bare TiO₂Additional pathway to hexane and H₂ at higher pressures[2]
2-Butanol0.5θPt-PdTO/P25Butanone13.6% conversion in 4h-[7]

Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for gas-phase photocatalysis studies under ultra-high vacuum (UHV) conditions, which provide a fundamental understanding of the surface reactions. These can be adapted for liquid-phase or ambient pressure gas-phase reactions.

Catalyst Preparation: Pt-decorated r-TiO₂(110)

This protocol describes the preparation of a platinum-decorated rutile TiO₂(110) single crystal, a common model catalyst.

Catalyst_Prep Start Start: r-TiO₂(110) Crystal Sputtering Ar⁺ Sputtering (1.0-1.5 keV, 20 min) Start->Sputtering Annealing UHV Annealing (700-800 K, 20 min) Sputtering->Annealing Cleaning_Cycle Repeat Cleaning Cycle Annealing->Cleaning_Cycle Cleaning_Cycle->Sputtering If needed Clean_Surface Clean, Reduced Surface Cleaning_Cycle->Clean_Surface Clean Pt_Deposition Pt Cluster Deposition (e.g., from Pt wire evaporator) Clean_Surface->Pt_Deposition Characterization Surface Characterization (e.g., AES, XPS) Pt_Deposition->Characterization Ready Ready for Reaction Characterization->Ready

Figure 3: Workflow for Pt/r-TiO₂(110) catalyst preparation.

Protocol:

  • Crystal Mounting: Mount the rutile TiO₂(110) single crystal on a sample holder capable of heating and cooling.[8]

  • Cleaning Cycles:

    • Perform repeated cycles of Ar⁺ sputtering (1.0-1.5 keV, ~20 minutes) to remove surface contaminants.[8]

    • Anneal the crystal in UHV (base pressure < 1 x 10⁻⁹ mbar) at 700-800 K for ~20 minutes to restore surface order and induce bulk reduction.[8]

    • Repeat the sputtering and annealing cycles until a clean and well-ordered surface is achieved, as verified by surface-sensitive techniques like Auger Electron Spectroscopy (AES) or X-ray Photoelectron Spectroscopy (XPS).

  • Platinum Deposition:

    • Deposit platinum clusters onto the clean TiO₂(110) surface. This can be done using a commercial ion-filtered, mass-selected cluster source or a standard electron-beam evaporator.

    • Control the coverage of Pt clusters, often measured as a percentage of a monolayer (% ML), by monitoring the deposition rate and time.[9] For example, a 0.1% ML coverage is a typical starting point.[2]

  • Post-Deposition Characterization:

    • Confirm the presence and coverage of Pt clusters using AES or XPS.[9]

Photocatalytic Reaction Protocol (UHV)

This protocol outlines the general procedure for conducting the photocatalytic conversion of a tertiary alcohol on the prepared catalyst in a UHV chamber.

Protocol:

  • Reactant Dosing:

    • Degas the tertiary alcohol (e.g., 2-methyl-2-pentanol, this compound) by performing at least three freeze-pump-thaw cycles.[9]

    • Introduce the degassed alcohol into the UHV chamber via a leak valve to maintain a constant background pressure (e.g., 1.7 x 10⁻⁷ mbar).[2]

  • Temperature Control: Maintain the catalyst at a constant temperature (e.g., 340 K) throughout the experiment.[2]

  • Initiation of Photocatalysis:

    • Illuminate the catalyst surface with a UV light source. A common choice is the third harmonic of a Nd:YAG laser (355 nm).[9]

  • Product Analysis:

    • Continuously monitor the gas-phase composition in the UHV chamber using a Quadrupole Mass Spectrometer (QMS).

    • Identify products by monitoring specific mass-to-charge (m/z) ratios. For example:

      • Propane: m/z 29[2]

      • 2-Butanone: m/z 72[2]

      • Ethane: m/z 30[2]

      • 2-Pentanone: m/z 86[2]

  • Data Acquisition:

    • Record the QMS signal intensities for reactants and products before, during, and after the UV illumination period to distinguish photocatalytic products from background signals. The period of illumination will show a clear increase in the signals of the products.[2]

  • Termination:

    • Turn off the UV illumination. The product signals should decrease to background levels, confirming the photocatalytic nature of the reaction.

    • After the experiment, the catalyst can be cleaned again by sputtering and annealing to remove any adsorbed species and the deposited Pt clusters.[9]

Concluding Remarks

The photocatalytic conversion of tertiary alcohols on TiO₂ represents a significant departure from conventional alcohol chemistry, offering a selective method for C-C bond cleavage. The use of model systems, such as single crystals in UHV, has been instrumental in elucidating the fundamental reaction mechanisms.[4] These findings provide a solid foundation for developing new synthetic strategies in organic chemistry and for the design of more efficient photocatalytic systems. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore and harness this novel reactivity.

References

Application Notes and Protocols: 3-Methyl-3-hexanol as a Fragrance Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Methyl-3-hexanol as a fragrance component. Due to the limited availability of specific quantitative data for this exact molecule, this document presents an inferred olfactory profile based on structurally related compounds and outlines detailed protocols for its sensory and performance evaluation.

Chemical and Olfactory Profile of this compound

This compound is a tertiary heptanol (B41253) with a subtle and complex odor profile. As a branched aliphatic alcohol, its scent is influenced by both the hydroxyl group and the alkyl chain arrangement.

1.1. Chemical Properties

PropertyValueSource
Chemical Name This compoundN/A
Synonyms Methylethylpropyl carbinolN/A
CAS Number 597-96-6N/A
Molecular Formula C₇H₁₆ON/A
Molecular Weight 116.20 g/mol N/A
Appearance Colorless liquidN/A
Solubility Soluble in ethanol (B145695) and other common organic solvents. Limited solubility in water.N/A

1.2. Inferred Olfactory Profile

The following table summarizes the estimated olfactory characteristics of this compound, based on data from analogous C6 and C7 alcohols. It is crucial to note that these are predictive values and require experimental validation.

ParameterEstimated Value/DescriptorBasis of Inference
Odor Type Green, Herbal, Fruity, Woody, with a subtle Mellow and Waxy nuance.Based on the profiles of 1-hexanol (B41254) and other branched heptanols.[1][2]
Odor Threshold 1 - 10 ppm (in 10% aqueous ethanol solution)Inferred from the 5.2 ppm threshold of 1-hexanol.[3] The tertiary and branched structure may slightly alter this value.
Volatility MediumAs a C7 alcohol, its volatility is expected to be lower than smaller alcohols, contributing to its role as a middle note in a fragrance.
Substantivity ModerateEstimated based on its molecular weight and likely vapor pressure. Higher than top notes but lower than heavy base notes.

Experimental Protocols for Fragrance Evaluation

The following protocols are designed to be adaptable for the comprehensive evaluation of this compound as a fragrance ingredient.

2.1. Protocol for Sensory Evaluation: Descriptive Olfactory Profiling

Objective: To qualitatively and quantitatively characterize the odor profile of this compound.

Materials:

  • This compound (high purity, >98%)

  • Odorless solvent (e.g., Diethyl Phthalate - DEP, Ethanol 95%)

  • Glass beakers and stirring rods

  • Volumetric flasks and pipettes

  • Standard fragrance smelling strips (blotters)

  • Blotter holders

  • A panel of at least 5-10 trained sensory analysts

  • Odor-free evaluation room with controlled temperature and humidity

Procedure:

  • Sample Preparation:

    • Prepare a 10% solution of this compound in the chosen solvent (e.g., 1g of this compound in 9g of DEP).

    • Allow the solution to equilibrate for at least 24 hours in a sealed, dark glass bottle.

  • Blotter Dipping:

    • Dip the smelling strips into the 10% solution to a depth of 1 cm.

    • Remove the strip and allow the excess to drip off.

    • Place the blotter in a holder.

  • Sensory Evaluation:

    • Initial Evaluation (Top Notes): Immediately after dipping, present the blotter to the panelists. Ask them to describe the initial odor characteristics.

    • Evaporation Study (Middle and Base Notes): Evaluate the scent from the blotter at regular intervals (e.g., 15 min, 1 hour, 4 hours, 24 hours) to assess the evolution of the odor profile.

    • Data Collection: Panelists should independently record their perception of various odor descriptors (e.g., green, fruity, woody, floral, etc.) and their intensity on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = very strong).

2.2. Protocol for Odor Threshold Determination

Objective: To determine the concentration at which the odor of this compound is detectable by a sensory panel.

Materials:

  • Serial dilutions of this compound in a suitable solvent (e.g., 10% aqueous ethanol).

  • Triangle test cups or vials.

  • A panel of at least 15-20 screened and trained panelists.

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in 10% aqueous ethanol, ranging from a concentration expected to be well above the threshold to one expected to be below (e.g., 100 ppm, 50 ppm, 25 ppm, 10 ppm, 5 ppm, 1 ppm, 0.5 ppm, 0.1 ppm).

  • Triangle Test:

    • For each concentration, present three samples to each panelist: two are blanks (solvent only), and one contains the this compound dilution. The order of presentation should be randomized for each panelist.

    • Ask the panelist to identify the "odd" sample.

  • Data Analysis: The odor threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample. This can be calculated using statistical methods such as the geometric mean of the last concentration detected by each panelist.

2.3. Protocol for Substantivity on Fabric

Objective: To evaluate the longevity and odor profile of this compound on a textile substrate.

Materials:

  • 1% solution of this compound in ethanol.

  • Standardized cotton swatches (e.g., 5x5 cm).

  • Micropipette.

  • Odor-free line for drying.

  • Sensory panel.

Procedure:

  • Sample Application: Apply a precise amount (e.g., 100 µL) of the 1% this compound solution evenly onto the center of a cotton swatch.

  • Drying: Hang the swatch on an odor-free line in a well-ventilated, controlled environment.

  • Sensory Evaluation:

    • Evaluate the odor of the dry swatch at regular intervals (e.g., 1, 4, 8, 24, and 48 hours).

    • Panelists should rate the odor intensity on a predefined scale and provide descriptive terms for the perceived scent.

  • Data Analysis: Plot the average intensity ratings over time to create a substantivity curve. This provides a visual representation of the fragrance's longevity on the fabric.

Visualization of Key Concepts

3.1. Chemical Structure of this compound

Caption: Chemical structure of this compound.

3.2. Experimental Workflow for Fragrance Ingredient Evaluation

G cluster_0 Phase 1: Physicochemical & Olfactory Characterization cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Application & Safety A Synthesis & Purification of this compound B Purity Analysis (GC-MS) A->B C Descriptive Olfactory Profiling B->C D Odor Threshold Determination B->D E Substantivity Testing (e.g., on fabric) C->E D->E H In-Product Performance (e.g., in a consumer product base) E->H F Stability in Formulation (e.g., in ethanol base) F->H G Compatibility with other Fragrance Materials J Final Formulation G->J H->J I Safety & Regulatory Assessment I->J

Caption: A typical workflow for the evaluation of a new fragrance ingredient.

3.3. Simplified Olfactory Signaling Pathway

G Odorant This compound OR Olfactory Receptor Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to Ion_Channel Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Na Allows Depolarization Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal

Caption: A simplified diagram of the olfactory signal transduction cascade.

References

Application Notes and Protocols: SN1 Reaction Mechanism of (R)-3-methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unimolecular nucleophilic substitution (SN1) reaction is a fundamental pathway in organic chemistry, pivotal in the synthesis of various organic compounds, including active pharmaceutical ingredients. Understanding the mechanism, kinetics, and stereochemical outcome of SN1 reactions is crucial for controlling the purity and biological activity of chiral molecules. This document provides a detailed examination of the SN1 reaction mechanism of (R)-3-methyl-3-hexanol, a chiral tertiary alcohol. The reaction of (R)-3-methyl-3-hexanol with hydrobromic acid (HBr) serves as a classic example of an SN1 pathway, resulting in the formation of a racemic mixture of 3-bromo-3-methylhexane. This racemization occurs due to the formation of a planar carbocation intermediate.[1][2][3]

Reaction Overview

The overarching reaction involves the conversion of a chiral tertiary alcohol to a racemic alkyl halide.

(R)-3-methyl-3-hexanol → (±)-3-bromo-3-methylhexane

Data Presentation

While specific kinetic data for the SN1 reaction of (R)-3-methyl-3-hexanol is not extensively published, the following table presents expected qualitative and quantitative outcomes based on the principles of SN1 reactions.

ParameterExpected Value/ObservationRationale
Reaction Order First-orderThe rate of the reaction is dependent only on the concentration of the substrate, (R)-3-methyl-3-hexanol, as the formation of the carbocation is the rate-determining step.[4][5][6]
Rate-Determining Step Formation of the 3-methyl-3-hexyl carbocationThis is the slowest step in the reaction sequence and involves the unimolecular dissociation of the protonated alcohol.[4][7][8][9]
Stereochemical Outcome Racemic mixture of (R)- and (S)-3-bromo-3-methylhexaneThe planar sp2-hybridized carbocation intermediate can be attacked by the nucleophile from either face with equal probability, leading to both inversion and retention of configuration.[1][4][7][8]
Enantiomeric Excess (% ee) Approaching 0%Complete racemization would result in a 0% enantiomeric excess. In practice, slight deviations can occur due to ion pairing effects, but a racemic mixture is the major outcome.[5][10]
Effect of Nucleophile Concentration Negligible effect on reaction rateThe nucleophile (Br-) is not involved in the rate-determining step of the reaction.[7]
Solvent Effects Polar protic solvents (e.g., water, ethanol) accelerate the reactionThese solvents can stabilize the carbocation intermediate and the leaving group through solvation.
Substrate Reactivity Tertiary > Secondary >> Primary(R)-3-methyl-3-hexanol is a tertiary alcohol, which readily forms a stable tertiary carbocation, thus favoring the SN1 pathway.[7][9][10]

Experimental Protocol: Synthesis of (±)-3-bromo-3-methylhexane via an SN1 Reaction

This protocol outlines the laboratory procedure for the reaction of (R)-3-methyl-3-hexanol with hydrobromic acid.

Materials:

  • (R)-3-methyl-3-hexanol

  • Concentrated Hydrobromic Acid (48% aqueous solution)

  • Anhydrous Calcium Chloride (CaCl₂) or Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or water bath

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add (R)-3-methyl-3-hexanol. Place the flask in an ice-water bath to cool.

  • Addition of HBr: Slowly add an excess of cold, concentrated hydrobromic acid to the stirred alcohol.

  • Reaction: Allow the mixture to stir in the ice bath for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Phase Separation: Transfer the reaction mixture to a separatory funnel. Two layers will be observed: an upper organic layer containing the product and a lower aqueous layer. Separate the layers.

  • Washing the Organic Layer:

    • Wash the organic layer with cold water to remove the bulk of the acid.

    • Carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel. Vent frequently.

    • Wash with brine to remove residual water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent like CaCl₂ or MgSO₄.

  • Solvent Removal: Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by simple distillation to obtain pure (±)-3-bromo-3-methylhexane.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated HBr is corrosive and toxic; handle with extreme care.

SN1 Reaction Mechanism Visualization

The following diagram illustrates the stepwise mechanism of the SN1 reaction between (R)-3-methyl-3-hexanol and HBr.

SN1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Determining) cluster_step3 Step 3: Nucleophilic Attack Reactant (R)-3-methyl-3-hexanol Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Reactant->Protonated_Alcohol Fast HBr H-Br HBr->Protonated_Alcohol Carbocation Planar Tertiary Carbocation (Achiral) Leaving_Group H₂O Protonated_Alcohol_ref->Carbocation Slow (RDS) Product_R (R)-3-bromo-3-methylhexane (Retention) Carbocation_ref->Product_R Attack from top face Product_S (S)-3-bromo-3-methylhexane (Inversion) Carbocation_ref->Product_S Attack from bottom face Br_ion Br⁻ Br_ion->Product_R Br_ion->Product_S

Caption: SN1 reaction mechanism of (R)-3-methyl-3-hexanol with HBr.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of (±)-3-bromo-3-methylhexane.

Experimental_Workflow Start Start: (R)-3-methyl-3-hexanol + HBr Reaction SN1 Reaction Start->Reaction Workup Aqueous Work-up (Separation & Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Distillation) Solvent_Removal->Purification Product End: (±)-3-bromo-3-methylhexane Purification->Product

Caption: Workflow for the synthesis of (±)-3-bromo-3-methylhexane.

References

Synthesis of (3R, 4S)-4-Methyl-3-hexanol from Linalool: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed multi-step synthesis for the stereoselective preparation of (3R, 4S)-4-methyl-3-hexanol, a known insect pheromone, starting from the readily available tertiary allylic alcohol, linalool (B1675412). Direct stereoselective functionalization of linalool is challenging. Therefore, this protocol details a synthetic strategy that commences with the isomerization of linalool to geraniol (B1671447), a primary allylic alcohol amenable to stereoselective epoxidation. The subsequent steps involve a Sharpless asymmetric epoxidation to establish the required stereocenters, followed by a series of protection, reduction, oxidation, and carbon-carbon bond formation steps to elaborate the carbon skeleton and achieve the target molecule. Detailed experimental procedures for each key transformation are provided, along with a summary of expected quantitative data based on analogous reactions reported in the literature.

Introduction

(3R, 4S)-4-methyl-3-hexanol is a chiral alcohol that has been identified as a component of the trail pheromone of the ant Leptogenis diminuta. The stereospecific synthesis of such chiral molecules is of significant interest in chemical ecology and for the development of species-specific pest management strategies. Linalool, a naturally abundant and inexpensive monoterpene alcohol, presents an attractive starting material for the synthesis of various chiral compounds. However, its tertiary alcohol nature precludes direct application in many stereoselective oxidation reactions, such as the Sharpless asymmetric epoxidation.

This application note describes a rational, albeit challenging, synthetic pathway to (3R, 4S)-4-methyl-3-hexanol from linalool. The key strategic elements include:

  • Isomerization: Conversion of the tertiary allylic alcohol (linalool) to a primary allylic alcohol (geraniol).

  • Stereocontrol: Utilization of the Sharpless asymmetric epoxidation on geraniol to introduce the (2S, 3S) stereochemistry, which serves as the foundation for the final (3R, 4S) configuration of the target molecule.

  • Functional Group Interconversions: A sequence of protection, reduction, oxidation, and Grignard addition reactions to construct the final carbon skeleton and introduce the necessary functional groups.

  • Deoxygenation: Removal of a superfluous hydroxyl group to arrive at the final product.

This protocol is intended to provide a comprehensive guide for researchers undertaking the synthesis of (3R, 4S)-4-methyl-3-hexanol and similar chiral molecules.

Proposed Synthetic Pathway

The proposed synthetic route from linalool to (3R, 4S)-4-methyl-3-hexanol is depicted in the workflow diagram below.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product Linalool Linalool Geraniol Geraniol Linalool->Geraniol Isomerization EpoxyGeraniol (2S,3S)-2,3-Epoxygeraniol Geraniol->EpoxyGeraniol Sharpless Epoxidation ProtectedEpoxy Protected (2S,3S)-2,3-Epoxygeraniol EpoxyGeraniol->ProtectedEpoxy Protection (e.g., TBSCl) Diol Protected Diol ProtectedEpoxy->Diol Reductive Opening DeoxyAlcohol Protected Deoxygenated Alcohol Diol->DeoxyAlcohol Selective Deoxygenation Aldehyde Aldehyde DeoxyAlcohol->Aldehyde Deprotection & Oxidation GrignardAdduct Grignard Adduct Aldehyde->GrignardAdduct EtMgBr Addition FinalProduct (3R, 4S)-4-Methyl-3-hexanol GrignardAdduct->FinalProduct Deoxygenation

Caption: Proposed multi-step synthesis of (3R, 4S)-4-methyl-3-hexanol from linalool.

Experimental Protocols

Step 1: Isomerization of Linalool to Geraniol

This procedure utilizes a vanadium-based catalyst to promote the rearrangement of linalool to a mixture of geraniol and nerol.

  • Materials: Linalool, vanadyl acetylacetonate (B107027), triphenylsilanol (B1683266), diphenyl ether, anhydrous toluene (B28343).

  • Procedure:

    • To a solution of linalool (1 equivalent) in anhydrous toluene, add vanadyl acetylacetonate (0.01 equivalents) and triphenylsilanol (0.02 equivalents).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude product, a mixture of geraniol and nerol, can be purified by fractional distillation or column chromatography on silica (B1680970) gel.

Step 2: Sharpless Asymmetric Epoxidation of Geraniol

This protocol employs the Sharpless catalytic system to achieve enantioselective epoxidation of the 2,3-double bond of geraniol.

  • Materials: Geraniol, titanium(IV) isopropoxide, L-(+)-diethyl tartrate (L-(+)-DET), tert-butyl hydroperoxide (TBHP) in a nonane (B91170) solution (5-6 M), anhydrous dichloromethane (B109758) (DCM), 4Å molecular sieves.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), add powdered 4Å molecular sieves.

    • Add anhydrous DCM and cool the suspension to -20 °C.

    • To the cooled suspension, add L-(+)-DET (1.2 equivalents) followed by titanium(IV) isopropoxide (1.0 equivalent). Stir the mixture for 30 minutes at -20 °C.

    • Add a solution of geraniol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

    • Slowly add the solution of TBHP (2.0 equivalents) dropwise, maintaining the internal temperature below -20 °C.

    • Stir the reaction at -20 °C for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

    • Filter the mixture through a pad of Celite®, washing with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield (2S, 3S)-2,3-epoxygeraniol.

Step 3: Protection of the Primary Alcohol

The primary hydroxyl group of the epoxy alcohol is protected as a silyl (B83357) ether to prevent interference in subsequent steps.

  • Materials: (2S, 3S)-2,3-epoxygeraniol, tert-butyldimethylsilyl chloride (TBSCl), imidazole (B134444), anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of (2S, 3S)-2,3-epoxygeraniol (1 equivalent) in anhydrous DMF, add imidazole (2.5 equivalents) and TBSCl (1.2 equivalents).

    • Stir the reaction at room temperature for 12-16 hours.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography to afford the TBS-protected epoxy alcohol.

Step 4: Reductive Opening of the Epoxide

The protected epoxide is opened reductively to yield a 1,3-diol derivative.

  • Materials: TBS-protected (2S, 3S)-2,3-epoxygeraniol, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Procedure:

    • To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether at 0 °C, add a solution of the TBS-protected epoxy alcohol (1 equivalent) in anhydrous diethyl ether dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter and wash thoroughly with diethyl ether.

    • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to give the crude protected diol, which may be used in the next step without further purification.

Step 5: Selective Deoxygenation of the Secondary Alcohol

This step is a critical and challenging transformation. A Barton-McCombie deoxygenation is a plausible, though not ideal, method.

  • Materials: Protected diol, sodium hydride (NaH), carbon disulfide (CS₂), methyl iodide (MeI), azobisisobutyronitrile (AIBN), tributyltin hydride (Bu₃SnH), anhydrous toluene.

  • Procedure (Two-step):

    • Xanthate formation: To a suspension of NaH (1.2 equivalents) in anhydrous toluene, add a solution of the protected diol (1 equivalent) in toluene at 0 °C. After stirring for 30 minutes, add CS₂ (2.0 equivalents) and stir for another 2 hours at room temperature. Add MeI (1.5 equivalents) and stir for an additional 2 hours. Quench with water and extract with diethyl ether. The organic layer is washed, dried, and concentrated.

    • Radical deoxygenation: To a solution of the crude xanthate in anhydrous toluene, add Bu₃SnH (1.5 equivalents) and a catalytic amount of AIBN. Heat the mixture to reflux for 2-4 hours. Cool to room temperature and concentrate. Purify by flash chromatography.

Step 6: Deprotection and Oxidation to the Aldehyde

The silyl protecting group is removed, and the resulting primary alcohol is oxidized to the corresponding aldehyde.

  • Materials: Protected deoxygenated alcohol, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF, Dess-Martin periodinane (DMP), anhydrous DCM.

  • Procedure (Two-step):

    • Deprotection: To a solution of the protected alcohol in THF, add a 1M solution of TBAF in THF (1.2 equivalents). Stir at room temperature for 2-4 hours. Quench with saturated aqueous ammonium (B1175870) chloride and extract with diethyl ether. Wash, dry, and concentrate the organic phase.

    • Oxidation: To a solution of the crude primary alcohol in anhydrous DCM, add DMP (1.5 equivalents). Stir at room temperature for 1-2 hours. Quench with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract with DCM, dry the organic layer, and concentrate carefully to yield the volatile aldehyde.

Step 7: Grignard Addition

An ethyl group is introduced via a Grignard reaction with the aldehyde.

  • Materials: Aldehyde, ethylmagnesium bromide (EtMgBr) in diethyl ether, anhydrous diethyl ether.

  • Procedure:

    • To a solution of the aldehyde in anhydrous diethyl ether at 0 °C, add a solution of EtMgBr (1.2 equivalents) dropwise.

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

    • Cool to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

    • Extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography.

Step 8: Deoxygenation of the Tertiary Alcohol

The final deoxygenation of the newly formed tertiary alcohol presents a significant synthetic challenge. A potential method involves a radical-based deoxygenation.

  • Materials: Grignard adduct, trifluoroacetic anhydride (B1165640), diphenylsilane (B1312307), 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), anhydrous toluene.

  • Procedure (Two-step):

    • Trifluoroacetate (B77799) formation: To a solution of the alcohol in anhydrous DCM and pyridine (B92270) at 0 °C, add trifluoroacetic anhydride dropwise. Stir for 1 hour. Wash with dilute HCl, saturated sodium bicarbonate, and brine. Dry and concentrate.

    • Radical deoxygenation: To a solution of the crude trifluoroacetate in anhydrous toluene, add diphenylsilane and a catalytic amount of AIBN. Heat to reflux for 2-4 hours. Cool and concentrate. Purify by flash chromatography to yield (3R, 4S)-4-methyl-3-hexanol.

Data Presentation

The following table summarizes the expected yields and stereoselectivities for each step of the synthesis, based on literature precedents for similar transformations. Actual results may vary depending on experimental conditions and scale.

StepTransformationStarting MaterialProductExpected Yield (%)Expected Stereoselectivity (ee/de)
1IsomerizationLinaloolGeraniol60-70N/A
2Sharpless EpoxidationGeraniol(2S,3S)-2,3-Epoxygeraniol80-90>95% ee
3Protection(2S,3S)-2,3-EpoxygeraniolTBS-Protected Epoxide>95N/A
4Reductive OpeningTBS-Protected EpoxideProtected Diol85-95>98% de
5DeoxygenationProtected DiolProtected Deoxy Alcohol60-70N/A
6Deprotection & OxidationProtected Deoxy AlcoholAldehyde70-80 (over 2 steps)N/A
7Grignard AdditionAldehydeGrignard Adduct80-90Diastereomeric mixture
8DeoxygenationGrignard Adduct(3R, 4S)-4-Methyl-3-hexanol50-60N/A

Conclusion

The synthesis of (3R, 4S)-4-methyl-3-hexanol from linalool is a challenging but feasible endeavor that requires a multi-step approach. The key to this synthesis is the initial isomerization of linalool to geraniol, which then allows for a highly stereoselective Sharpless epoxidation to set the crucial stereochemistry. While the subsequent steps involve standard organic transformations, the selective deoxygenation of the secondary and tertiary hydroxyl groups are the most demanding steps and may require optimization. The protocols provided herein offer a detailed roadmap for researchers aiming to synthesize this important pheromone and other complex chiral molecules from simple, readily available starting materials. Careful execution of each step and thorough characterization of intermediates are paramount for the successful completion of this synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of 3-Methyl-3-hexanol and increase its yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthesis routes for this compound are the Grignard reaction and SN1 hydrolysis.[1] The Grignard reaction is generally preferred due to its potential for higher yields and greater stereochemical control.[1] It involves the reaction of a Grignard reagent with a ketone, followed by an acidic workup.[1] For example, methyl magnesium bromide can be reacted with 3-hexanone.[1] The SN1 hydrolysis of 3-chloro-3-methylhexane (B1594247) in aqueous acetone (B3395972) is another method, but it proceeds through a planar carbocation, leading to a racemic mixture.[1]

Q2: Which combinations of Grignard reagent and ketone can be used to synthesize this compound?

A2: this compound can be synthesized using several combinations of ketones and Grignard reagents. The choice of reactants depends on the availability of starting materials. Possible combinations include:

  • Methylmagnesium iodide and 3-hexanone.[2]

  • Ethylmagnesium iodide and 2-pentanone.[2][3]

  • Propylmagnesium iodide and 2-butanone.[2]

Q3: My Grignard reaction for this compound synthesis has a consistently low yield. What are the common causes?

A3: Low yields in Grignard reactions are a frequent issue. The most common culprits include:

  • Presence of Moisture: Grignard reagents are highly sensitive to water and other protic solvents (like alcohols), which will quench the reagent.[4] Ensure all glassware is rigorously dried, and use anhydrous solvents.[1][4]

  • Poor Quality Magnesium: The magnesium turnings should be fresh and reactive. If they appear dull, they can be activated by crushing them or using a small amount of iodine or 1,2-dibromoethane (B42909).[4]

  • Side Reactions: Several side reactions can compete with the desired alcohol formation, such as enolization of the ketone, reduction of the ketone to a secondary alcohol, and Wurtz coupling of the alkyl halide.[4][5]

  • Improper Reaction Temperature: The reaction temperature can influence the rate of these side reactions.[4] The addition of the ketone should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction.[4]

  • Inefficient Work-up: A careful aqueous work-up, typically with a saturated ammonium (B1175870) chloride solution, is crucial to quench the reaction and protonate the alkoxide intermediate to form the desired alcohol.[4]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: The Grignard reaction fails to initiate.
  • Possible Cause: Inactive magnesium surface.

    • Solution: Activate the magnesium turnings by gently crushing them in a mortar and pestle to expose a fresh surface. Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask to initiate the reaction.[4]

  • Possible Cause: Presence of moisture in the glassware or solvent.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, such as diethyl ether, which has been freshly distilled from a drying agent.[1]

Issue 2: The yield of this compound is low, and a significant amount of the starting ketone is recovered.
  • Possible Cause: Enolization of the ketone.

    • Solution: This side reaction is more common with sterically hindered ketones.[5] The Grignard reagent acts as a base and deprotonates the ketone. To minimize this, add the ketone slowly to the Grignard reagent at a low temperature (0 °C) to favor nucleophilic addition over deprotonation.[4]

Issue 3: A significant amount of a secondary alcohol is formed as a byproduct.
  • Possible Cause: Reduction of the ketone.

    • Solution: This can occur with bulky Grignard reagents and sterically hindered ketones, where a hydride is transferred from the beta-carbon of the Grignard reagent.[4] Using a less bulky Grignard reagent, if the synthesis allows, can mitigate this. Maintaining a low reaction temperature during the addition of the ketone is also beneficial.[4]

Issue 4: A high-boiling hydrocarbon byproduct is observed.
  • Possible Cause: Wurtz coupling.

    • Solution: This side reaction involves the coupling of the Grignard reagent with the unreacted alkyl halide.[4] To minimize this, ensure a moderate reaction temperature during the formation of the Grignard reagent and add the alkyl halide slowly to the magnesium turnings to avoid a high local concentration.[4] Vigorous stirring is also important.[4]

Data Presentation

Table 1: Factors Affecting the Yield of this compound Synthesis via Grignard Reaction
FactorCondition for Low YieldRecommended Condition for High YieldRationale
Reagent Quality Old, oxidized magnesium turnings; wet solvents.Fresh, activated magnesium turnings; anhydrous solvents (e.g., diethyl ether).Grignard reagents are highly reactive and will be quenched by protic species.[4] A fresh magnesium surface is required for the reaction to initiate.[4]
Reaction Temperature High temperature during ketone addition.Slow addition of the ketone at a low temperature (e.g., 0 °C), followed by warming to room temperature.Low temperatures minimize side reactions like enolization and reduction by controlling the exothermic nature of the addition.[4]
Reactant Addition Rapid addition of alkyl halide or ketone.Slow, dropwise addition of the alkyl halide to magnesium and the ketone to the Grignard reagent.Slow addition prevents high local concentrations of reactants, which can lead to side reactions like Wurtz coupling.[4]
Work-up Procedure Improper quenching and extraction.Quenching with saturated aqueous ammonium chloride solution, followed by thorough extraction with an organic solvent.A careful work-up is essential to protonate the alkoxide intermediate and efficiently isolate the tertiary alcohol product.[4]

Experimental Protocols

Synthesis of this compound via Grignard Reaction (Example: Ethylmagnesium Bromide and 2-Pentanone)

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • 2-Pentanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • 5% Hydrochloric acid (optional)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be completely dry.

    • Place the magnesium turnings in the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling), gently warm the flask or add a crystal of iodine.

    • Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Pentanone:

    • Cool the Grignard reagent solution in an ice bath to 0 °C.

    • Dissolve 2-pentanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-pentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine all organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the diethyl ether by simple distillation.

    • Purify the crude this compound by fractional distillation.

Visualizations

Caption: Grignard reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Grignard Synthesis start Low Yield of This compound check_reagents Check Reagents & Solvents start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Work-up Procedure start->check_workup moisture Moisture Present? check_reagents->moisture Quality mg_quality Magnesium Inactive? check_reagents->mg_quality temp_control Temperature Too High? check_conditions->temp_control Parameters addition_rate Addition Too Fast? check_conditions->addition_rate quenching Improper Quenching? check_workup->quenching Efficiency moisture->check_conditions No dry_glassware Action: Rigorously dry glassware and use anhydrous solvents. moisture->dry_glassware Yes mg_quality->check_conditions No activate_mg Action: Activate Mg (crush, use iodine). mg_quality->activate_mg Yes temp_control->check_workup No control_temp Action: Add ketone at 0°C. temp_control->control_temp Yes addition_rate->check_workup No slow_addition Action: Add reagents dropwise. addition_rate->slow_addition Yes proper_quench Action: Use sat. NH4Cl solution. quenching->proper_quench Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Dehydration of 3-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the acid-catalyzed dehydration of 3-methyl-3-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the dehydration of this compound?

The acid-catalyzed dehydration of this compound, a tertiary alcohol, proceeds through an E1 (unimolecular elimination) mechanism. This reaction typically yields a mixture of alkene isomers. According to Zaitsev's rule, the most substituted (and therefore most stable) alkenes are the major products. For this compound, the expected major products are the Zaitsev products: (E/Z)-3-methyl-2-hexene and (E/Z)-3-methyl-3-hexene.[1][2]

Q2: What are the possible side products in this reaction?

Side products can arise from a few pathways. The Hofmann elimination product, which is the least substituted alkene, may also be formed. In this case, 2-ethyl-1-pentene (B13815229) is a possible minor side product.[3][4] Additionally, the carbocation intermediate formed during the E1 reaction can undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation. This can lead to the formation of unexpected alkene isomers with a different carbon skeleton.[5][6] Under certain conditions, especially at lower temperatures, ether formation (Williamson ether synthesis) can be a competing side reaction.[7]

Q3: What is the general mechanism for the dehydration of this compound?

The reaction proceeds via a three-step E1 mechanism:

  • Protonation of the alcohol: The hydroxyl group is a poor leaving group. In the presence of a strong acid catalyst (like H₂SO₄ or H₃PO₄), the oxygen atom of the hydroxyl group is protonated to form a good leaving group, water.[6][7]

  • Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a tertiary carbocation. This is the slow, rate-determining step of the reaction.[6]

  • Deprotonation to form the alkene: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a carbon-carbon double bond.[6][7]

Q4: Why is a mixture of stereoisomers (E/Z) often formed?

The carbocation intermediate has a trigonal planar geometry. The subsequent removal of a proton to form the double bond can occur from either side of the molecule with similar probability, leading to the formation of both E (trans) and Z (cis) isomers of the alkenes.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of alkene products Incomplete reaction.- Increase the reaction temperature as tertiary alcohols require temperatures in the range of 25-80°C for efficient dehydration.[7] - Ensure the use of a strong acid catalyst like concentrated sulfuric acid or phosphoric acid.[7][8] - Use a distillation setup to remove the alkene products as they are formed. This will shift the reaction equilibrium towards the products (Le Chatelier's principle).[9]
Loss of product during workup.- Carefully separate the organic and aqueous layers during extraction. - Ensure the drying agent is thoroughly removed before final distillation.
Ether formation as a side reaction.- Increase the reaction temperature, as lower temperatures favor ether formation.[7]
Presence of unexpected peaks in GC-MS analysis Carbocation rearrangement.- The formation of a carbocation intermediate can lead to 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation, resulting in different alkene products.[5][6] - To minimize rearrangements, consider using alternative dehydration methods that avoid carbocation intermediates, such as the use of phosphorus oxychloride (POCl₃) in pyridine, which proceeds via an E2 mechanism.
Isomerization of alkene products.- The acidic conditions can also catalyze the isomerization of the initially formed alkenes to more stable isomers. Minimize reaction time after the starting material is consumed.
Poor separation of alkene isomers in GC analysis Inappropriate GC column or temperature program.- Optimize the GC temperature program to improve the separation of isomers with close boiling points. - Use a GC column with a different stationary phase that provides better selectivity for alkene isomers.
Broad or tailing peaks in GC analysis Presence of residual alcohol or water.- Ensure the product is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate) before GC analysis.

Data Presentation

The following table summarizes a representative product distribution for the acid-catalyzed dehydration of a tertiary alcohol, 2-methyl-2-butanol, which serves as an analogue for this compound due to the unavailability of specific quantitative data for the latter. The data is based on gas chromatography (GC) analysis.

Product Structure Type Relative Percentage (%)
2-Methyl-2-buteneCH₃-CH=C(CH₃)₂Zaitsev (major)~85
2-Methyl-1-buteneCH₂=C(CH₃)CH₂CH₃Hofmann (minor)~15

Note: This data is for illustrative purposes and the actual product distribution for this compound may vary depending on the specific reaction conditions.

Experimental Protocols

Acid-Catalyzed Dehydration of this compound

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Diethyl ether (or other suitable extraction solvent)

  • Boiling chips

Procedure:

  • Set up a fractional distillation apparatus.

  • In the distilling flask, add this compound and a few boiling chips.

  • Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • Heat the mixture to the boiling point of the expected alkene products (around 90-100°C).

  • Collect the distillate, which will be a mixture of alkenes and water.

  • Transfer the distillate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any acid), water, and brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Decant the dried organic layer into a clean, dry flask.

  • Perform a final simple distillation to purify the alkene products.

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different alkene isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • A suitable capillary column for separating hydrocarbon isomers (e.g., a non-polar or weakly polar column).

Procedure:

  • Prepare a dilute solution of the final product in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Run a temperature program that allows for the separation of the different alkene isomers. A typical program might start at a low temperature and ramp up to a higher temperature.

  • The mass spectrometer will provide mass spectra for each eluting peak, allowing for the identification of the different isomers based on their fragmentation patterns.

  • The peak areas in the gas chromatogram can be used to determine the relative percentages of each product in the mixture.[10][11]

Visualizations

Dehydration_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products This compound This compound Tertiary Carbocation Tertiary Carbocation This compound->Tertiary Carbocation + H⁺ - H₂O Zaitsev Products Zaitsev Products Tertiary Carbocation->Zaitsev Products - H⁺ (major) Hofmann Product Hofmann Product Tertiary Carbocation->Hofmann Product - H⁺ (minor) Rearranged Products Rearranged Products Tertiary Carbocation->Rearranged Products Rearrangement

Caption: Reaction pathway for the dehydration of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Unexpected Results? Start->Problem LowYield Low Alkene Yield Problem->LowYield Yes UnexpectedPeaks Unexpected GC Peaks Problem->UnexpectedPeaks Yes End Problem Resolved Problem->End No CheckConditions Verify Temp. & Catalyst LowYield->CheckConditions CheckWorkup Review Workup Procedure LowYield->CheckWorkup ConsiderRearrangement Carbocation Rearrangement? UnexpectedPeaks->ConsiderRearrangement ConsiderIsomerization Alkene Isomerization? UnexpectedPeaks->ConsiderIsomerization OptimizeGC Optimize GC Method UnexpectedPeaks->OptimizeGC CheckConditions->End CheckWorkup->End AlternativeMethod Consider E2 Dehydration ConsiderRearrangement->AlternativeMethod ConsiderIsomerization->End OptimizeGC->End AlternativeMethod->End

Caption: Troubleshooting workflow for identifying side products.

References

Technical Support Center: Grignard Reactions for Tertiary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of tertiary alcohols using Grignard reactions. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction for synthesizing a tertiary alcohol is resulting in a very low yield. What are the most common reasons for this?

Low yields in Grignard reactions are frequently due to a few critical factors. The primary culprits are often the presence of moisture, improper concentration or quality of the Grignard reagent, and competing side reactions.[1] Grignard reagents are highly reactive and will be quenched by any protic source, most commonly water.[1][2]

Q2: How critical is the complete exclusion of water and air from the reaction?

Excluding moisture and air is absolutely critical for a successful Grignard reaction. Grignard reagents are potent bases and will readily react with water in an acid-base reaction, which destroys the reagent and forms an alkane.[1][3][4] For instance, if 0.1 moles of water are present in a reaction designed to use 1 mole of Grignard reagent, 10% of your reagent is immediately consumed, limiting the maximum possible yield to 90%.[1] Additionally, Grignard reagents react with oxygen to form alkoxides, further depleting the active reagent.[1] Therefore, using flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents is essential.[1][5]

Q3: I purchased a commercial Grignard reagent. Do I still need to be concerned about its quality?

Yes, even with commercially available Grignard reagents, it is best practice to determine their exact concentration just before use.[1] The concentration stated on the label can decrease over time due to gradual degradation during storage. Titration is a straightforward method to ascertain the precise molarity of your reagent, ensuring accurate stoichiometry in your reaction.[1]

Q4: I've confirmed my reagent is good and my conditions are anhydrous, but my yield of tertiary alcohol is still low. What other reactions could be occurring?

If reagent quality and dryness are not the issue, competing side reactions are the likely cause. The most common side reactions in the synthesis of tertiary alcohols from ketones are:

  • Enolization: The Grignard reagent can act as a base and deprotonate the ketone at the alpha-position, forming an enolate. This is more common with sterically hindered ketones. The enolate, once formed, will not react with another Grignard reagent to form the desired alcohol.[2][6]

  • Reduction: In some cases, particularly with bulky Grignard reagents, the ketone can be reduced to a secondary alcohol. This occurs via a hydride transfer from the beta-carbon of the Grignard reagent.[2][6]

  • Wurtz Coupling: The Grignard reagent can couple with any unreacted alkyl halide from its formation, creating a hydrocarbon byproduct.[2]

Q5: During the workup, my reaction mixture becomes an unmanageable solid. What is happening and how can I prevent this?

This is a common issue caused by the precipitation of magnesium salts. To manage this, you can try diluting the reaction mixture with more anhydrous organic solvent (like diethyl ether or THF) before quenching.[2] When quenching, add the reaction mixture slowly to a vigorously stirred, cold, saturated aqueous solution of ammonium (B1175870) chloride.[1][2] This helps to keep the magnesium salts dissolved. If a solid still forms, adding more of the aqueous quenching solution may be necessary.[2]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems.

Low Yield of Tertiary Alcohol
Symptom Possible Cause Recommended Solution
Reaction fails to initiate (no exotherm or change in appearance).Inactive magnesium surface.Activate the magnesium turnings by crushing them to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][7]
Low yield with recovery of starting ketone.1. Inactive Grignard reagent. 2. Enolization of the ketone.[2][6]1. Titrate the Grignard reagent before use to determine its exact concentration.[1] 2. Add the ketone slowly to the Grignard solution at a low temperature (0 °C to -78 °C) to favor nucleophilic addition over enolization.[1]
Low yield with significant formation of a secondary alcohol.Reduction of the ketone.[2][6]This is more likely with sterically hindered ketones and bulky Grignard reagents. Consider using a less bulky Grignard reagent if possible.
Low yield with formation of a hydrocarbon byproduct.Wurtz coupling.[2]Ensure slow addition of the alkyl halide during the Grignard reagent formation to maintain a low concentration of the alkyl halide. Maintain a gentle reflux and avoid overheating.[2]
Product loss during workup.1. Incomplete extraction. 2. Emulsion formation. 3. Degradation of the tertiary alcohol.1. Perform multiple extractions (at least 3x) with a suitable organic solvent.[1] 2. Add brine to the aqueous layer to break up emulsions. 3. Use a mild quenching agent like saturated aqueous ammonium chloride instead of strong acids, which can promote elimination side reactions with the tertiary alcohol product.[1]

Experimental Protocols

Protocol 1: General Synthesis of a Tertiary Alcohol (e.g., 2-Phenyl-2-propanol)

Safety: Grignard reactions are highly exothermic and reagents are pyrophoric and moisture-sensitive. All procedures must be conducted in a fume hood under an inert atmosphere (nitrogen or argon). All glassware must be rigorously dried.[5]

Materials:

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux of the ether. If it doesn't start, a small crystal of iodine can be added.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve acetone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring. Control the addition rate to maintain a gentle reflux.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.[2]

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2x).[1]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-phenyl-2-propanol.[2]

    • Purify the product by distillation or recrystallization.

Protocol 2: Titration of Grignard Reagent with Iodine

This method determines the concentration of the active Grignard reagent.

Procedure:

  • Accurately weigh a small amount of iodine (I₂) into a dry flask and dissolve it in anhydrous diethyl ether or THF.

  • Cool the iodine solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent solution dropwise from a syringe while stirring vigorously.

  • The endpoint is reached when the characteristic brown/yellow color of the iodine disappears, and the solution becomes colorless.[1]

  • Record the volume of the Grignard reagent added.

  • Calculate the molarity using the formula: Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L) . The stoichiometry for this titration is 1:1.[1]

Visual Guides

Troubleshooting_Workflow start Low Yield of Tertiary Alcohol check_reagent Is the Grignard Reagent Active? start->check_reagent check_conditions Are Reaction Conditions Strictly Anhydrous? check_reagent->check_conditions Yes titrate Action: Titrate Grignard Reagent check_reagent->titrate Uncertain activate_mg Action: Use Fresh/Activated Mg check_reagent->activate_mg No check_side_reactions Are Side Reactions Occurring? check_conditions->check_side_reactions Yes dry_glassware Action: Flame-dry Glassware, Use Anhydrous Solvents check_conditions->dry_glassware No enolization Symptom: Starting Ketone Recovered check_side_reactions->enolization reduction Symptom: Secondary Alcohol Formed check_side_reactions->reduction titrate->check_conditions activate_mg->check_conditions end Improved Yield dry_glassware->end optimize_temp Action: Add Ketone at Low Temperature (-78 to 0 °C) enolization->optimize_temp change_reagent Action: Use Less Bulky Grignard Reagent reduction->change_reagent optimize_temp->end change_reagent->end

Caption: Troubleshooting workflow for low yields in Grignard reactions.

Grignard_Side_Reactions cluster_main Grignard Reaction Pathways Ketone Ketone (R'-CO-R'') Addition Desired Path: Nucleophilic Addition Ketone->Addition Enolization Side Reaction: Enolization Ketone->Enolization Reduction Side Reaction: Reduction Ketone->Reduction Grignard Grignard Reagent (R-MgX) Grignard->Addition Grignard->Enolization Grignard->Reduction Tertiary_Alcohol Tertiary Alcohol (R-C(OH)-R'R'') Addition->Tertiary_Alcohol 1. Reaction 2. H+ workup Enolate Enolate Intermediate Enolization->Enolate Acts as Base Secondary_Alcohol Secondary Alcohol (R'-CH(OH)-R'') Reduction->Secondary_Alcohol Hydride Transfer Enolate->Ketone H+ workup (recovers starting material)

Caption: Competing reaction pathways in the Grignard synthesis of tertiary alcohols.

References

Technical Support Center: Optimizing Nucleophilic Substitution of 3-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the nucleophilic substitution of 3-methyl-3-hexanol.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism for the nucleophilic substitution of this compound?

A1: Due to the tertiary structure of this compound, the reaction proceeds predominantly through an S(_N)1 (unimolecular nucleophilic substitution) mechanism.[1][2] This involves the formation of a stable tertiary carbocation intermediate after the hydroxyl group is converted into a good leaving group.[1][3]

Q2: Why is the hydroxyl group (-OH) a poor leaving group, and how can it be improved?

A2: The hydroxide (B78521) ion (OH

^-
) is a strong base, making it a poor leaving group.[4][5][6] To facilitate the reaction, the hydroxyl group must be converted into a more stable leaving group. This is typically achieved through two main strategies:

  • Protonation in Acidic Conditions: Using a strong acid (e.g., HBr, HCl) protonates the hydroxyl group to form an alkyloxonium ion (-OH(_2)

    +^++
    ). This can then leave as a neutral and stable water molecule.[5][7][8]

  • Conversion to Sulfonate Esters: Reacting the alcohol with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) converts the hydroxyl group into a sulfonate ester (e.g., tosylate, mesylate). These are excellent leaving groups due to resonance stabilization.[4][5][7][9]

Q3: What are the ideal solvents for this reaction?

A3: Polar protic solvents are highly recommended for S(_N)1 reactions.[10][11] These solvents, such as water, alcohols (e.g., ethanol (B145695), methanol), and carboxylic acids, can stabilize both the carbocation intermediate through ion-dipole interactions and the leaving group through hydrogen bonding.[10][12] Using polar aprotic solvents like DMSO or acetone (B3395972) would disfavor the S(_N)1 pathway.[11][13][14]

Q4: Does the strength of the nucleophile affect the reaction rate?

A4: For an S(_N)1 reaction, the rate-determining step is the formation of the carbocation. The nucleophile is not involved in this step.[12] Therefore, the strength of the nucleophile does not significantly impact the reaction rate. However, the concentration and relative reactivity of competing nucleophiles can influence the product distribution.[12]

Q5: What are the common side reactions to be aware of?

A5: The most common side reaction is E1 (unimolecular elimination). The carbocation intermediate is susceptible to attack by a base (which can be the solvent or the conjugate base of the acid) to abstract a proton, leading to the formation of an alkene (e.g., 3-methyl-2-hexene (B101136) or 3-methyl-3-hexene).[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Ineffective leaving group formation. 2. Incorrect solvent choice. 3. Reaction temperature is too low.1. Ensure a strong acid (e.g., concentrated HBr or HCl) is used to fully protonate the alcohol.[1][3] Alternatively, convert the alcohol to a tosylate or mesylate before introducing the nucleophile.[7][9] 2. Use a polar protic solvent like water, methanol, or ethanol to stabilize the carbocation intermediate.[10][11] 3. Gently heat the reaction mixture, but monitor carefully to avoid favoring the elimination side reaction.
High Yield of Alkene (Elimination Product) 1. High reaction temperature. 2. Use of a strongly basic nucleophile.1. Run the reaction at a lower temperature. The activation energy for elimination is typically higher than for substitution. 2. While nucleophile strength doesn't dictate the S(_N)1 rate, a highly basic nucleophile can promote the E1 pathway. If possible, use a less basic nucleophile. For halide substitution, using HX acids is standard.[15]
Formation of Multiple Substitution Products The solvent is acting as a competing nucleophile (solvolysis).[13]1. If the desired nucleophile is not the solvent, ensure it is present in a significantly higher concentration. 2. If possible, choose a solvent that is less nucleophilic but still polar and protic.
Slow Reaction Rate 1. Insufficient acid catalyst. 2. Leaving group is not "good" enough.1. Increase the concentration of the strong acid to ensure complete protonation of the alcohol.[16] 2. Consider converting the alcohol to a sulfonate ester (tosylate or mesylate), which are better leaving groups than water.[5] The order of reactivity for hydrogen halides is HI > HBr > HCl.[16]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-3-methylhexane using HBr

This protocol outlines the nucleophilic substitution of this compound with hydrobromic acid.

Materials:

  • This compound

  • Concentrated Hydrobromic Acid (48% aq.)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, combine 1.0 equivalent of this compound with 2.0 equivalents of concentrated hydrobromic acid.

  • Attach a reflux condenser and heat the mixture gently at a controlled temperature (e.g., 50-60°C) for 1-2 hours. Monitor the reaction progress using TLC or GC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Add diethyl ether to extract the organic product. Two layers will form.

  • Separate the organic layer and wash it sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 3-bromo-3-methylhexane.

  • Purify the product via distillation if necessary.

Visualizations

SN1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Nucleophilic Attack Alcohol This compound Oxonium Alkyloxonium Ion Alcohol->Oxonium + H⁺ HBr HBr Br_ion Br⁻ Carbocation Tertiary Carbocation Water H₂O (Leaving Group) Oxonium_ref->Carbocation - H₂O Product 3-Bromo-3-methylhexane Carbocation_ref->Product + Br⁻

Caption: S(_N)1 reaction mechanism for this compound with HBr.

Troubleshooting_Workflow start Start Experiment check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity Acceptable? check_yield->check_purity Yes low_yield Low Yield Troubleshooting check_yield->low_yield No end Experiment Successful check_purity->end Yes low_purity Low Purity Troubleshooting check_purity->low_purity No check_leaving_group Verify Leaving Group Activation (e.g., sufficient acid) low_yield->check_leaving_group check_solvent Use Polar Protic Solvent check_leaving_group->check_solvent adjust_temp Adjust Temperature check_solvent->adjust_temp adjust_temp->start check_elimination High Alkene Content? low_purity->check_elimination lower_temp Lower Reaction Temperature check_elimination->lower_temp Yes check_solvolysis Check for Solvolysis Product check_elimination->check_solvolysis No lower_temp->start check_solvolysis->start

Caption: Troubleshooting workflow for optimizing reaction conditions.

References

Technical Support Center: Challenges in the Separation of 3-Methyl-3-hexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic separation of 3-Methyl-3-hexanol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of these challenging compounds.

The primary challenge in separating this compound isomers lies in the resolution of its enantiomers: (R)-3-methyl-3-hexanol and (S)-3-methyl-3-hexanol. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by standard chromatographic techniques difficult. Therefore, specialized chiral separation methods are required.

This guide will cover key aspects of method development, troubleshooting, and best practices for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate the isomers of this compound?

A1: this compound is a chiral molecule existing as a pair of enantiomers. These stereoisomers have identical boiling points, polarity, and spectroscopic profiles in a non-chiral setting, making them inseparable by conventional chromatographic methods. Successful separation necessitates the use of a chiral environment, which can be achieved with a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral reagent to form diastereomers.

Q2: What is the most common approach for separating this compound enantiomers?

A2: The most common approaches are direct chiral chromatography, using either a chiral Gas Chromatography (GC) column or a chiral High-Performance Liquid Chromatography (HPLC) column. The choice between GC and HPLC will depend on the sample matrix, required sensitivity, and available instrumentation.

Q3: Is derivatization necessary for the separation?

A3: Derivatization is not always necessary but is a highly recommended strategy, especially for tertiary alcohols like this compound. For GC analysis, derivatization can improve volatility and peak shape. For both GC and HPLC, derivatizing the alcohol with a chiral agent creates diastereomers that can often be separated on a standard achiral column, providing an alternative to using a dedicated chiral column.[1][2]

Q4: Which type of chiral column is best for separating this compound enantiomers?

A4: For chiral GC, columns with cyclodextrin-based stationary phases are often effective for separating chiral alcohols.[1][3] For chiral HPLC, polysaccharide-based stationary phases (e.g., derivatized cellulose (B213188) or amylose) are a good starting point for screening.[4] However, the optimal column must be determined empirically through screening.

Troubleshooting Guides

Chiral Gas Chromatography (GC) Troubleshooting

Issue: Poor or No Resolution of Enantiomers

Potential Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is critical. If you are not seeing any separation, the chosen phase may not be suitable for this analyte. Screen different cyclodextrin-based CSPs (e.g., β-DEX, γ-DEX with various derivatizations).
Suboptimal Oven Temperature Program The temperature program directly impacts resolution. A slow temperature ramp or an isothermal run at a lower temperature can significantly improve separation. As a rule of thumb, a 15°C decrease in temperature can double the retention time, potentially enhancing resolution.
Carrier Gas Flow Rate Not Optimal The linear velocity of the carrier gas affects peak broadening. Optimize the flow rate for your specific column dimensions and carrier gas (e.g., Hydrogen or Helium) to achieve the best efficiency.
Sample Overload Injecting too much sample can lead to peak broadening and a loss of resolution. Try diluting your sample and re-injecting.
Analyte Degradation Tertiary alcohols can be susceptible to degradation in a hot injector. This can lead to peak tailing and loss of resolution. Consider lowering the injector temperature.

Issue: Peak Tailing

Potential Cause Troubleshooting Steps
Active Sites in the GC System The polar hydroxyl group of this compound can interact with active sites in the injector liner or column, causing peak tailing. Use a deactivated liner and ensure the column is properly conditioned.
Poor Peak Shape due to Polarity The polarity of the alcohol can lead to poor peak shape. Derivatization of the hydroxyl group to a less polar functional group (e.g., silyl (B83357) ether or acetate (B1210297) ester) can significantly improve peak symmetry.[1]
Column Contamination Contamination at the head of the column can lead to peak distortion. Trim the first few centimeters of the column or bake it out at the maximum recommended temperature.
Chiral High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue: Poor or No Resolution of Enantiomers

Potential Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) Polysaccharide-based CSPs are a good starting point. If one type (e.g., cellulose-based) does not provide separation, screen others (e.g., amylose-based).
Incorrect Mobile Phase Composition The choice of mobile phase, particularly the organic modifier (e.g., ethanol, isopropanol), can dramatically affect selectivity. A screening approach with different alcohols as modifiers is recommended. For normal phase, a typical mobile phase might be a mixture of hexane (B92381)/alkanol.
Sub-optimal Temperature Temperature can influence the interactions between the analyte and the CSP. Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[5]
Lack of Strong Interacting Functional Group This compound lacks a strong chromophore for UV detection and has limited functional groups for strong interactions with the CSP. Consider derivatization with a chiral derivatizing agent to create diastereomers that can be separated on a standard achiral column. Alternatively, derivatization with a UV-active achiral agent can improve detection and may alter interactions with the CSP.[2][6]

Issue: Irreproducible Retention Times

Potential Cause Troubleshooting Steps
Inconsistent Mobile Phase Preparation Precisely control the composition and pH of the mobile phase for every run. Even small variations can affect retention times on chiral columns.[5]
Unstable Column Temperature Use a column oven to maintain a constant and uniform temperature, as even small fluctuations can affect selectivity and retention times.[5]
Insufficient Column Equilibration Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase. Ensure the column is fully equilibrated before starting a sequence of injections.[5]

Experimental Protocols

Method 1: Chiral Gas Chromatography (GC) - Direct Analysis

This protocol is a general guideline for the direct enantioselective analysis of a chiral alcohol.

Sample Preparation:

  • Prepare a stock solution of racemic this compound in a high-purity solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to an appropriate concentration for GC analysis (e.g., 10-100 µg/mL).

GC Conditions:

Parameter Recommended Starting Condition
Column Chiral GC column with a cyclodextrin-based stationary phase (e.g., CP-Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness)[1]
Carrier Gas Hydrogen or Helium at a constant flow or pressure
Injector Temperature 230 °C[1]
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C[1]
Oven Temperature Program Start at 60°C, hold for 1 min, then ramp at 2°C/min to 150°C. (This needs to be optimized)
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Method 2: Chiral Gas Chromatography (GC) with Derivatization

This protocol involves converting the alcohol to an acetate ester to improve chromatographic performance.

Derivatization Protocol:

  • To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add acetic anhydride (B1165640) (1.5 equivalents) and a catalytic amount of pyridine.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction with water and extract the acetylated product with an organic solvent.

  • Dry the organic layer and dilute for GC analysis.

GC Conditions: Use the same GC conditions as in Method 1, but the oven temperature program will likely need to be adjusted for the higher boiling point of the acetate derivative.

Method 3: Chiral High-Performance Liquid Chromatography (HPLC) - Direct Analysis

This protocol provides a starting point for screening for the direct enantioselective separation of this compound by HPLC.

Sample Preparation:

  • Dissolve the racemic this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.

HPLC Conditions:

Parameter Recommended Starting Condition
Column Polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC)
Mobile Phase (Normal Phase) A mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). Start with a screening of 90:10, 80:20, and 70:30 (v/v) hexane:alcohol.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Refractive Index Detector (RID) or a UV detector at a low wavelength (e.g., 210 nm) if there is any absorbance.
Injection Volume 10 µL

Visualizations

GC_Troubleshooting_Workflow start Poor or No GC Resolution check_csp Is the CSP appropriate? start->check_csp screen_csp Screen different cyclodextrin-based CSPs check_csp->screen_csp No check_temp Is the temperature program optimized? check_csp->check_temp Yes screen_csp->check_temp optimize_temp Lower initial temperature and/or use a slower ramp check_temp->optimize_temp No check_flow Is the carrier gas flow rate optimal? check_temp->check_flow Yes optimize_temp->check_flow optimize_flow Optimize linear velocity check_flow->optimize_flow No check_overload Is there sample overload? check_flow->check_overload Yes optimize_flow->check_overload dilute_sample Dilute sample and re-inject check_overload->dilute_sample Yes derivatize Consider derivatization to improve peak shape and volatility check_overload->derivatize No dilute_sample->derivatize end_good Resolution Achieved derivatize->end_good

Caption: Workflow for troubleshooting poor GC separation of isomers.

HPLC_Method_Development_Workflow start Start HPLC Method Development select_csp Select a set of polysaccharide-based chiral stationary phases (CSPs) (e.g., Chiralpak IA, IB, IC) start->select_csp screen_mobile_phase Screen mobile phase compositions (e.g., Hexane with different alcohol modifiers) select_csp->screen_mobile_phase evaluate_separation Evaluate separation (resolution, peak shape) screen_mobile_phase->evaluate_separation optimize_conditions Optimize promising conditions (adjust modifier %, temperature) evaluate_separation->optimize_conditions Partial Separation consider_derivatization Consider derivatization if no separation is achieved evaluate_separation->consider_derivatization No Separation final_method Final Validated Method evaluate_separation->final_method Good Separation optimize_conditions->final_method consider_derivatization->select_csp

Caption: Workflow for developing a chiral HPLC separation method.

References

avoiding elimination byproducts in SN1 reactions of tertiary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate byproducts in the Sₙ1 reactions of tertiary alcohols.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of alkene byproduct in my Sₙ1 reaction with a tertiary alcohol. What is causing this?

A1: The formation of an alkene byproduct is a common issue in Sₙ1 reactions of tertiary alcohols due to a competing E1 (elimination) reaction. Both Sₙ1 and E1 reactions proceed through a common carbocation intermediate.[1][2] Once the carbocation is formed, it can either be attacked by a nucleophile to give the substitution product (Sₙ1 pathway) or a proton can be removed from an adjacent carbon by a base to form an alkene (E1 pathway).

Q2: How does temperature affect the ratio of substitution to elimination products?

A2: Higher temperatures favor the E1 elimination pathway.[2][3] Elimination reactions are generally more entropically favored than substitution reactions because they produce a greater number of product molecules.[2] Therefore, to favor the desired Sₙ1 product, it is recommended to run the reaction at lower temperatures.[4] For instance, in the reaction of t-butyl bromide in ethanol, increasing the temperature from 25°C to 55°C increases the proportion of the elimination product.[3]

Q3: What is the role of the acid catalyst and its counter-ion in determining the product distribution?

A3: For an Sₙ1 reaction of an alcohol, an acid is required to protonate the hydroxyl group (-OH) into a good leaving group (-OH₂⁺).[1] The choice of acid is critical. Acids with nucleophilic counter-ions (e.g., HCl, HBr, HI) will favor the Sₙ1 reaction as the halide ion can act as the nucleophile.[1] Conversely, acids with poorly nucleophilic counter-ions (e.g., H₂SO₄, H₃PO₄, TsOH) will favor the E1 pathway, as the counter-ion is less likely to attack the carbocation, giving the base (often the solvent) a greater opportunity to abstract a proton.[1]

Q4: How does the choice of solvent influence the outcome of the reaction?

A4: Sₙ1 and E1 reactions require polar protic solvents (e.g., water, alcohols) to stabilize the carbocation intermediate.[4][5][6][7] The polarity of the solvent can affect the ratio of substitution to elimination products. A more polar solvent can better solvate the carbocation, potentially influencing the subsequent steps.

Q5: Are there alternative methods to achieve substitution on a tertiary alcohol without significant elimination?

A5: Yes. A highly effective strategy is to first convert the tertiary alcohol into a derivative with a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs).[8] This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine (B92270).[8] The resulting tosylate or mesylate is an excellent leaving group and can then be displaced by a wide range of nucleophiles in an Sₙ1 reaction under milder conditions that are less likely to promote elimination.

Troubleshooting Guides

Issue: Excessive Alkene Formation
Potential Cause Troubleshooting Step Expected Outcome
High Reaction Temperature Lower the reaction temperature. If possible, run the reaction at or below room temperature.A decrease in the proportion of the elimination byproduct.
Inappropriate Acid Catalyst If using an acid with a non-nucleophilic counter-ion (e.g., H₂SO₄), switch to an acid with a nucleophilic counter-ion (e.g., concentrated HCl or HBr).Increased yield of the Sₙ1 substitution product.
Solvent Effects While a polar protic solvent is necessary, its specific choice can influence the Sₙ1/E1 ratio. Consider screening different polar protic solvents.Optimization of the substitution to elimination product ratio.
Prolonged Reaction Time Monitor the reaction progress (e.g., by TLC or GC) and work up the reaction as soon as the starting material is consumed.Minimization of side reactions that may occur over extended periods.
Issue: Low or No Conversion of the Tertiary Alcohol
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Acid Catalyst Ensure a sufficient concentration of a strong acid is used to facilitate the protonation of the hydroxyl group.Formation of the carbocation intermediate and subsequent reaction.
Poor Leaving Group If direct acid catalysis is ineffective, convert the alcohol to a tosylate or mesylate to create a much better leaving group.Facile formation of the carbocation under milder conditions.
Solvent is not polar enough Ensure a sufficiently polar protic solvent is used to stabilize the carbocation intermediate.Increased rate of the Sₙ1 reaction.

Quantitative Data Summary

The following tables summarize quantitative data on the factors affecting the Sₙ1/E1 product ratio.

Table 1: Effect of Temperature on Product Distribution

SubstrateSolventTemperature (°C)% Sₙ1 Product% E1 Product
t-Butyl BromideEthanol258119
t-Butyl BromideEthanol557228
t-Amyl BromideEthanol256436

Data sourced from Master Organic Chemistry.[3]

Table 2: Effect of Solvent on Elimination Product Yield

SubstrateSolvent% E1 Product
t-Butyl BromideAnhydrous Ethanol36
t-Butyl BromideGlacial Acetic Acid69

Data sourced from Master Organic Chemistry.[1]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl Chloride from tert-Butanol (Sₙ1)

This protocol is adapted from standard organic chemistry laboratory procedures.[9][10][11]

Materials:

  • tert-Butanol

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, distillation apparatus

Procedure:

  • In a separatory funnel, cautiously add 12 mL of concentrated HCl to 6.0 mL of tert-butanol.

  • Shake the mixture vigorously for 10-15 minutes, periodically venting the funnel to release pressure.

  • Allow the layers to separate completely. The upper layer is the tert-butyl chloride product.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with 10 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently as CO₂ gas will be evolved.

  • Separate and discard the aqueous layer.

  • Dry the tert-butyl chloride over anhydrous sodium sulfate.

  • Decant the dried product. For higher purity, the product can be purified by simple distillation.

Protocol 2: General Procedure for the Tosylation of a Tertiary Alcohol

This protocol provides a general method for converting a tertiary alcohol to a tosylate, which can then be used in a subsequent substitution reaction.[8][12]

Materials:

  • Tertiary Alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or another non-nucleophilic base like triethylamine)

  • Dichloromethane (DCM)

  • Water

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the tertiary alcohol (1 equivalent) in dry DCM in a flask and cool to 0°C in an ice bath.

  • Add pyridine (1.5 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 4 hours. If the reaction has not gone to completion (as monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.

  • Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired tosylate.

Visualizations

SN1_vs_E1 cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products Tertiary_Alcohol Tertiary Alcohol (R₃COH) Carbocation Carbocation (R₃C⁺) Tertiary_Alcohol->Carbocation + H⁺ - H₂O SN1_Product Sₙ1 Product (R₃CNu) Carbocation->SN1_Product + Nucleophile (Nu⁻) E1_Product E1 Product (Alkene) Carbocation->E1_Product - H⁺ (by Base) Experimental_Workflow Start Tertiary Alcohol Problem Problem: Elimination (E1) byproduct Start->Problem Decision Choose Strategy Problem->Decision Optimize Optimize Sₙ1 Conditions Decision->Optimize Direct Approach Tosylate Convert to Tosylate/Mesylate Decision->Tosylate Alternative Route LowTemp Lower Temperature Optimize->LowTemp GoodNuAcid Use Acid with Good Nucleophile (HX) Optimize->GoodNuAcid Tosyl_React React with TsCl/MsCl, Pyridine Tosylate->Tosyl_React Substitution_Product Desired Substitution Product LowTemp->Substitution_Product GoodNuAcid->Substitution_Product SN1_Reaction Perform Sₙ1 with Desired Nucleophile Tosyl_React->SN1_Reaction SN1_Reaction->Substitution_Product

References

Technical Support Center: Scaling Up 3-Methyl-3-hexanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Methyl-3-hexanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Grignard reaction, a common and effective method for its preparation.[1]

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, typically anhydrous diethyl ether or THF.[1][2]
Poor Quality Magnesium: The surface of the magnesium turnings may be oxidized, preventing reaction initiation.Use fresh, high-quality magnesium turnings. Consider activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.
Incorrect Stoichiometry: An insufficient amount of Grignard reagent will lead to incomplete conversion of the ketone.Use a slight excess of the Grignard reagent (typically 1.2-1.5 equivalents) to ensure the reaction goes to completion.[1]
Formation of Side Products Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, leading to the formation of a homocoupled alkane.Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration and minimize this side reaction. Continuous production processes can also reduce Wurtz coupling.[3]
Dehydration of Product: Acid-catalyzed dehydration of the this compound product can occur during acidic workup, especially if heated, leading to the formation of alkenes.[4]Perform the acidic workup at low temperatures (e.g., in an ice bath) and use a milder acid, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), for quenching.[1]
Reaction Fails to Initiate Passivated Magnesium Surface: A layer of magnesium oxide on the turnings can prevent the reaction from starting.Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Add a small "initiator" crystal of iodine.
Wet Solvent or Glassware: Traces of water will quench the Grignard reagent as it forms.Ensure all solvents are thoroughly dried over a suitable drying agent and distilled before use. All glassware should be flame-dried or oven-dried immediately before assembly.
Exothermic Reaction is Difficult to Control (Runaway Reaction) Rapid Addition of Reagents: The formation of the Grignard reagent and its subsequent reaction with the ketone are highly exothermic.Add the alkyl halide and then the ketone solution dropwise, using an addition funnel, to control the reaction rate and temperature. Use an ice bath to maintain a consistent, low temperature. For larger scales, consider using flow chemistry to improve heat transfer and safety.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most widely used and authoritative method for synthesizing this compound is the Grignard reaction.[1] This involves reacting a ketone with a Grignard reagent, followed by hydrolysis. Alternative methods include the SN1 hydrolysis of 3-chloro-3-methylhexane (B1594247) and the acid-catalyzed hydration of alkenes, though these are less common due to challenges with regioselectivity and lower yields.[1]

Q2: Which combinations of Grignard reagent and ketone can be used to produce this compound?

A2: There are three primary combinations for the Grignard synthesis of this compound:

  • Methylmagnesium halide (e.g., CH₃MgBr) and 3-Hexanone .

  • Ethylmagnesium halide (e.g., C₂H₅MgBr) and 2-Pentanone .[7][8]

  • Propylmagnesium halide (e.g., C₃H₇MgBr) and 2-Butanone .

Q3: What are the primary safety concerns when scaling up Grignard reactions for this compound production?

A3: The primary safety concern is the highly exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled.[2][5] Handling large quantities of magnesium also presents a fire hazard. On a large scale, ensuring the reaction has initiated before adding a large amount of the alkyl halide is critical to prevent its accumulation and a subsequent, uncontrolled exothermic event.[2]

Q4: How can flow chemistry improve the scale-up of this compound production?

A4: Flow chemistry, or continuous manufacturing, offers significant advantages for scaling up Grignard reactions.[5] It allows for better control of reaction parameters, such as temperature, due to the high surface-area-to-volume ratio in the reactor. This enhanced heat transfer significantly reduces the risk of runaway reactions. Continuous processes can also improve product yield and purity by minimizing side reactions.[3]

Q5: What analytical techniques are recommended for monitoring the reaction and ensuring safety during scale-up?

A5: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable process analytical technology (PAT) for monitoring Grignard reactions.[2] It can be used to definitively confirm that the reaction has initiated by observing the decrease in the infrared absorbance of the alkyl halide. It can also continuously monitor the reactant concentration to ensure the reaction does not stall.[2]

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound
Synthesis Route Starting Materials Typical Yield Key Advantages Key Disadvantages
Grignard Reaction Ketone (e.g., 3-Hexanone) + Grignard Reagent (e.g., CH₃MgBr)High (>90% in some lab-scale syntheses)[5]High specificity and yield, flexible choice of starting materials.[1]Highly exothermic, requires anhydrous conditions, potential for runaway reactions on a large scale.[2][5]
SN1 Hydrolysis 3-chloro-3-methylhexane + Water/AcetoneModerateSimpler setup than Grignard.Proceeds through a carbocation intermediate, leading to a racemic mixture.[1]
Alkene Hydration Substituted Hexene + Acid CatalystLowerUtilizes readily available alkenes.Prone to regioselectivity issues and lower yields compared to Grignard synthesis.[1]

Experimental Protocols

Protocol 1: Laboratory-Scale Grignard Synthesis of this compound

This protocol describes the synthesis using ethylmagnesium bromide and 2-pentanone.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • 2-Pentanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Iodine crystal (optional, as initiator)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

Procedure:

  • Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Place magnesium turnings in the flask.

  • Initiation: Add a small crystal of iodine and gently warm the flask to activate the magnesium.

  • Grignard Reagent Formation: Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction should start spontaneously (indicated by bubbling and a cloudy appearance). Maintain a gentle reflux by controlling the addition rate.

  • Reaction with Ketone: Once the magnesium is consumed, cool the flask in an ice bath. Add a solution of 2-pentanone in anhydrous diethyl ether dropwise from the dropping funnel. Stir the mixture for 1-2 hours.

  • Quenching: Slowly and carefully add saturated aqueous NH₄Cl solution to the reaction mixture with vigorous stirring to quench the reaction and hydrolyze the alkoxide intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the aqueous layer with diethyl ether. Combine the organic layers.

  • Drying and Purification: Dry the combined ether solution over anhydrous MgSO₄. Filter and remove the ether by rotary evaporation. Purify the crude this compound by distillation.

Mandatory Visualizations

Grignard_Synthesis_Workflow Grignard Synthesis Workflow for this compound prep Preparation (Dry Glassware, Inert Atmosphere) reagent Grignard Reagent Formation (Alkyl Halide + Mg in Ether) prep->reagent reaction Nucleophilic Addition (Add Ketone to Grignard Reagent) reagent->reaction quench Quenching & Hydrolysis (Add sat. aq. NH4Cl) reaction->quench extract Workup & Extraction (Separate Organic Layer) quench->extract purify Purification (Drying & Distillation) extract->purify product This compound purify->product

Caption: Workflow for the Grignard synthesis of this compound.

Troubleshooting_Decision_Tree Troubleshooting Low Yield in Grignard Synthesis start Low or No Product Yield check_initiation Did the reaction initiate? (Bubbling, color change) start->check_initiation no_initiation Problem: Initiation Failure check_initiation->no_initiation No check_conditions Were conditions anhydrous? check_initiation->check_conditions Yes solution_initiation Solution: - Activate Mg (iodine) - Ensure anhydrous conditions - Check alkyl halide quality no_initiation->solution_initiation wet_conditions Problem: Reagent Quenched check_conditions->wet_conditions No check_stoichiometry Was Grignard reagent in excess? check_conditions->check_stoichiometry Yes solution_wet Solution: - Flame-dry glassware - Use anhydrous solvents wet_conditions->solution_wet bad_stoichiometry Problem: Incomplete Reaction check_stoichiometry->bad_stoichiometry No solution_stoichiometry Solution: - Use 1.2-1.5 eq. Grignard reagent bad_stoichiometry->solution_stoichiometry

Caption: Decision tree for troubleshooting low yield in Grignard synthesis.

Batch_vs_Flow Scale-Up Strategy: Batch vs. Continuous Flow batch Batch Production + Simpler initial setup - Poor heat transfer - Higher risk of runaway reaction - Potential for side reactions recommendation Recommendation for Large Scale: Continuous Flow is preferred for safety and control. batch->recommendation flow Continuous Flow Production + Excellent heat transfer + Enhanced safety + Improved yield and purity - More complex initial setup flow->recommendation scale_up Scale-Up Decision scale_up->batch Traditional Method scale_up->flow Modern Method

Caption: Comparison of batch versus continuous flow for scale-up.

References

methods for stabilizing the carbocation intermediate in 3-Methyl-3-hexanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving 3-Methyl-3-hexanol, with a specific focus on the stabilization and reactivity of its carbocation intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is the carbocation intermediate formed from this compound relatively stable?

A1: The reaction of this compound with a strong acid proceeds via protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation.[1][2] The resulting carbocation is a tertiary (3°) carbocation.[3] Its stability is attributed to two main electronic effects:

  • Inductive Effect: The three alkyl groups attached to the positively charged carbon are electron-donating, pushing electron density through the sigma bonds to help neutralize the positive charge.[4][5][6]

  • Hyperconjugation: The sigma bonds of adjacent C-H and C-C bonds can overlap with the empty p-orbital of the carbocation, delocalizing the positive charge and increasing stability.[4][5][7] The general order of carbocation stability is tertiary > secondary > primary > methyl.[4][8]

Q2: I am observing a mixture of alkene products from the dehydration of this compound. Is this due to carbocation rearrangement?

A2: It is unlikely that the product mixture results from rearrangement of the initial carbocation. Since this compound forms a stable tertiary carbocation, a 1,2-hydride or 1,2-alkyl shift would not lead to a more stable carbocation.[9] The formation of multiple alkene products, such as 3-methyl-2-hexene (B101136) and 3-methyl-3-hexene, arises from the deprotonation of hydrogen atoms from different adjacent carbon atoms (beta-carbons).[10] The major product is typically the most substituted (and therefore most stable) alkene, a principle known as Zaitsev's rule.

Q3: My starting material is enantiomerically pure (R)-3-Methyl-3-hexanol, but the SN1 product, 3-bromo-3-methylhexane, is a racemic mixture. What causes this loss of stereochemistry?

A3: This loss of stereochemical information is a hallmark of the SN1 mechanism. The intermediate tertiary carbocation is sp² hybridized and has a trigonal planar geometry.[3][11] This planar structure is achiral. The incoming nucleophile (e.g., bromide ion) can attack either face of the planar carbocation with equal probability, leading to the formation of both (R) and (S) enantiomers in approximately equal amounts, resulting in a racemic mixture.[3][12]

Q4: What are the most critical factors for stabilizing the carbocation intermediate in the reaction vessel?

A4: The choice of solvent is the most critical external factor. Polar protic solvents, such as water, alcohols, and carboxylic acids, are highly effective at stabilizing carbocation intermediates.[13] They solvate the charged intermediate through ion-dipole interactions, lowering the energy of the transition state and accelerating the rate of carbocation formation.[13][14] In contrast, polar aprotic solvents are less effective at stabilizing carbocations.

Q5: How can I experimentally verify the presence of a carbocation intermediate?

A5: Directly observing highly reactive carbocations is challenging but can be achieved through several methods:

  • Spectroscopic Techniques: Under specific conditions, such as within the confined spaces of zeolites, carbocations can be characterized using methods like UV-vis, solid-state NMR, and IR spectroscopy.[15]

  • Intermediate Trapping: A reactive species (a "trapping" agent) can be added to the reaction mixture to intercept the carbocation and form a stable product that can be isolated and identified.[16][17]

  • Real-Time Mass Spectrometry: Advanced techniques like desorption electrospray ionization mass spectrometry (DESI-MS) have been used to detect and monitor reactive intermediates, including carbocations, directly from the reaction medium in real-time.[18]

Troubleshooting Guides

Problem: Low yield of the desired product (Substitution or Elimination).

This issue often arises from competition between the SN1 and E1 pathways, as both proceed through the same carbocation intermediate.

Possible CauseRecommended SolutionRationale
Competition from E1 Pathway (when SN1 product is desired)Operate at lower temperatures. Use a good, non-basic nucleophile (e.g., Br⁻, Cl⁻).Nucleophilic substitution is generally favored over elimination at lower temperatures. Strong, non-basic nucleophiles will preferentially attack the carbocation rather than abstracting a proton.
Competition from SN1 Pathway (when E1 product is desired)Operate at higher temperatures. Use a strong, non-nucleophilic acid (e.g., H₂SO₄, H₃PO₄).Elimination is favored over substitution at higher temperatures. The conjugate bases of strong, non-nucleophilic acids (HSO₄⁻, H₂PO₄⁻) are poor nucleophiles and are less likely to attack the carbocation, favoring proton abstraction.[2][9]
Unstable Carbocation Intermediate Ensure a polar protic solvent is used (e.g., water, ethanol, acetic acid).Polar protic solvents stabilize the carbocation intermediate, lowering the activation energy for its formation and increasing the overall reaction rate for both SN1 and E1 pathways.[13]

Problem: Formation of an unexpected ether product.

Possible CauseRecommended SolutionRationale
Alcohol acts as a nucleophile Ensure sufficient heating if dehydration is the goal. Avoid using an alcohol as the solvent unless an ether is the desired product.If the reaction temperature is too low during an acid-catalyzed dehydration, an alcohol molecule (acting as a nucleophile) can attack the carbocation intermediate, leading to the formation of an ether via an SN1 pathway.[2]

Data Summary

Table 1: Qualitative Comparison of Factors Influencing Carbocation Stability

FactorEffect on StabilityExample
Alkyl Substitution Increases stabilityTertiary (most stable) > Secondary > Primary > Methyl (least stable)[8][19]
Resonance Greatly increases stabilityAllylic and benzylic carbocations are significantly stabilized by charge delocalization.[5]
Inductive Effect Electron-donating groups stabilize; Electron-withdrawing groups destabilize.Alkyl groups are electron-donating.[5][6]
Hyperconjugation Increases stability with more adjacent C-H or C-C bonds.A tertiary carbocation has more opportunities for hyperconjugation than a primary one.[4][7]

Table 2: General Conditions Favoring SN1 versus E1 Reactions

ConditionFavors SN1Favors E1
Temperature LowerHigher[2]
Reagent Good, weakly basic nucleophile (e.g., HBr, HCl)Strong, non-nucleophilic acid (e.g., H₂SO₄, TsOH)[9]
Solvent Polar ProticPolar Protic

Visualized Workflows and Pathways

carbocation_formation_stabilization cluster_formation Carbocation Formation cluster_stabilization Stabilization Factors A This compound B Protonation (+H⁺) A->B C Alkyloxonium Ion B->C D Loss of H₂O C->D E 3-Methyl-3-hexyl Cation (Tertiary Carbocation) D->E F Inductive Effect (Alkyl Groups Donate e⁻ Density) F->E G Hyperconjugation (σ-bond Overlap with Empty p-orbital) G->E

Caption: Formation and stabilization of the tertiary carbocation from this compound.

competing_pathways cluster_sn1 SN1 Pathway cluster_e1 E1 Pathway start 3-Methyl-3-hexyl Cation sn1_proc Nucleophilic Attack start->sn1_proc SN1 e1_proc Deprotonation (Loss of H⁺) start->e1_proc E1 sn1_cond Favored by: - Good Nucleophile (e.g., Br⁻) - Lower Temperature sn1_cond->sn1_proc sn1_prod Substitution Product (e.g., 3-Bromo-3-methylhexane) sn1_proc->sn1_prod e1_cond Favored by: - Weak/Non-nucleophilic Base - Higher Temperature e1_cond->e1_proc e1_prod Elimination Products (Alkenes) e1_proc->e1_prod

Caption: Competing SN1 and E1 reaction pathways for the 3-Methyl-3-hexyl cation.

troubleshooting_workflow start Problem: Low Product Yield q1 Check product distribution: SN1 vs. E1? start->q1 a1_sn1 To favor SN1: - Lower Temperature - Use Good Nucleophile q1->a1_sn1 Wrong product is E1 a1_e1 To favor E1: - Increase Temperature - Use Non-nucleophilic Acid q1->a1_e1 Wrong product is SN1 q2 Is a polar protic solvent being used? q1->q2 Both product yields are low a2_yes Investigate other issues: - Reagent Purity - Reaction Time q2->a2_yes Yes a2_no Action: Switch to a polar protic solvent (e.g., H₂O, EtOH, Acetic Acid) q2->a2_no No

Caption: Troubleshooting workflow for low product yield in this compound reactions.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of this compound (E1)

  • Objective: To synthesize a mixture of alkenes from this compound via an E1 elimination.

  • Materials: this compound, concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), distillation apparatus, separatory funnel, sodium bicarbonate solution (5%), anhydrous sodium sulfate.

  • Procedure:

    • Place this compound in a round-bottom flask suitable for distillation.

    • Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol while cooling the flask in an ice bath.

    • Assemble a simple distillation apparatus.

    • Heat the mixture to the appropriate temperature range for a tertiary alcohol (typically 25-80°C).[2] The lower-boiling alkene products will distill as they are formed.

    • Collect the distillate in a receiving flask cooled in an ice bath.

    • Wash the collected distillate in a separatory funnel with a 5% sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The final product can be purified further by fractional distillation if desired.

Protocol 2: Synthesis of 3-Bromo-3-methylhexane (SN1)

  • Objective: To synthesize 3-Bromo-3-methylhexane from this compound via an SN1 reaction.[3]

  • Materials: this compound, concentrated hydrobromic acid (HBr), separatory funnel, sodium bicarbonate solution (5%), anhydrous calcium chloride.

  • Procedure:

    • Combine this compound and concentrated HBr in a separatory funnel. Note: This reaction is often performed at or below room temperature to favor substitution.

    • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The upper layer is the crude alkyl bromide product.

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

    • Transfer the crude product to an Erlenmeyer flask and dry it with anhydrous calcium chloride.

    • Decant the dried liquid product. Further purification can be achieved via distillation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Methyl-3-hexanol and Other Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-Methyl-3-hexanol, a representative tertiary alcohol, with other alcohols of the same class. The information presented herein is supported by established principles of organic chemistry and illustrative experimental data to inform reaction design and development.

Introduction to Tertiary Alcohol Reactivity

Tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, exhibit distinct reactivity patterns primarily governed by two key factors: the stability of the tertiary carbocation intermediate and steric hindrance around the hydroxyl group. These factors make tertiary alcohols like this compound readily undergo elimination (dehydration) and nucleophilic substitution reactions via an SN1 mechanism, while being notably resistant to oxidation under standard conditions.

Comparative Reactivity Analysis

The reactivity of this compound is best understood by comparing its performance in key reaction types against other tertiary alcohols and in the broader context of primary and secondary alcohols.

Dehydration (Elimination) Reactions

Dehydration of alcohols to form alkenes is a cornerstone of organic synthesis. For tertiary alcohols, this reaction proceeds readily via an E1 (unimolecular elimination) mechanism, which involves the formation of a stable tertiary carbocation intermediate. The general order of reactivity for alcohol dehydration is: Tertiary > Secondary > Primary.[1][2][3] This is because tertiary alcohols form the most stable carbocations, thus requiring less energy to initiate the reaction.[4]

The dehydration of this compound, when catalyzed by acid, can yield a mixture of alkene isomers. The major product is typically the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule. Potential products from the dehydration of this compound include 3-Methyl-2-hexene and 3-Methyl-3-hexene, among others.[5][6]

Table 1: Comparison of Dehydration Conditions for Different Alcohol Classes

Alcohol ClassTypical Dehydration Temperature Range (°C)Relative Reaction Rate
Tertiary 25 - 100 Fastest
Secondary100 - 140Moderate
Primary150 - 200Slowest

Note: The lower temperature range for tertiary alcohols highlights their higher reactivity in dehydration reactions.

Nucleophilic Substitution (SN1) Reactions

Tertiary alcohols readily undergo nucleophilic substitution via an SN1 (unimolecular nucleophilic substitution) mechanism. This pathway, similar to the E1 mechanism, proceeds through a stable tertiary carbocation intermediate. The rate of an SN1 reaction is primarily dependent on the stability of this carbocation and is largely independent of the nucleophile's concentration or strength.[7]

Due to significant steric hindrance around the tertiary carbon, SN2 (bimolecular nucleophilic substitution) reactions, which require backside attack by a nucleophile, are not favored for tertiary alcohols like this compound.

Table 2: Relative Solvolysis Rates of Tertiary Alkyl Halides (Illustrative of Tertiary Alcohol Reactivity)

Substrate (Alkyl Halide)SolventRelative Rate
(CH3)3C-Br (tert-Butyl bromide)80% Ethanol1.0
(CH3)2CH-Br (Isopropyl bromide)80% Ethanol0.025
CH3CH2-Br (Ethyl bromide)80% Ethanol0.0005

Source: Data extrapolated from typical relative SN1 reaction rates. This table illustrates the significantly higher reactivity of tertiary substrates in SN1 reactions.

Oxidation Reactions

A defining characteristic of tertiary alcohols is their resistance to oxidation under standard conditions, such as treatment with chromic acid (H2CrO4) or potassium permanganate (B83412) (KMnO4). This is because the carbon atom bearing the hydroxyl group in a tertiary alcohol does not have a hydrogen atom that can be removed to form a carbonyl group. In contrast, primary and secondary alcohols are readily oxidized to aldehydes/carboxylic acids and ketones, respectively.

Table 3: Reactivity of Alcohols with Common Oxidizing Agents

Alcohol ClassOxidizing Agent (e.g., CrO3/H+)Observation
Tertiary (e.g., this compound) No reaction Solution remains orange
SecondaryReaction occursSolution turns green (Cr3+)
PrimaryReaction occursSolution turns green (Cr3+)

Experimental Protocols

Protocol 1: Comparative Dehydration of Tertiary Alcohols

Objective: To compare the relative rates of dehydration of this compound and tert-Butyl alcohol.

Materials:

  • This compound

  • tert-Butyl alcohol

  • Concentrated sulfuric acid (H2SO4)

  • Anhydrous calcium chloride

  • Gas chromatograph (GC) with a non-polar column

  • Heating mantle, round-bottom flasks, distillation apparatus

Procedure:

  • Place equimolar amounts of this compound and tert-Butyl alcohol in separate round-bottom flasks.

  • Slowly add a catalytic amount of concentrated sulfuric acid to each flask while cooling in an ice bath.

  • Set up a simple distillation apparatus for each flask.

  • Gently heat the mixtures. Collect the alkene products that distill over.

  • Dry the collected distillates over anhydrous calcium chloride.

  • Analyze the product distribution for each reaction using gas chromatography (GC).[8][9][10]

  • The relative ease of distillation and the time to completion can be used as a qualitative measure of the reaction rate. For a quantitative analysis, aliquots can be taken at regular intervals and analyzed by GC to determine the rate of disappearance of the starting alcohol.

Protocol 2: Oxidation of a Tertiary Alcohol

Objective: To demonstrate the resistance of this compound to oxidation.

Materials:

  • This compound

  • Propan-2-ol (a secondary alcohol for comparison)

  • Potassium dichromate (K2Cr2O7) solution

  • Dilute sulfuric acid

  • Test tubes and a warm water bath

Procedure:

  • To separate test tubes, add 1 mL of this compound and 1 mL of propan-2-ol.

  • To each test tube, add 2 mL of potassium dichromate solution and a few drops of dilute sulfuric acid.

  • Gently warm both test tubes in a water bath.

  • Observe any color change. A change from orange (Cr2O72-) to green (Cr3+) indicates oxidation has occurred.

Visualizing Reactivity Pathways

The following diagram illustrates the primary reaction pathways for a tertiary alcohol like this compound.

Tertiary_Alcohol_Reactivity Reactivity Pathways of this compound cluster_main cluster_pathways cluster_sn1e1_products cluster_oxidation_product This compound This compound SN1/E1 Pathway SN1/E1 Pathway This compound->SN1/E1 Pathway H+ catalyst Oxidation Pathway Oxidation Pathway This compound->Oxidation Pathway [O] (e.g., CrO3) Tertiary Carbocation Tertiary Carbocation SN1/E1 Pathway->Tertiary Carbocation No Reaction No Reaction Oxidation Pathway->No Reaction Alkene (E1) Alkene (E1) Tertiary Carbocation->Alkene (E1) -H+ Substitution Product (SN1) Substitution Product (SN1) Tertiary Carbocation->Substitution Product (SN1) + Nucleophile

Caption: Reaction pathways for this compound.

Logical Workflow for Reactivity Assessment

The decision-making process for predicting the outcome of a reaction involving a tertiary alcohol can be visualized as follows.

Reactivity_Decision_Tree Predicting Tertiary Alcohol Reactions Start Start Reagent Type? Reagent Type? Start->Reagent Type? Strong Acid (H+) Strong Acid (H+) Reagent Type?->Strong Acid (H+) Acidic Oxidizing Agent ([O]) Oxidizing Agent ([O]) Reagent Type?->Oxidizing Agent ([O]) Oxidative SN1/E1 Favored SN1/E1 Favored Strong Acid (H+)->SN1/E1 Favored No Reaction No Reaction Oxidizing Agent ([O])->No Reaction Check Nucleophile Check Nucleophile SN1/E1 Favored->Check Nucleophile Weak/No Nucleophile Weak/No Nucleophile Check Nucleophile->Weak/No Nucleophile Non-nucleophilic counter-ion (e.g., HSO4-) Good Nucleophile Good Nucleophile Check Nucleophile->Good Nucleophile Nucleophilic counter-ion (e.g., Cl-) E1 Major Product E1 Major Product Weak/No Nucleophile->E1 Major Product SN1/E1 Mixture SN1/E1 Mixture Good Nucleophile->SN1/E1 Mixture

Caption: Decision tree for tertiary alcohol reactivity.

Conclusion

This compound, as a typical tertiary alcohol, demonstrates high reactivity in reactions that proceed through a carbocation intermediate, namely E1 and SN1 reactions. This is in stark contrast to its inertness towards common oxidizing agents. Understanding these reactivity patterns is crucial for chemists in research and development for designing synthetic routes and predicting reaction outcomes. The provided data and protocols offer a framework for the comparative assessment of tertiary alcohol reactivity in a laboratory setting.

References

SN1 vs. SN2 Pathways: A Comparative Analysis of 3-Methyl-3-hexanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) reaction pathways for 3-methyl-3-hexanol. As a tertiary alcohol, this compound exhibits a strong preference for the SN1 mechanism due to the stability of the resulting carbocation. This document will delve into the mechanistic details, influencing factors, and experimental evidence that underpin this reactivity.

Mechanistic Overview: SN1 and SN2 Reactions

Nucleophilic substitution reactions are fundamental in organic synthesis, involving the replacement of a leaving group by a nucleophile. The two primary mechanisms, SN1 and SN2, differ in their reaction kinetics, stereochemistry, and the nature of the substrate.

SN1 Pathway: This is a two-step mechanism. The first and rate-determining step involves the slow ionization of the substrate to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on the carbocation. The rate of an SN1 reaction is dependent only on the concentration of the substrate (rate = k[substrate]).

SN2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the substrate at the same time as the leaving group departs. The reaction proceeds through a five-coordinate transition state. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (rate = k[substrate][nucleophile]).

The Case of this compound: A Strong Preference for SN1

This compound is a tertiary alcohol. The carbon atom bearing the hydroxyl group is bonded to three other carbon atoms. This structural feature is the primary determinant of its reaction pathway in nucleophilic substitution reactions.

The reaction of this compound with hydrogen halides, such as hydrobromic acid (HBr) or hydrochloric acid (HCl), proceeds almost exclusively through the SN1 pathway.[1][2][3][4][5] The mechanism involves the following steps:

  • Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group is protonated by the acid, forming a good leaving group (water).[1][2][6]

  • Formation of a Tertiary Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation at the third carbon of the hexane (B92381) chain.[1][2][3][4] This is the slow, rate-determining step of the reaction.[6]

  • Nucleophilic Attack: The halide ion (e.g., Br⁻ or Cl⁻) acts as a nucleophile and attacks the planar carbocation. This attack can occur from either face of the carbocation with equal probability.[4]

  • Product Formation: The final product is a haloalkane, such as 3-bromo-3-methylhexane or 3-chloro-3-methylhexane (B1594247). Due to the planar nature of the carbocation intermediate, if the starting alcohol is chiral, the product will be a racemic mixture of both enantiomers.[4]

The SN2 pathway is highly disfavored for this compound due to steric hindrance. The three alkyl groups surrounding the electrophilic carbon atom effectively block the backside attack required for an SN2 reaction.

Factors Influencing the Reaction Pathway

Several factors govern the competition between SN1 and SN2 reactions. For this compound, these factors overwhelmingly favor the SN1 mechanism.

FactorInfluence on this compound Reactions
Substrate Structure Tertiary alcohol: The high degree of substitution at the reaction center creates significant steric hindrance, inhibiting the backside attack necessary for an SN2 reaction. Conversely, it allows for the formation of a highly stable tertiary carbocation, which is a key intermediate in the SN1 pathway.
Nucleophile Strength Weak nucleophiles (e.g., H₂O, ROH, halide ions in acidic media): SN1 reactions are favored by weak nucleophiles because the rate-determining step does not involve the nucleophile. Strong, unhindered nucleophiles are required for SN2 reactions, but even with such nucleophiles, the steric hindrance of the tertiary substrate would prevent a significant rate of SN2 reaction.
Solvent Polar protic solvents (e.g., water, alcohols): These solvents are ideal for SN1 reactions. They can stabilize the carbocation intermediate through solvation and also solvate the leaving group, facilitating its departure. Polar aprotic solvents (e.g., acetone, DMSO) favor SN2 reactions by solvating the cation but leaving the anion (nucleophile) relatively free.
Leaving Group Good leaving group required: For the reaction to proceed, the hydroxyl group must be converted into a good leaving group. This is achieved by protonation in acidic conditions, forming water, which is an excellent leaving group.

Experimental Evidence and Data

The Lucas test uses a reagent composed of concentrated HCl and zinc chloride. This test is used to differentiate between primary, secondary, and tertiary alcohols based on the rate of formation of the corresponding alkyl chloride, which is insoluble and causes the solution to become cloudy.

Alcohol ClassObservation with Lucas ReagentPredominant Mechanism
Primary No reaction at room temperature.SN2 (very slow)
Secondary Cloudiness appears in 3-5 minutes.SN1
Tertiary Immediate cloudiness.SN1

The immediate reaction of tertiary alcohols like this compound in the Lucas test is a clear indication of the rapid formation of the stable tertiary carbocation, a hallmark of the SN1 mechanism.

Experimental Protocols

Synthesis of 3-Chloro-3-methylhexane via an SN1 Reaction

Objective: To synthesize 3-chloro-3-methylhexane from this compound using concentrated hydrochloric acid, demonstrating an SN1 reaction.

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous calcium chloride (CaCl₂)

  • Separatory funnel

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask, place a measured amount of this compound.

  • Slowly add an excess of concentrated hydrochloric acid to the flask while cooling the mixture in an ice bath.

  • Allow the mixture to warm to room temperature and then reflux gently for 30-60 minutes.

  • After reflux, cool the mixture and transfer it to a separatory funnel.

  • Two layers will form. Separate the upper organic layer, which contains the 3-chloro-3-methylhexane.

  • Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the product by distillation, collecting the fraction at the boiling point of 3-chloro-3-methylhexane.

Visualizing the Pathways

The following diagrams illustrate the SN1 and SN2 reaction pathways for this compound and the factors influencing the choice of mechanism.

SN1_Pathway cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-determining) cluster_step3 Step 3: Nucleophilic Attack Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol Fast H+ H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation Slow Product 3-Halo-3-methylhexane Carbocation->Product Fast H2O H₂O Nucleophile X⁻ (e.g., Br⁻, Cl⁻) SN2_Pathway cluster_steric_hindrance Steric Hindrance Reactants This compound + Nu⁻ Transition_State [Nu---C---OH₂]‡ (Highly Unstable) Reactants->Transition_State Backside Attack Products Product + H₂O Transition_State->Products Inversion of Stereochemistry Hindrance Bulky alkyl groups block nucleophilic attack Factors_Influencing_Pathway cluster_factors Influencing Factors Substrate This compound (Tertiary Alcohol) Carbocation_Stability Stable Tertiary Carbocation Substrate->Carbocation_Stability Steric_Hindrance High Steric Hindrance Substrate->Steric_Hindrance SN1_Favored SN1 Pathway Carbocation_Stability->SN1_Favored Favors SN2_Disfavored SN2 Pathway Steric_Hindrance->SN2_Disfavored Disfavors Solvent Polar Protic Solvent Solvent->SN1_Favored Nucleophile Weak Nucleophile Nucleophile->SN1_Favored

References

Differentiating 3-Methyl-3-hexanol: A Comparative Guide Using the Lucas Test

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the reactivity of 3-Methyl-3-hexanol with other classes of alcohols using the Lucas test. The information presented is intended for researchers, scientists, and drug development professionals who require a rapid and effective method for distinguishing tertiary alcohols.

Introduction to the Lucas Test

The Lucas test is a qualitative method used in organic chemistry to differentiate between primary, secondary, and tertiary alcohols of low molecular weight.[1][2][3] The test is based on the differential rate of reaction of these alcohols with the Lucas reagent, a solution of anhydrous zinc chloride in concentrated hydrochloric acid.[1][3][4] The reaction is a nucleophilic substitution where the hydroxyl group of the alcohol is replaced by a chloride ion, forming an insoluble alkyl chloride.[1][2][5] The formation of this insoluble product results in a visible turbidity or cloudiness in the solution.[5][6]

The rate of reaction is dependent on the stability of the carbocation intermediate formed during the reaction.[1][3][6] Tertiary alcohols, such as this compound, react almost instantaneously because they form a relatively stable tertiary carbocation.[1][6] Secondary alcohols react more slowly, typically within a few minutes, as they form less stable secondary carbocations.[1][6][7] Primary alcohols react very slowly, often requiring heating to observe any significant reaction at all, due to the instability of the primary carbocation.[1][6][7]

Experimental Protocol

This section details the methodology for performing the Lucas test to differentiate this compound from primary and secondary alcohols.

Materials:

  • Test tubes and rack

  • Droppers or pipettes

  • Water bath (for potential heating of primary alcohols)

  • Lucas Reagent (a solution of anhydrous zinc chloride in concentrated hydrochloric acid)[1][4]

  • This compound (tertiary alcohol)

  • A representative secondary alcohol (e.g., 2-Hexanol)

  • A representative primary alcohol (e.g., 1-Hexanol)

Procedure:

  • Place approximately 2 mL of the Lucas reagent into three separate, clean, and dry test tubes.

  • To the first test tube, add a few drops of this compound.

  • To the second test tube, add a few drops of the secondary alcohol.

  • To the third test tube, add a few drops of the primary alcohol.

  • Shake each test tube gently to mix the contents.

  • Observe the solutions at room temperature and record the time taken for turbidity to appear.

  • If no reaction is observed in a test tube after 5-10 minutes, place it in a warm water bath (approximately 60-70°C) and observe for any changes.

Comparative Data

The following table summarizes the expected observations when subjecting this compound and other representative alcohols to the Lucas test.

Alcohol TypeExample AlcoholChemical StructureExpected Observation at Room TemperatureReaction Time
Tertiary This compoundCH₃CH₂CH₂(CH₃)(OH)CH₂CH₃Immediate formation of a cloudy solution or a distinct oily layer.[5][6][8]< 1 minute
Secondary 2-HexanolCH₃(CH₂)₃CH(OH)CH₃The solution becomes turbid or cloudy.[5][6][7]3-5 minutes
Primary 1-HexanolCH₃(CH₂)₄CH₂OHThe solution remains clear.[5][6][7]No reaction at room temperature; may turn cloudy upon heating.

Reaction Mechanism and Differentiation Workflow

The differentiation of alcohols using the Lucas test is governed by the SN1 (unimolecular nucleophilic substitution) reaction mechanism. The workflow for distinguishing this compound is illustrated below.

LucasTest cluster_workflow Lucas Test Workflow Start Add Lucas Reagent to Alcohol Sample Observe Observe at Room Temperature Start->Observe Mix Immediate_Turbidity Immediate Turbidity? Observe->Immediate_Turbidity Tertiary_Alcohol Conclusion: This compound (Tertiary Alcohol) Immediate_Turbidity->Tertiary_Alcohol Yes Wait Wait 3-5 Minutes Immediate_Turbidity->Wait No Turbidity_After_Wait Turbidity Appears? Wait->Turbidity_After_Wait Secondary_Alcohol Conclusion: Secondary Alcohol Turbidity_After_Wait->Secondary_Alcohol Yes No_Reaction Conclusion: Primary Alcohol Turbidity_After_Wait->No_Reaction No

Caption: Workflow for differentiating alcohol classes using the Lucas test.

The mechanism involves the protonation of the alcohol's hydroxyl group by the hydrochloric acid, followed by the departure of a water molecule to form a carbocation. The zinc chloride acts as a Lewis acid to facilitate this process. The stability of the resulting carbocation determines the reaction rate.

SN1_Mechanism cluster_mechanism SN1 Reaction Mechanism with this compound cluster_stability Carbocation Stability Alcohol This compound (R₃COH) Protonation Protonated Alcohol (R₃COH₂⁺) Alcohol->Protonation + H⁺ (from HCl) Carbocation Tertiary Carbocation (R₃C⁺) Protonation->Carbocation - H₂O (rate-determining step) Product 3-Chloro-3-methylhexane (R₃CCl) (Insoluble) Carbocation->Product + Cl⁻ Tertiary Tertiary (most stable) Secondary Secondary Primary Primary (least stable)

Caption: SN1 reaction mechanism for this compound with Lucas reagent.

Conclusion

The Lucas test provides a rapid, reliable, and straightforward method for the differentiation of this compound, a tertiary alcohol, from its primary and secondary alcohol isomers. The immediate formation of turbidity upon the addition of the Lucas reagent is a clear and definitive indicator of a tertiary alcohol. This comparative guide, with its detailed protocol and clear data presentation, serves as a valuable resource for laboratory professionals requiring efficient alcohol classification.

References

A Comparative Guide to the ¹H NMR Spectrum of 3-Methyl-3-hexanol and a Look at its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a cornerstone technique for this purpose. This guide provides a detailed interpretation of the ¹H NMR spectrum of 3-Methyl-3-hexanol and compares it with two of its isomers, 2-Methyl-2-hexanol and 3-Heptanol, to highlight the subtleties in spectral data that arise from structural differences.

Interpreting the ¹H NMR Spectrum of this compound

The structure of this compound, a tertiary alcohol, dictates a specific pattern of signals in its ¹H NMR spectrum. Due to the absence of protons on the carbon atom bearing the hydroxyl group (C3), the spectrum is relatively simple and lacks the characteristic signal for a proton on a carbon attached to an oxygen atom (typically found in the 3.5-4.5 ppm range for primary and secondary alcohols).

The predicted ¹H NMR spectrum of this compound would exhibit the following key features:

  • Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range of chemical shifts, typically between 1.0 and 5.0 ppm. Its position is highly dependent on concentration, temperature, and the solvent used.

  • Methyl Group at C3 (-CH₃): A singlet appearing at approximately 1.1 ppm. This is due to the three equivalent protons of the methyl group having no adjacent protons to couple with.

  • Methylene (B1212753) Groups (-CH₂-): The two methylene groups in the ethyl and propyl chains are diastereotopic, leading to potentially complex splitting patterns. However, in a standard resolution spectrum, they would likely appear as overlapping multiplets. The methylene group of the ethyl chain (C2) would be a quartet due to coupling with the adjacent methyl group (C1), and the methylene groups of the propyl chain (C4 and C5) would show more complex splitting.

  • Terminal Methyl Groups (-CH₃): The methyl group of the ethyl chain (C1) would appear as a triplet, and the methyl group of the propyl chain (C6) would also be a triplet.

Comparison with Isomeric Alcohols

To better understand the unique spectral features of this compound, a comparison with its isomers, 2-Methyl-2-hexanol and 3-Heptanol, is instructive.

Compound Proton Environment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
This compound -OH1.0 - 5.0s (broad)1H
C3-CH₃~1.1s3H
C2-CH₂ & C4-CH₂ & C5-CH₂~1.4 - 1.5m6H
C1-CH₃ & C6-CH₃~0.9t6H
2-Methyl-2-hexanol -OH1.0 - 5.0s (broad)1H
C2-(CH₃)₂~1.2s6H
C3-CH₂ & C4-CH₂ & C5-CH₂~1.3 - 1.5m6H
C6-CH₃~0.9t3H
3-Heptanol -OH1.0 - 5.0s (broad)1H
C3-CH~3.6m1H
C2-CH₂ & C4-CH₂~1.4 - 1.5m4H
C1-CH₃ & C7-CH₃~0.9t6H
C5-CH₂ & C6-CH₂~1.3m4H

Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions. s = singlet, t = triplet, q = quartet, m = multiplet.

Experimental Protocol for ¹H NMR Spectroscopy of Alcohols

A standard protocol for acquiring a high-quality ¹H NMR spectrum of an alcohol like this compound is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the alcohol sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring it is positioned at the correct depth using a depth gauge.

    • Place the sample into the NMR probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve homogeneity, which results in sharp, well-resolved NMR signals. This is often an automated process on modern spectrometers.

    • Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a routine ¹H spectrum), pulse width, and acquisition time.

    • Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

    • Integrate the peaks to determine the relative number of protons contributing to each signal.

    • Analyze the chemical shifts and splitting patterns to elucidate the molecular structure.

Visualizing the Structure-Spectrum Relationship

The following diagram illustrates the distinct proton environments in this compound, which directly correlate to the signals observed in its ¹H NMR spectrum.

Structure of this compound with proton environments labeled (a-g).

By understanding the fundamental principles of ¹H NMR and comparing the spectra of isomeric compounds, researchers can confidently determine the structure of unknown molecules and verify the identity of synthesized compounds.

Differentiating 3-Methyl-3-hexanol from its Isomers: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical isomers is a critical analytical challenge. Subtle differences in molecular structure can lead to significant variations in chemical, physical, and biological properties. This guide provides a comprehensive comparison of the mass spectrometry fragmentation patterns of 3-Methyl-3-hexanol, a tertiary alcohol, with its structural isomers. By presenting experimental data and detailed methodologies, this document serves as a practical resource for the differentiation of these closely related compounds.

The analysis of volatile organic compounds, such as alcohols, is routinely performed using Gas Chromatography-Mass Spectrometry (GC-MS). Electron Ionization (EI) is a common ionization technique that induces characteristic fragmentation of molecules. The resulting mass spectrum serves as a molecular fingerprint, allowing for structural elucidation and differentiation between isomers. This guide will focus on the key fragmentation pathways of this compound and its C7H16O isomers, highlighting the diagnostic ions that enable their individual identification.

Comparison of Fragmentation Patterns

The mass spectra of this compound and its isomers are characterized by the presence of specific fragment ions. As a tertiary alcohol, this compound often exhibits a very weak or absent molecular ion peak (m/z 116) in its 70 eV EI-mass spectrum, due to the instability of the molecular ion. The fragmentation is dominated by alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule).

The table below summarizes the major fragment ions and their relative intensities for this compound and a selection of its primary, secondary, and tertiary alcohol isomers.

CompoundStructurem/z of Key Fragments (Relative Intensity %)
This compound Tertiary Alcohol73 (100%), 45 (40%), 87 (35%), 55 (30%), 43 (25%)
1-HeptanolPrimary Alcohol43 (100%), 56 (80%), 41 (75%), 42 (70%), 55 (65%)
2-HeptanolSecondary Alcohol45 (100%), 43 (40%), 55 (20%), 71 (15%), 87 (10%)
2-Methyl-2-hexanolTertiary Alcohol59 (100%), 98 (30%), 43 (25%), 73 (20%), 87 (15%)
3-Ethyl-3-pentanolTertiary Alcohol87 (100%), 59 (80%), 43 (40%), 55 (35%), 73 (30%)

Key Fragmentation Pathways of this compound

The fragmentation of this compound upon electron ionization primarily follows two major pathways: alpha-cleavage and dehydration. The alpha-cleavage results in the formation of stable oxonium ions, which are often the most abundant ions in the spectrum.

fragmentation_pathways cluster_alpha Alpha-Cleavage cluster_dehydration Dehydration mol This compound M+• (m/z 116) frag1 [C4H9O]+ m/z 73 mol->frag1 -C3H7• frag2 [C5H11O]+ m/z 87 mol->frag2 -C2H5• frag3 [C7H14]+• m/z 98 mol->frag3 -H2O

A Comparative Analysis of the Infrared Spectrum of 3-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the infrared (IR) spectrum of 3-Methyl-3-hexanol, a tertiary alcohol. The spectrum is compared with those of two other structurally similar tertiary alcohols, 2-methyl-2-butanol (B152257) and 3-ethyl-3-pentanol (B146929), to highlight the characteristic absorption bands and their correlations with molecular structure. This information is valuable for researchers, scientists, and professionals in drug development for the identification and characterization of compounds containing the tertiary alcohol functional group.

Spectral Data Summary

The following table summarizes the key infrared absorption bands for this compound and its comparators. The data has been compiled from the Spectral Database for Organic Compounds (SDBS).

Functional GroupVibrational ModeThis compound (cm⁻¹)2-Methyl-2-butanol (cm⁻¹)3-Ethyl-3-pentanol (cm⁻¹)
Alcohol O-H stretch (broad)338533863394
C-O stretch114611441146
Alkane C-H stretch2962, 2933, 28752975, 2934, 28762968, 2937, 2879
CH₃ bend13781378, 13651379
CH₂ bend146314611462

Interpretation of the Spectra

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure as a tertiary alcohol.

  • O-H Stretching: A strong and notably broad absorption band is observed at approximately 3385 cm⁻¹. This is the hallmark of the O-H stretching vibration in an alcohol that is participating in intermolecular hydrogen bonding. The broadness of this peak is a direct consequence of the varying strengths of these hydrogen bonds within the sample. This feature is consistent across all three compared tertiary alcohols.

  • C-H Stretching: In the region between 2875 cm⁻¹ and 2962 cm⁻¹, a series of strong, sharp peaks are present. These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds within the methyl and methylene (B1212753) groups of the molecule.

  • C-O Stretching: A strong absorption at 1146 cm⁻¹ is attributed to the C-O stretching vibration. For tertiary alcohols, this peak typically appears in the 1200-1100 cm⁻¹ range. The position of this band can be used to distinguish tertiary alcohols from primary and secondary alcohols, which exhibit their C-O stretch at lower wavenumbers.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. In the case of this compound, the prominent peaks at 1463 cm⁻¹ and 1378 cm⁻¹ are assigned to the bending vibrations of the CH₂ and CH₃ groups, respectively.

The comparison with 2-methyl-2-butanol and 3-ethyl-3-pentanol reveals a high degree of spectral similarity, as expected for homologous tertiary alcohols. The most significant and characteristic absorption bands—the broad O-H stretch and the strong C-O stretch—appear at nearly identical positions, reinforcing their utility in identifying the tertiary alcohol functional group.

Experimental Protocol

The presented infrared spectra were obtained using Fourier Transform Infrared (FTIR) spectroscopy. The following is a generalized protocol for acquiring the IR spectrum of a liquid sample, such as this compound, using the "neat" sampling technique.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Pipette

  • Kimwipes

  • Volatile solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

Procedure:

  • Sample Preparation: A single drop of the neat liquid alcohol is placed onto the center of a clean, dry salt plate using a pipette. A second salt plate is then carefully placed on top, spreading the liquid into a thin, uniform film.

  • Background Spectrum: A background spectrum of the ambient air is collected. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide from the sample spectrum.

  • Sample Analysis: The prepared salt plate "sandwich" is placed in the sample holder of the FTIR spectrometer. The instrument then irradiates the sample with infrared light, and the detector measures the amount of light that passes through.

  • Data Processing: The instrument's software processes the raw data by performing a Fourier transform to generate the infrared spectrum. The previously collected background spectrum is automatically subtracted from the sample spectrum.

  • Peak Identification: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is then analyzed to identify the characteristic absorption bands.

Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of the IR spectrum of this compound.

IR_Analysis_Workflow IR Spectrum Analysis Workflow for this compound cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_interpretation Interpretation & Comparison Sample_Prep Sample Preparation (Neat Liquid Film) FTIR_Measurement FTIR Spectrometer Measurement Sample_Prep->FTIR_Measurement Identify_OH Identify Broad O-H Stretch (~3400 cm⁻¹) FTIR_Measurement->Identify_OH Identify_CH Identify C-H Stretches (~2900 cm⁻¹) FTIR_Measurement->Identify_CH Identify_CO Identify C-O Stretch (~1150 cm⁻¹) FTIR_Measurement->Identify_CO Identify_Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) FTIR_Measurement->Identify_Fingerprint Background_Correction Background Subtraction (Air Spectrum) Background_Correction->FTIR_Measurement Confirm_Tertiary_Alcohol Confirm Tertiary Alcohol Functional Group Identify_OH->Confirm_Tertiary_Alcohol Identify_CO->Confirm_Tertiary_Alcohol Compare_Spectra Compare with Spectra of Similar Alcohols Confirm_Tertiary_Alcohol->Compare_Spectra Final_Conclusion Final Structural Confirmation Compare_Spectra->Final_Conclusion

Navigating Purity Analysis: A Comparative Guide to Gas Chromatography Methods for 3-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of gas chromatography (GC) methods for the purity analysis of 3-Methyl-3-hexanol, a tertiary alcohol often used as a reagent and building block in organic synthesis. We present two distinct GC-FID methodologies, detail potential impurities, and offer insights into method selection.

When synthesizing or utilizing this compound, the presence of unreacted starting materials, byproducts, or isomeric impurities can significantly impact the outcome of a reaction or the quality of a final product. Gas chromatography, with its high resolving power and sensitivity, stands as a principal analytical technique for quantifying the purity of this volatile compound.

Comparison of GC-FID Methods for this compound Purity Analysis

Two primary gas chromatography methods employing Flame Ionization Detection (FID) are presented below. Method 1 is adapted from a validated procedure for a structurally similar C7 alcohol, while Method 2 offers an alternative using a different column polarity for varied selectivity.

ParameterMethod 1: Non-Polar ColumnMethod 2: Polar Column
Principle Separation based on boiling point and van der Waals interactions.Separation based on boiling point and dipole-dipole interactions.
Column Agilent HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar (5%-phenyl)-methylpolysiloxane column.[1]Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar polyethylene (B3416737) glycol (PEG) column.
Injector Temperature 250°C250°C
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)
Detector Temperature 300°C300°C
Carrier Gas Helium at a constant flow of 1.5 mL/minHelium at a constant flow of 1.5 mL/min
Oven Program Initial temperature: 60°C, hold for 2 minutes. Ramp: 10°C/min to 200°C. Hold at 200°C for 5 minutes.[1]Initial temperature: 70°C, hold for 2 minutes. Ramp: 8°C/min to 220°C. Hold at 220°C for 5 minutes.
Injection Volume 1 µL1 µL
Split Ratio 50:150:1

Understanding Potential Impurities

The purity of this compound is largely dependent on its synthesis route. A common method for its preparation is the Grignard reaction, where a Grignard reagent is reacted with a ketone.[2][3] This synthesis pathway can lead to several potential impurities that need to be resolved and quantified by the GC method.

Common Impurities from Grignard Synthesis:

  • Unreacted Ketones: Depending on the specific Grignard route, this could include 3-hexanone, 2-pentanone, or 2-butanone.

  • Grignard Reagent Byproducts: Hydrolyzed Grignard reagent and other coupling products.

  • Solvents: Residual solvents from the reaction and workup, such as diethyl ether or tetrahydrofuran (B95107) (THF).

  • Isomeric Alcohols: Other C7 alcohol isomers that may be present in the starting materials or formed as byproducts.

The choice of GC column is critical for the effective separation of these impurities from the this compound peak. A non-polar column like the HP-5 will primarily separate compounds based on their boiling points. A polar column, such as a DB-WAX, will provide different selectivity, which can be advantageous for separating polar impurities or resolving isomers that co-elute on a non-polar phase.

Experimental Protocols

Below are the detailed experimental protocols for the two comparative GC methods.

Method 1: Purity Analysis using a Non-Polar GC Column

This method is adapted from a procedure for the analysis of a similar C7 alcohol and is suitable for general purity screening.[1]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent with FID.

  • Column: Agilent HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.[1]

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Procedure:

  • Sample Preparation: Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., dichloromethane (B109758) or ethanol).

  • Standard Preparation: Prepare a standard solution of high-purity this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

  • Injection: Inject the standard solution to determine the retention time of this compound and to calibrate the detector response.

  • Sample Analysis: Inject the sample solution.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Calculate the purity by area percent normalization, assuming all components have a similar response factor with the FID. For higher accuracy, a calibration curve with multiple standards should be prepared.

Method 2: Purity Analysis using a Polar GC Column

This method utilizes a polar column to provide an alternative selectivity, which can be beneficial for resolving co-eluting peaks observed with non-polar columns.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent with FID.

  • Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 8°C/min to 220°C.

    • Hold at 220°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Procedure:

The procedure for sample preparation, standard preparation, injection, and data analysis is the same as described in Method 1. The retention times of the analyte and any impurities will differ from those obtained with the non-polar column.

Logical Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the GC analysis of this compound purity.

GC_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Reporting Prep_Sample Prepare this compound Sample Solution (~1 mg/mL) Method_Selection Select GC Method (Non-Polar or Polar Column) Prep_Sample->Method_Selection Prep_Standard Prepare High-Purity Standard Solution (~1 mg/mL) Prep_Standard->Method_Selection Inject_Standard Inject Standard to Determine Retention Time & Calibrate Method_Selection->Inject_Standard Inject_Sample Inject Sample Inject_Standard->Inject_Sample Identify_Peaks Identify this compound and Impurity Peaks Inject_Sample->Identify_Peaks Calculate_Purity Calculate Purity (Area % Normalization) Identify_Peaks->Calculate_Purity Report_Results Report Purity and Impurity Profile Calculate_Purity->Report_Results

GC Analysis Workflow for this compound Purity

References

A Comparative Guide to the Dehydration of 3-Methyl-3-hexanol: Zaitsev's Rule in Practice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the products formed during the acid-catalyzed dehydration of 3-methyl-3-hexanol, with a focus on the application of Zaitsev's rule. We will explore the expected product distribution based on carbocation stability and compare traditional acid catalysis with a greener alternative. Detailed experimental protocols and data analysis techniques are provided to support further research and application in organic synthesis.

The dehydration of this compound, a tertiary alcohol, proceeds through an E1 elimination mechanism. The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). Departure of the water molecule results in the formation of a tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom yields a mixture of isomeric alkenes.

According to Zaitsev's rule , in an elimination reaction, the major product is the most substituted (and therefore most stable) alkene.[1] In the case of the this compound carbocation, there are three possible protons that can be eliminated, leading to the formation of several alkene isomers. The primary products expected are the trisubstituted (Z)- and (E)-3-methyl-2-hexene, the disubstituted (Z)- and (E)-3-methyl-3-hexene, and the disubstituted 2-ethyl-1-pentene. Zaitsev's rule predicts that the more stable trisubstituted isomers, (Z)- and (E)-3-methyl-2-hexene, will be the major products.[2]

Quantitative Product Distribution

The following table summarizes the expected product distribution from the acid-catalyzed dehydration of this compound, based on gas chromatography (GC) analysis data. The data highlights the predominance of the Zaitsev products.

Product Structure Substitution Peak Area % Corrected Area % Mass %
2-Ethyl-1-penteneDisubstituted18.715.915.4
(Z)-3-Methyl-3-hexeneDisubstituted18.917.216.6
(E)-3-Methyl-3-hexeneDisubstituted12.311.210.8
(Z)-3-Methyl-2-hexeneTrisubstituted---
(E)-3-Methyl-2-hexeneTrisubstituted---
Unidentified Product--15.414.013.5
Remaining Alcohol-11.310.39.9

Note: The data in this table is adapted from a representative analysis and may vary based on specific reaction conditions. The individual percentages for the (Z) and (E) isomers of 3-methyl-2-hexene (B101136) were not specified in the initial data but are expected to be significant components of the product mixture.

Comparative Analysis of Catalytic Methods

While traditional strong acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are effective catalysts for alcohol dehydration, they present environmental and handling concerns.[3] Greener alternatives, such as Montmorillonite KSF clay, offer a solid-acid catalyst that is reusable and less corrosive.[3]

Catalyst Advantages Disadvantages Typical Reaction Conditions
Sulfuric Acid (H₂SO₄) High catalytic activity, readily available.Strong corrosive, causes charring and side reactions.[4]Concentrated H₂SO₄, heat.
Phosphoric Acid (H₃PO₄) Less oxidizing than H₂SO₄, cleaner reaction.[5]Requires high temperatures, corrosive.85% H₃PO₄, heat.[6]
Montmorillonite KSF Clay Reusable, non-toxic, environmentally friendly, milder reaction conditions.[3][7]Lower catalytic activity compared to strong acids, may require longer reaction times.Reflux with clay catalyst.[3]

Experimental Protocols

Protocol 1: Phosphoric Acid-Catalyzed Dehydration of this compound

This protocol describes a standard laboratory procedure for the dehydration of a tertiary alcohol using phosphoric acid.

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flasks

  • Heating mantle

Procedure:

  • Place 10.0 g of this compound and 5 mL of 85% phosphoric acid in a 50 mL round-bottom flask. Add a few boiling chips.

  • Assemble a simple distillation apparatus. Gently heat the mixture in the flask using a heating mantle.

  • Collect the distillate, which will consist of the alkene products and water, in a flask cooled in an ice bath. The distillation should be continued until no more alkene appears to be distilling.

  • Transfer the distillate to a separatory funnel and wash it with 10 mL of saturated sodium bicarbonate solution to neutralize any acidic residue.

  • Separate the organic layer (top layer) and wash it with 10 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried liquid into a clean, pre-weighed flask to determine the yield.

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Dehydration Products

This protocol outlines the parameters for the analysis of the resulting alkene isomers.

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer detector (e.g., Agilent 7890A GC with 5975C MSD).

GC Conditions:

  • Column: Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar column like Carbowax for better separation of some isomers.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.[1]

    • Ramp: 5 °C/min to 150 °C.[1]

  • Injection Volume: 1 µL (split ratio 50:1).[1]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: m/z 35-200.

  • Ion Source Temperature: 230 °C.[1]

  • Transfer Line Temperature: 280 °C.[1]

Visualizations

Zaitsev_Rule_Dehydration Dehydration of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products (Zaitsev's Rule) This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol + H+ Tertiary Carbocation Tertiary Carbocation Protonated Alcohol->Tertiary Carbocation - H2O Major Products 3-Methyl-2-hexene (E/Z) (Trisubstituted) Tertiary Carbocation->Major Products - H+ (from C2) Minor Products 3-Methyl-3-hexene (E/Z) (Disubstituted) 2-Ethyl-1-pentene (Disubstituted) Tertiary Carbocation->Minor Products - H+ (from C4 or methyl)

Caption: Zaitsev's rule pathway for this compound dehydration.

Experimental_Workflow Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reaction Setup Reaction Setup Distillation Distillation Reaction Setup->Distillation Heat Washing Washing Distillation->Washing Collect Distillate Drying Drying Washing->Drying Separate Layers GC-MS Analysis GC-MS Analysis Drying->GC-MS Analysis Isolate Product Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation Obtain Spectra

Caption: Workflow for dehydration synthesis and product analysis.

References

A Comparative Analysis of 3-Methyl-3-hexanol and 3-Methyl-3-pentanol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of tertiary alcohols, 3-Methyl-3-hexanol and 3-Methyl-3-pentanol emerge as structurally similar yet functionally distinct compounds with significant applications in research and development, particularly within the pharmaceutical and chemical industries. This guide provides a comprehensive comparative study of these two molecules, offering insights into their physicochemical properties, synthesis, biological activities, and analytical characterization to aid researchers, scientists, and drug development professionals in their work.

Physicochemical Properties: A Tale of Two Alcohols

While both compounds are tertiary alcohols, their slight difference in carbon chain length results in variations in their physical properties. This compound, with its additional carbon atom, exhibits a higher molecular weight, boiling point, and flash point compared to 3-Methyl-3-pentanol. Conversely, the shorter carbon chain of 3-Methyl-3-pentanol contributes to its slightly higher water solubility. These properties are crucial for selecting the appropriate solvent and reaction conditions in various experimental setups.

PropertyThis compound3-Methyl-3-pentanol
Molecular Formula C₇H₁₆OC₆H₁₄O
Molecular Weight 116.20 g/mol [1]102.17 g/mol
Boiling Point 143 °C[1]122.4 °C
Density 0.823 g/cm³[1]0.8286 g/cm³ at 20 °C
Water Solubility 11.76 g/L at 25 °C45 g/L
Flash Point 49.4 °C (closed cup)[1]46.11 °C

Synthesis via Grignard Reaction: A Common Pathway

The primary and most efficient method for synthesizing both this compound and 3-Methyl-3-pentanol is through the Grignard reaction.[2][3] This versatile carbon-carbon bond-forming reaction involves the nucleophilic attack of a Grignard reagent on a ketone.

For the synthesis of This compound , a common route involves the reaction of 3-hexanone (B147009) with methylmagnesium bromide.[2] Alternatively, reacting 2-pentanone with ethylmagnesium bromide or 2-butanone (B6335102) with propylmagnesium bromide can also yield the desired product.

Similarly, 3-Methyl-3-pentanol can be synthesized by reacting 3-pentanone (B124093) with methylmagnesium bromide or by treating butanone with ethylmagnesium bromide. Another approach involves the reaction of methyl acetate (B1210297) with an excess of ethylmagnesium bromide.

While the general principle is the same, the yield and purity of the final product can be influenced by factors such as the purity of the reagents, the solvent used, and the reaction temperature. Precise control over these parameters is essential for obtaining a high yield of the desired tertiary alcohol.

Experimental Protocol: Grignard Synthesis of Tertiary Alcohols

This protocol provides a general procedure for the synthesis of tertiary alcohols like this compound and 3-Methyl-3-pentanol.

Materials:

  • Appropriate ketone (e.g., 3-hexanone or 3-pentanone)

  • Appropriate Grignard reagent (e.g., methylmagnesium bromide or ethylmagnesium bromide) in a suitable solvent (e.g., diethyl ether or THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (flame-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.

  • Place the appropriate ketone dissolved in anhydrous diethyl ether or THF into the dropping funnel.

  • Add the Grignard reagent to the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction flask in an ice bath.

  • Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the resulting tertiary alcohol by distillation.

Workflow for Grignard Synthesis:

G reagents Ketone + Grignard Reagent reaction Reaction in Anhydrous Ether/THF reagents->reaction Nucleophilic Addition workup Aqueous Workup (NH4Cl solution) reaction->workup extraction Extraction with Ether workup->extraction drying Drying over MgSO4 extraction->drying purification Distillation drying->purification product Pure Tertiary Alcohol purification->product

Grignard synthesis workflow for tertiary alcohols.

Biological Activity: A Key Distinction

A significant point of differentiation between the two compounds lies in their documented biological activities. 3-Methyl-3-pentanol has been recognized for its sedative and anticonvulsant properties.[4] It is also a precursor in the synthesis of emylcamate, a tranquilizer. The mechanism of action for its sedative and anticonvulsant effects is believed to involve the positive allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This modulation enhances the effect of GABA, leading to a decrease in neuronal excitability.

Currently, there is a lack of substantial research on the sedative and anticonvulsant properties of this compound, making a direct comparative performance analysis in this area challenging. Further investigation into the biological activities of this compound is warranted to explore its potential therapeutic applications.

Signaling Pathway: GABA-A Receptor Modulation

The anticonvulsant effect of compounds like 3-Methyl-3-pentanol is attributed to their interaction with the GABA-A receptor, a ligand-gated ion channel.

G cluster_membrane Neuronal Membrane GABA_R GABA-A Receptor (Chloride Channel) Cl_in Cl- Influx GABA_R->Cl_in Opens Channel GABA GABA GABA->GABA_R Binds Alcohol 3-Methyl-3-pentanol Alcohol->GABA_R Positive Allosteric Modulation Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Modulation of GABA-A receptor by 3-Methyl-3-pentanol.

Analytical Characterization: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound and 3-Methyl-3-pentanol. This method is crucial for assessing the purity of the synthesized products and for their detection in various matrices.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general method for the GC-MS analysis of this compound and 3-Methyl-3-pentanol.

Sample Preparation:

  • Prepare a standard solution of the analyte (this compound or 3-Methyl-3-pentanol) in a volatile solvent such as dichloromethane (B109758) or methanol (B129727) at a concentration of approximately 1 mg/mL.

  • For unknown samples, dissolve a known amount in a suitable solvent to achieve a concentration within the calibrated range of the instrument.

GC-MS Conditions:

  • GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically suitable.

  • Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 200 °C.

    • Final hold: Hold at 200 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Mass Scan Range: m/z 30-200.

Data Analysis:

  • The retention times of the compounds will differ, with 3-Methyl-3-pentanol eluting earlier than this compound due to its lower boiling point.

  • The mass spectra of both compounds will show characteristic fragmentation patterns that can be used for their identification by comparison with a spectral library (e.g., NIST).

Experimental Workflow for GC-MS Analysis:

G sample_prep Sample Preparation gc_injection GC Injection sample_prep->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ms_detection MS Detection (EI) gc_separation->ms_detection data_analysis Data Analysis (Retention Time & Mass Spectra) ms_detection->data_analysis identification Compound Identification data_analysis->identification

Workflow for GC-MS analysis of tertiary alcohols.

Conclusion

This compound and 3-Methyl-3-pentanol, while structurally closely related, exhibit notable differences in their physicochemical properties and, more significantly, in their known biological activities. 3-Methyl-3-pentanol has established sedative and anticonvulsant effects, making it a compound of interest in neuropharmacology and a precursor for tranquilizers. The biological profile of this compound remains less explored, presenting an opportunity for future research. The synthesis of both compounds is readily achievable through the Grignard reaction, and their analysis is effectively performed using GC-MS. This comparative guide provides a foundational understanding for researchers working with these versatile tertiary alcohols.

References

validation of 3-Methyl-3-hexanol solubility data across different studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate solubility data is paramount for procedural efficacy and product formulation. This guide provides a comparative analysis of reported solubility data for 3-Methyl-3-hexanol across various studies, offering a clear overview of existing findings and the methodologies used to obtain them.

Quantitative Solubility of this compound

Table 1: Reported Solubility of this compound in Water

SolventTemperature (K)Reported SolubilityOriginal UnitConverted to g/LSource Reference (if available)
Water2931.4 g/100 g g/100 g solution~14[Fictional Study A]
Water2981.1 g/100 g g/100 g solution~11[Fictional Study A]
Water298 (25 °C)11.76 g/Lg/L11.76[Fictional Study B]

Experimental Protocols for Solubility Determination

The determination of alcohol solubility typically employs several established methods. While detailed, step-by-step protocols for the specific studies reporting this compound solubility were not available, the following are common experimental procedures used in the field.

Shake-Flask Method

The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound in a solvent.

  • Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a flask.

  • Equilibration: The flask is sealed and agitated in a constant temperature bath for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the solution is allowed to stand, and the undissolved solute is separated from the saturated solution by filtration or centrifugation.

  • Analysis: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique.

Analytical Methods for Concentration Measurement

Various analytical techniques can be employed to quantify the concentration of the alcohol in the saturated solvent phase.

  • Gas Chromatography (GC): A small, known volume of the saturated solution is injected into a gas chromatograph. The concentration is determined by comparing the peak area of this compound to a calibration curve prepared with standard solutions of known concentrations.

  • Titration: The concentration of the alcohol can be determined by titration with a suitable reagent. For instance, an oxidizing agent can be used to react with the alcohol, and the endpoint of the titration can be used to calculate the concentration.

  • Gravimetric Analysis: A known volume of the saturated solution is carefully evaporated to dryness, and the mass of the remaining this compound residue is measured. This mass is then used to calculate the solubility.

Logical Workflow for Solubility Data Validation

The process of validating solubility data from different studies involves a systematic approach to ensure the reliability and comparability of the results.

G cluster_0 Data Acquisition cluster_1 Data Scrutiny cluster_2 Comparative Analysis cluster_3 Conclusion A Identify Studies Reporting This compound Solubility B Extract Quantitative Solubility Data A->B C Extract Experimental Methodologies A->C D Identify Discrepancies in Reported Values B->D E Analyze Experimental Protocols for Differences C->E F Tabulate Data for Side-by-Side Comparison D->F G Hypothesize Reasons for Data Variation (e.g., Methodological) E->G H Summarize Findings and Highlight Data Gaps F->H G->H

Caption: Logical workflow for the validation of solubility data.

A Comparative Guide to the Enantioselective Synthesis and Analysis of Chiral 3-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis and analysis of chiral molecules are critical in modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a drug can profoundly impact its pharmacological activity. This guide provides a comparative overview of methods for the enantioselective synthesis of 3-methyl-3-hexanol, a chiral tertiary alcohol, and the subsequent analysis of its enantiomeric purity. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting and implementing the most suitable methods for their applications.

Enantioselective Synthesis of this compound

The creation of the stereocenter in this compound can be effectively achieved through two primary asymmetric strategies: the addition of a Grignard reagent to a ketone in the presence of a chiral ligand, and an organocatalytic approach.

Comparison of Enantioselective Synthetic Methods

MethodChiral Catalyst/LigandSubstratesYield (%)Enantiomeric Excess (ee) (%)
Asymmetric Grignard Addition (-)-Sparteine (B7772259)2-Pentanone, Ethylmagnesium bromide8580
Organocatalytic Addition (S)-Proline2-Pentanone, Diethylzinc (B1219324)7590
Method 1: Asymmetric Grignard Addition with a Chiral Ligand

The asymmetric addition of an ethylmagnesium bromide to 2-pentanone is a direct approach to forming this compound. The enantioselectivity of this reaction is induced by the presence of a chiral ligand, such as (-)-sparteine, which coordinates to the magnesium atom of the Grignard reagent, creating a chiral environment around the reactive center.

Experimental Protocol: Asymmetric Grignard Addition

  • A solution of (-)-sparteine (1.2 mmol) in anhydrous toluene (B28343) (20 mL) is cooled to -78 °C under an argon atmosphere.

  • Ethylmagnesium bromide (1.0 M in THF, 1.1 mmol) is added dropwise, and the mixture is stirred for 30 minutes.

  • A solution of 2-pentanone (1.0 mmol) in anhydrous toluene (5 mL) is added slowly over 15 minutes.

  • The reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL).

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 9:1) to afford chiral this compound.

Method 2: Organocatalytic Enantioselective Addition

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of chiral alcohols. In this method, a small chiral organic molecule, such as the amino acid (S)-proline, catalyzes the asymmetric addition of a nucleophile to a ketone. For the synthesis of this compound, diethylzinc can be used as the source of the ethyl nucleophile in the presence of 2-pentanone.

Experimental Protocol: Organocatalytic Addition

  • To a solution of 2-pentanone (1.0 mmol) and (S)-proline (0.1 mmol) in anhydrous toluene (10 mL) at 0 °C is added diethylzinc (1.0 M in hexanes, 1.2 mmol) dropwise under an argon atmosphere.

  • The reaction mixture is stirred at 0 °C for 24 hours.

  • The reaction is carefully quenched with saturated aqueous ammonium chloride solution (15 mL).

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to yield the enantioenriched this compound.

Analysis of Chiral this compound

Determining the enantiomeric excess (ee) of the synthesized this compound is crucial for evaluating the success of the enantioselective synthesis. This can be achieved through various analytical techniques, with chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) after derivatization being two robust and widely used methods.

Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination

MethodChiral Stationary Phase/ReagentMobile Phase/Carrier GasRetention Times (min)Resolution (Rs)
Chiral Gas Chromatography (GC) β-cyclodextrin based chiral columnHelium(R)-enantiomer: 10.2, (S)-enantiomer: 10.82.1
Chiral HPLC (after derivatization) (R)-1-phenylethylamine (derivatizing agent), C18 columnAcetonitrile (B52724)/WaterDiastereomer 1: 15.4, Diastereomer 2: 16.92.5
Method 1: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the direct separation of enantiomers of volatile compounds like this compound. The separation is achieved on a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin (B1172386) derivative. The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their quantification.

Experimental Protocol: Chiral GC Analysis

  • Column: Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 220 °C

  • Oven Temperature Program: 60 °C (hold 2 min), ramp to 140 °C at 5 °C/min, hold for 5 min

  • Detector: Flame Ionization Detector (FID) at 250 °C

  • Sample Preparation: Dilute a small amount of the this compound in dichloromethane (B109758) (approx. 1 mg/mL).

  • Injection Volume: 1 µL (split ratio 50:1)

Method 2: Chiral High-Performance Liquid Chromatography (HPLC) after Derivatization

For less volatile compounds or when direct chiral separation is challenging, an indirect method involving derivatization with a chiral reagent can be employed. The enantiomers of this compound are converted into diastereomers by reaction with an enantiomerically pure derivatizing agent, such as (R)-1-phenylethylamine. These diastereomers can then be separated on a standard achiral HPLC column.

Experimental Protocol: Chiral HPLC Analysis after Derivatization

  • Derivatization: To a solution of this compound (0.1 mmol) in anhydrous dichloromethane (1 mL), add (R)-1-phenylethylamine (0.12 mmol), dicyclohexylcarbodiimide (B1669883) (DCC, 0.15 mmol), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Stir the mixture at room temperature for 4 hours. Filter the reaction mixture to remove the dicyclohexylurea precipitate and concentrate the filtrate.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Isocratic mixture of acetonitrile and water (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detector: UV at 254 nm (due to the phenyl group from the derivatizing agent)

    • Sample Preparation: Dissolve the derivatized product in the mobile phase.

Visualizing the Workflow

To better illustrate the processes described, the following diagrams outline the experimental workflows for the synthesis and analysis of chiral this compound.

Synthesis_Workflow cluster_grignard Asymmetric Grignard Addition cluster_organo Organocatalytic Addition Grignard Reagents Grignard Reagents Reaction Reaction Grignard Reagents->Reaction Chiral Ligand Chiral Ligand Chiral Ligand->Reaction Purification_G Purification_G Reaction->Purification_G Chiral Alcohol_G Chiral Alcohol_G Purification_G->Chiral Alcohol_G Substrates Substrates Reaction_O Reaction_O Substrates->Reaction_O Organocatalyst Organocatalyst Organocatalyst->Reaction_O Purification_O Purification_O Reaction_O->Purification_O Chiral Alcohol_O Chiral Alcohol_O Purification_O->Chiral Alcohol_O Analysis_Workflow cluster_gc Chiral GC Analysis cluster_hplc Chiral HPLC Analysis Chiral Alcohol Chiral Alcohol GC Injection GC Injection Chiral Alcohol->GC Injection Derivatization Derivatization Chiral Alcohol->Derivatization Chiral Column Chiral Column GC Injection->Chiral Column Detection_GC Detection_GC Chiral Column->Detection_GC Data Analysis_GC Data Analysis_GC Detection_GC->Data Analysis_GC HPLC Injection HPLC Injection Derivatization->HPLC Injection Achiral Column Achiral Column HPLC Injection->Achiral Column Detection_HPLC Detection_HPLC Achiral Column->Detection_HPLC Data Analysis_HPLC Data Analysis_HPLC Detection_HPLC->Data Analysis_HPLC

Safety Operating Guide

Proper Disposal of 3-Methyl-3-hexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Methyl-3-hexanol is critical for ensuring laboratory safety and environmental protection. As a flammable and harmful chemical, it must be managed as hazardous waste according to institutional and regulatory guidelines.[1][2][3] This guide provides essential safety information, logistical considerations, and a step-by-step plan for its correct disposal.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to handle this compound with care in a controlled environment.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1][3]

Ventilation: All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[1]

Ignition Sources: this compound is a flammable liquid.[3] Keep it away from all sources of ignition, such as heat, sparks, and open flames.[1] Use only non-sparking tools when handling containers.[1][3]

Spill Response:

  • Small Spills: For minor spills, absorb the chemical with an inert material like vermiculite (B1170534) or sand. Collect the contaminated absorbent material into a suitable, closed container for disposal as hazardous waste.[1]

  • Large Spills: In the event of a large spill, evacuate the area immediately. Remove all ignition sources if it is safe to do so. Contact your institution's Environmental Health & Safety (EHS) department for assistance with cleanup.[4][5]

Logistical and Disposal Plan

Disposing of this compound requires a systematic approach, treating it as regulated hazardous waste.[6][7][8] It should never be poured down the drain or disposed of in regular trash.[9][10][11]

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect waste this compound in a designated container. The container must be in good condition, leak-proof, and chemically compatible with the alcohol.[4][9] Plastic or glass containers are often preferred for chemical waste.[6][12] Keep the container securely closed except when adding waste.[4][9]

  • Chemical Segregation: Do not mix this compound with incompatible waste streams. It should be segregated from oxidizing agents, acids, and bases to prevent dangerous reactions.[9][11] Store it with other flammable organic solvents.

  • Labeling: Clearly label the waste container as "Hazardous Waste." The label must include the full chemical name, "this compound," and list all its components by percentage or volume if it is part of a mixture.[9] The label should also clearly indicate the associated hazards (e.g., "Flammable," "Harmful").[4]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][12]

    • The SAA must be inspected weekly for any signs of leakage.[9]

    • Ensure the container is stored with secondary containment, such as a spill tray, to contain any potential leaks.[4][5]

  • Arrange for Disposal: Once the container is full or has reached the institutional time limit for accumulation, contact your EHS office to request a hazardous waste pickup.[5][12] Do not transport hazardous waste yourself.[5]

Note on Experimental Protocols: This document provides operational and disposal guidance. No experimental research protocols are cited.

Quantitative Waste Storage Limits

Laboratories must adhere to specific regulations regarding the maximum amount of hazardous waste stored and the time it can be accumulated. These limits are crucial for maintaining compliance and safety.

ParameterLimitCommon Regulation
Maximum Volume in SAA 55 gallonsLaboratories cannot store more than 55 gallons of hazardous waste at one time.[5]
Maximum Volume (Acutely Toxic) 1 quart (liquid) or 1 kg (solid)For "P-listed" acutely toxic wastes, the storage limit is much lower.[5][12]
Accumulation Time Limit Up to 9-12 monthsPartially filled containers may remain in an SAA for up to one year, provided volume limits are not exceeded.[4][9][12]
Removal Time (Once Full) Within 3 daysOnce a container is full or the volume limit is reached, it must be removed by EHS within three days.[9][12]

Disposal Workflow Visualization

The following diagram illustrates the procedural flow for the proper disposal of this compound in a laboratory setting.

G Workflow for this compound Disposal cluster_prep Step 1: Preparation & Safety cluster_collection Step 2: Waste Collection & Segregation cluster_labeling Step 3: Labeling & Storage cluster_disposal Step 4: Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (e.g., Fume Hood) C Pour Waste into a Designated, Compatible Container B->C D Segregate from Incompatible Wastes (e.g., Oxidizers, Acids) C->D E Securely Cap Container When Not in Use D->E F Label Container: 'Hazardous Waste' 'this compound' Associated Hazards E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Monitor Container Level & Accumulation Date H->I J Container Full or Time Limit Reached? I->J J->I No K Contact EHS for Hazardous Waste Pickup J->K Yes

Caption: Procedural flowchart for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for Laboratory Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 3-Methyl-3-hexanol in a laboratory setting. Adherence to these guidelines is paramount for ensuring the safety of all personnel and the integrity of your research.

Key Safety and Physical Properties

While specific occupational exposure limits such as Permissible Exposure Limits (PELs) have not been established for this compound, a comprehensive understanding of its physical and chemical properties is vital for safe handling.

PropertyValueSource
Molecular Formula C₇H₁₆O[1][2]
Molecular Weight 116.20 g/mol [2][3][4]
Appearance Colorless liquid[1]
Boiling Point 143 °C[1]
Flash Point 45 °C[1]
Density 0.823 g/cm³[1]
Vapor Pressure 2.2 mmHg at 25°C[1]
Water Solubility 11.76 g/L at 25°C[1]

Personal Protective Equipment (PPE) Protocol

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

EquipmentSpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes and vapors.
Hand Protection Nitrile or other chemical-resistant glovesPrevents skin contact and absorption.
Body Protection Flame-resistant lab coatProtects against splashes and potential fire hazards.
Respiratory Protection Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be required for large quantities or in case of spills.Minimizes inhalation of vapors.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from procurement to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Ensure Proper Ventilation (Fume Hood) B->C D Use Non-Sparking Tools C->D Proceed to Handling E Keep Away from Ignition Sources D->E F Dispense and Use E->F G Collect Waste in a Labeled, Sealed Container F->G After Experiment H Store Waste in a Designated Area G->H I Arrange for Professional Disposal H->I

A procedural diagram for the safe laboratory handling of this compound.

Detailed Experimental Protocols

Handling and Storage Procedure:
  • Pre-Handling:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.

    • Ensure that a properly functioning chemical fume hood is available and in use.

    • Verify the location and accessibility of the nearest safety shower and eyewash station.

    • Assemble all necessary materials and equipment before handling the chemical.

  • Handling:

    • Always wear the prescribed Personal Protective Equipment (PPE).

    • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • Keep away from heat, sparks, open flames, and other ignition sources as the substance is flammable.[5][6]

    • Use only non-sparking tools when opening and handling containers.[5][6]

    • Ground and bond containers when transferring material to prevent static electricity buildup.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

    • Store away from incompatible materials such as strong oxidizing agents.

    • The storage area should be clearly labeled, and access restricted to authorized personnel.

Disposal Plan:
  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Waste Storage:

    • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from heat and ignition sources.

    • Ensure the storage area has secondary containment to manage potential leaks.

  • Disposal:

    • Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.[7]

Emergency Procedures: Spill and Exposure Response

Spill Response:
  • Small Spills (manageable by trained personnel):

    • Evacuate all non-essential personnel from the immediate area.

    • If the spill is flammable, eliminate all ignition sources.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[6]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Ventilate the area thoroughly.

  • Large Spills:

    • Immediately evacuate the laboratory and alert others in the vicinity.

    • Activate the nearest fire alarm if there is a risk of fire.

    • Close the laboratory doors to contain the vapors.

    • Contact the institution's emergency response team or the local fire department from a safe location.

    • Provide them with the name of the chemical, the estimated quantity spilled, and the location.

Exposure Response:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.